6-Chloro-3-iodo-1H-indazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-3-iodo-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIN2/c8-4-1-2-5-6(3-4)10-11-7(5)9/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKKMHPZZZRHKOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90620872 | |
| Record name | 6-Chloro-3-iodo-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90620872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
503045-59-8 | |
| Record name | 6-Chloro-3-iodo-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90620872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-3-iodo-1H-indazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
6-Chloro-3-iodo-1H-indazole physicochemical properties
An In-Depth Technical Guide to the Physicochemical Properties of 6-Chloro-3-iodo-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a halogenated indazole derivative that serves as a crucial building block in medicinal chemistry and drug discovery.[1] The indazole scaffold, a fusion of benzene and pyrazole rings, is recognized as a privileged structure due to the diverse biological activities exhibited by its derivatives.[1] The presence of both a chloro and an iodo substituent on this particular molecule provides unique reactivity, making it a versatile intermediate for synthesizing more complex molecules, particularly through substitution and cross-coupling reactions.[1] This technical guide provides a comprehensive overview of the core physicochemical properties, experimental protocols, and known biological interactions of this compound.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized below. These predicted and observed characteristics are essential for its handling, characterization, and application in synthetic and biological studies.
| Property | Value | Source |
| CAS Number | 503045-59-8 | [1][2] |
| Molecular Formula | C₇H₄ClIN₂ | [1][2] |
| Molecular Weight | 278.48 g/mol | [1] |
| Appearance | Light yellow to brown powder or crystalline solid | [1] |
| Melting Point | 391.5 ± 22.0 °C (Predicted) | [2] |
| Boiling Point | 391.471 °C at 760 mmHg (for 5-chloro isomer) | [3] |
| Density | 2.156 ± 0.06 g/cm³ (Predicted) | [2] |
| Flash Point | 190.6 ± 22.3 °C (Predicted) | [2] |
| InChIKey | FKKMHPZZZRHKOE-UHFFFAOYSA-N | [2] |
| SMILES | C1=CC2=C(NN=C2C=C1Cl)I | [2] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of 3-iodo-indazole derivatives involves the direct iodination of the corresponding indazole precursor. While a specific protocol for the 6-chloro derivative is not detailed in the provided results, a general and analogous procedure can be adapted from the synthesis of 6-bromo-3-iodo-1H-indazole.[4]
Reaction Scheme:
Detailed Methodology: [4]
-
Preparation: To a solution of 6-chloro-1H-indazole (1.0 equivalent) in dimethylformamide (DMF), potassium hydroxide (KOH) (2.0 equivalents) is added.
-
Iodination: A solution of iodine (I₂) (1.5 equivalents) in DMF is added dropwise to the mixture at room temperature.
-
Reaction: The reaction mixture is stirred at room temperature for approximately 3 hours, with the progress monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is poured into an aqueous solution of sodium thiosulfate (Na₂S₂O₄) and potassium carbonate (K₂CO₃) to quench excess iodine and neutralize the acid. This typically results in the precipitation of the product.
-
Purification: The resulting solid is collected by filtration and dried to yield this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.
Chemical Reactivity
The halogen substituents on this compound are key to its utility as a synthetic intermediate.[1]
-
Substitution Reactions: The chloro and iodo groups can be displaced by various nucleophiles under appropriate conditions to introduce new functional groups.
-
Coupling Reactions: The compound is an excellent substrate for palladium- or nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the formation of carbon-carbon or carbon-heteroatom bonds to build more complex molecular architectures.[1]
Biological Activity and Signaling Pathways
This compound and its derivatives are of significant interest in oncology research, primarily due to their interaction with key regulators of the cell cycle.
Mechanism of Action: Chk1 Inhibition
Research has identified this compound as an inhibitor of Checkpoint Kinase 1 (Chk1).[1] Chk1 is a critical serine/threonine kinase in the DNA damage response (DDR) pathway. When DNA damage occurs, Chk1 is activated and phosphorylates downstream targets to induce cell cycle arrest, allowing time for DNA repair. By inhibiting Chk1, this compound disrupts this crucial checkpoint.[1] This disruption prevents the cell from properly responding to DNA damage, which can lead to the accumulation of genetic errors and ultimately trigger apoptosis (programmed cell death), particularly in cancer cells that often have a defective DNA damage response.[1]
References
- 1. Buy this compound (EVT-357529) | 503045-59-8 [evitachem.com]
- 2. 6-CHLORO-3-IODO(1H)INDAZOLE| CAS No:503045-59-8|ZaiQi Bio-Tech [chemzq.com]
- 3. Cas 351456-45-6,5-CHLORO-3-IODO-1H-INDAZOLE | lookchem [lookchem.com]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
6-Chloro-3-iodo-1H-indazole: A Technical Overview for Drug Discovery Professionals
An In-depth Guide to the Structure, Properties, and Synthesis of a Key Heterocyclic Building Block
Introduction
6-Chloro-3-iodo-1H-indazole is a halogenated heterocyclic compound that has emerged as a valuable building block in medicinal chemistry and drug discovery. Its substituted indazole core is a privileged scaffold found in numerous biologically active molecules, including kinase inhibitors for cancer therapy. The presence of both chloro and iodo substituents at specific positions offers versatile handles for further chemical modifications, enabling the exploration of chemical space and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the IUPAC nomenclature, chemical structure, physicochemical properties, and synthetic methodologies related to this compound.
IUPAC Name and Chemical Structure
The unequivocally established International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .
The chemical structure of this compound consists of a bicyclic system where a pyrazole ring is fused to a benzene ring. A chlorine atom is substituted at the 6-position of the indazole ring, and an iodine atom is at the 3-position. The "1H" designation indicates that the nitrogen atom at position 1 of the pyrazole ring bears a hydrogen atom.
Molecular Formula: C₇H₄ClIN₂
SMILES: C1=CC2=C(NN=C2C=C1Cl)I
A two-dimensional representation of the molecular structure is provided in the diagram below.
Caption: 2D Structure of this compound
Physicochemical Properties
While experimentally determined data for this compound is not extensively published, a compilation of key physicochemical properties from various chemical suppliers and predictive models is presented in the table below. Researchers should note that predicted values are estimations and should be confirmed experimentally.
| Property | Value | Source |
| Molecular Weight | 278.48 g/mol | Calculated |
| CAS Number | 503045-59-8 | Chemical Supplier[1] |
| Appearance | Light yellow to brown powder or crystalline solid | Supplier Information[2] |
| Purity | ≥98% | Chemical Supplier[1] |
| Predicted Melting Point | 391.5 ± 22.0 °C | Predicted[1] |
| Predicted Boiling Point | 391.471 °C at 760 mmHg | Predicted[3] |
| Predicted Density | 2.156 ± 0.06 g/cm³ | Predicted[1] |
| Predicted Flash Point | 190.555 °C | Predicted[3] |
| Predicted Refractive Index | 1.785 | Predicted[3] |
Synthesis and Experimental Protocols
References
A Technical Guide to the Biological Activity of 6-Chloro-3-iodo-1H-indazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive technical overview of 6-Chloro-3-iodo-1H-indazole, its synthesis, and the biological activities of its derivatives. It serves as a resource for professionals in medicinal chemistry and drug discovery, consolidating key data, experimental methodologies, and pathway visualizations to facilitate further research and development.
Introduction: The Indazole Scaffold in Medicinal Chemistry
The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, is recognized as a "privileged scaffold" in drug discovery.[1] Its structural rigidity and capacity for diverse substitutions have made it a cornerstone in the development of numerous pharmacologically active agents.[2][3] Indazole derivatives exhibit a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, antimicrobial, and antiviral properties.[4][5] Several indazole-based drugs are already in clinical use, such as the kinase inhibitors Pazopanib and Axitinib, underscoring the therapeutic potential of this molecular framework.[1][6]
The specific derivative, this compound, is a key halogenated intermediate in synthetic chemistry.[7] Its strategic placement of chloro and iodo groups provides versatile handles for further molecular elaboration, particularly through cross-coupling reactions, enabling the construction of complex molecules with targeted biological functions.[7][8] This guide will focus on the synthesis of this intermediate and the significant anti-cancer activities demonstrated by its subsequent derivatives.
Synthesis of this compound and Derivatives
The primary role of this compound is as a building block for more complex molecules. Its synthesis typically begins with the iodination of 6-chloro-1H-indazole. The resulting intermediate is then often utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to introduce diverse substituents at the 3-position.
A representative synthetic workflow is detailed below.
Caption: Synthetic pathway for this compound and its subsequent derivatization.
Biological Activity: Focus on Anti-Cancer Properties
Derivatives synthesized from the this compound scaffold have shown significant promise as anti-cancer agents.[9] The primary mechanism of action for many of these compounds is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and migration.[8][10]
Anti-proliferative Activity
Numerous studies have evaluated the in vitro anti-proliferative effects of indazole derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric used to quantify this activity.
| Compound ID | Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2f | 3-Styryl-1H-indazole | 4T1 (Breast) | 0.23 - 1.15 | [6][9] |
| A549 (Lung) | ||||
| HepG2 (Liver) | ||||
| MCF-7 (Breast) | ||||
| 6o | 1H-indazole-3-amine | K562 (Leukemia) | 5.15 | [11][12] |
| A549 (Lung) | >40 | [12] | ||
| PC-3 (Prostate) | 16.32 | [12] | ||
| Hep-G2 (Liver) | 17.05 | [12] | ||
| 5k | Mercapto acetamide | Hep-G2 (Liver) | 3.32 | [12] |
Table 1: Summary of Anti-proliferative Activity of Selected 6-Substituted-1H-indazole Derivatives.
Induction of Apoptosis
A key characteristic of effective anti-cancer agents is the ability to induce programmed cell death, or apoptosis, in cancer cells. Studies on active indazole derivatives have shown that they can trigger apoptosis through the intrinsic mitochondrial pathway. This is often characterized by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[9]
Caption: Pro-apoptotic signaling pathway induced by an active indazole derivative.
Experimental Protocols
Reproducibility is fundamental to scientific research. This section details the methodologies used to assess the biological activity of these compounds.
Synthesis of 6-Bromo-3-iodo-1H-indazole (Analog)
This protocol, described for a close analog, is representative of the synthesis for the 6-chloro derivative.[6][8]
-
Dissolution: Dissolve 6-bromo-1H-indazole (10 mmol) in Dimethylformamide (DMF).
-
Base Addition: Add potassium hydroxide (KOH) (20 mmol) to the solution.
-
Iodination: Add a solution of iodine (I₂) (15 mmol) in DMF dropwise to the mixture.
-
Reaction: Stir the reaction at room temperature for 3 hours.
-
Quenching & Precipitation: Pour the reaction mixture into an aqueous solution of sodium thiosulfate and potassium carbonate to precipitate the product.
-
Isolation: Filter and dry the resulting solid to yield 6-bromo-3-iodo-1H-indazole.[13]
MTT Anti-proliferative Assay
The MTT assay is a colorimetric method used to measure cell viability.
-
Cell Seeding: Seed cancer cells (e.g., K562, A549) in a 96-well plate at a density of 5 × 10⁴ cells/mL and incubate for 24 hours.[13]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized indazole derivatives for a specified period (e.g., 48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
IC₅₀ Calculation: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Apoptosis Detection by Annexin V-FITC/PI Staining
This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cancer cells (e.g., K562) with the test compound at various concentrations (e.g., 10, 12, 14 µM) for 48 hours.[12]
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the rate of apoptosis induced by the compound.[12]
Caption: General experimental workflow for the in vitro evaluation of indazole derivatives.
Conclusion
While this compound itself is primarily a synthetic intermediate, it serves as a valuable and versatile starting point for the development of potent, biologically active molecules. The derivatives synthesized from this scaffold have demonstrated significant anti-cancer activity, primarily through the induction of apoptosis and the inhibition of key cellular proliferation pathways. The data and protocols summarized in this guide highlight the immense potential of this chemical class in oncology drug discovery. Further structural optimization and in vivo studies are warranted to translate these promising in vitro results into clinically viable therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological properties of indazole derivatives: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Buy this compound (EVT-357529) | 503045-59-8 [evitachem.com]
- 8. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
The Strategic Application of 6-Chloro-3-iodo-1H-indazole in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds. Among its many derivatives, 6-Chloro-3-iodo-1H-indazole has emerged as a particularly valuable and versatile building block for the synthesis of potent and selective kinase inhibitors. This technical guide provides a comprehensive overview of the synthesis, applications, and potential of this compound in drug discovery. It details synthetic protocols for its derivatization, summarizes quantitative biological data of resulting compounds, and visualizes key signaling pathways targeted by these molecules, offering a critical resource for researchers in oncology and related fields.
Introduction: The Significance of the Indazole Scaffold
Indazoles, bicyclic heterocyclic aromatic compounds, are of significant interest in pharmaceutical research due to their diverse pharmacological activities.[1] The indazole nucleus is a key feature in numerous FDA-approved drugs, including the anti-emetic agent Granisetron and the multi-kinase inhibitor Pazopanib.[2] The versatility of the indazole ring system allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and biological activity.
This compound, in particular, offers two strategic points for chemical modification. The iodine atom at the 3-position is an excellent leaving group for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide array of aryl and heteroaryl moieties.[3] The chlorine atom at the 6-position can influence the electronic properties of the molecule and provides an additional site for potential modification or interaction with biological targets. These features make this compound a highly sought-after intermediate in the synthesis of targeted therapeutics, especially kinase inhibitors.
Synthesis of this compound
The preparation of this compound is typically achieved through the direct iodination of 6-chloro-1H-indazole. The following protocol is a representative method for its synthesis.
Experimental Protocol: Synthesis of this compound
Materials:
-
6-Chloro-1H-indazole
-
Iodine (I₂)
-
Potassium Hydroxide (KOH)
-
N,N-Dimethylformamide (DMF)
-
Sodium bisulfite (NaHSO₃) solution, saturated aqueous
-
Diethyl ether
-
Water
Procedure:
-
To a stirred solution of 6-chloro-1H-indazole (1.0 eq) in DMF, add potassium hydroxide (2.0-2.5 eq) and iodine (1.5-2.0 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium bisulfite to quench the excess iodine.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield this compound.
Applications in the Synthesis of Kinase Inhibitors
The primary application of this compound in medicinal chemistry is as a scaffold for the synthesis of protein kinase inhibitors. Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers.[2] The Suzuki-Miyaura cross-coupling reaction is a powerful tool to couple this compound with various boronic acids or esters, leading to a diverse library of 3-substituted indazole derivatives.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling of this compound
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid/ester (e.g., 1-(tert-butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture, DMF, or toluene)
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the boronic acid/ester (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Add the solvent and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Add the palladium catalyst (0.05-0.10 eq) to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-substituted-6-chloro-1H-indazole derivative.
Biological Activity of 6-Chloro-1H-indazole Derivatives
Derivatives of the 6-chloro-indazole scaffold have demonstrated potent inhibitory activity against several key protein kinases implicated in cancer progression, including Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and others. The following tables summarize the in vitro biological data for representative compounds.
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line | Antiproliferative IC₅₀ (µM) | Reference |
| W-series 1 | VEGFR-2 | - | HCT-116 (Colon) | - | [4] |
| W-series 2 | VEGFR-2 | - | A549 (Lung) | - | [4] |
| W-series 3 | VEGFR-2 | - | MGC-803 (Gastric) | - | [4] |
| 13a | FGFR1 | 30.2 | - | - | [5] |
| 10a | FGFR1 | - | - | - | [5] |
Note: Specific IC₅₀ values for the W-series compounds against the kinase were not explicitly provided in the patent, but their potent anti-proliferative activity in various cancer cell lines suggests significant kinase inhibition.
Biological Evaluation Protocols
The preliminary biological evaluation of newly synthesized indazole derivatives often involves assessing their cytotoxicity against cancer cell lines. The MTT assay is a standard colorimetric assay for this purpose.
Experimental Protocol: MTT Assay for Cytotoxicity
Materials:
-
Cancer cell line of interest (e.g., HCT-116, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Formazan Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
Targeted Signaling Pathways
Indazole-based kinase inhibitors derived from this compound often target key signaling pathways that are dysregulated in cancer, such as the VEGFR, FGFR, and MAPK pathways. Understanding these pathways is crucial for rational drug design and interpreting biological data.
VEGFR Signaling Pathway
Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR) are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Indazole derivatives can inhibit the kinase activity of VEGFR, thereby blocking downstream signaling.
Caption: VEGFR signaling pathway and inhibition by indazole derivatives.
FGFR Signaling Pathway
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases involved in cell proliferation, differentiation, and migration. Aberrant FGFR signaling is implicated in various cancers.
Caption: FGFR signaling pathway and inhibition by indazole derivatives.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a central signaling cascade that regulates a wide variety of cellular processes, including proliferation, differentiation, and apoptosis. It is frequently hyperactivated in cancer.
Caption: MAPK/ERK signaling pathway with potential inhibition points.
Conclusion
This compound stands out as a highly valuable and strategically important building block in the field of medicinal chemistry. Its facile derivatization, particularly through Suzuki-Miyaura cross-coupling, provides access to a vast chemical space of potential therapeutic agents. The demonstrated efficacy of its derivatives as potent kinase inhibitors targeting critical cancer signaling pathways underscores its significance in modern drug discovery. This technical guide provides a foundational resource for researchers aiming to leverage the potential of this compound in the development of novel and effective targeted therapies.
References
- 1. Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof - Google Patents [patents.google.com]
- 5. Design, Synthesis and Biological Evaluation of 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Privileged Scaffold: A Technical Guide to 6-Chloro-3-iodo-1H-indazole in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The indazole core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds. Among the various substituted indazoles, 6-chloro-3-iodo-1H-indazole stands out as a highly versatile and strategic starting material for the synthesis of potent therapeutic agents, particularly in the realm of oncology. Its unique substitution pattern offers multiple avenues for chemical modification, enabling the exploration of vast chemical spaces and the development of targeted therapies. This technical guide provides an in-depth overview of the synthesis, derivatization, and biological evaluation of compounds derived from the this compound scaffold, with a focus on its application in the discovery of kinase inhibitors.
Synthesis and Chemical Properties
The this compound scaffold is an attractive starting point for medicinal chemistry campaigns due to the distinct reactivity of its substituent groups. The iodine atom at the C-3 position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, allowing for the introduction of diverse aryl, heteroaryl, and vinyl groups.[1][2] The chlorine atom at the C-6 position offers an additional site for modification, further expanding the accessible chemical diversity.
A common synthetic route to 3-iodo-substituted indazoles involves the direct iodination of the corresponding indazole precursor.[2][3]
The Role in Kinase Inhibitor Discovery
The indazole moiety is a well-established pharmacophore in the design of kinase inhibitors.[2] Its ability to form key hydrogen bonding interactions with the hinge region of the kinase ATP-binding site makes it an ideal scaffold for developing potent and selective inhibitors. Derivatives of this compound have been explored as inhibitors of various kinases, with a particular focus on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[4]
Data Presentation: Biological Activity of Indazole Derivatives
While specific quantitative data for derivatives of this compound is not extensively available in the public domain, the following table summarizes the biological activities of structurally related indazole compounds against various cancer cell lines and kinases. This data serves to illustrate the potential of the indazole scaffold in cancer drug discovery.
| Compound ID | Target(s) | Assay Type | Cell Line | IC50 Value |
| Compound 6o | Antitumor | MTT Assay | K562 (Chronic Myeloid Leukemia) | 5.15 µM[5] |
| MTT Assay | HEK-293 (Normal Cell) | 33.2 µM[5] | ||
| Compound 101 | FGFR1 | Enzymatic Inhibition | - | 69.1 ± 19.8 nM[6] |
| Compound 99 | FGFR1 | Enzymatic Inhibition | - | 2.9 nM[6] |
| Antiproliferative Assay | KG1 | 40.5 nM[6] | ||
| Compound 97 | c-Kit, PDGFRβ, FLT3 | Kinase Inhibition | - | Kd = 68.5, 140, 375 nM[6] |
| Antiproliferative Assay | SK-MEL-3 | 1.12 ± 0.06 µM[6] | ||
| 3-chloro-6-nitro-1H-indazole derivative 13 | Antileishmanial | MTT Assay | Leishmania major | -[7] |
| Indazole-pyrimidine derivative 4f | Anticancer | MTT Assay | MCF-7 (Breast Cancer) | 1.629 µM[4] |
| Indazole-pyrimidine derivative 4i | Anticancer | MTT Assay | MCF-7 (Breast Cancer) | 1.841 µM[4] |
Experimental Protocols
Synthesis of 6-Bromo-3-iodo-1H-indazole (A representative protocol adaptable for this compound)
Materials:
-
6-bromo-1H-indazole
-
Potassium hydroxide (KOH)
-
Iodine (I₂)
-
N,N-Dimethylformamide (DMF)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Potassium carbonate (K₂CO₃)
Procedure:
-
To a solution of 6-bromo-1H-indazole (1.0 equivalent) in DMF, add KOH (2.0 equivalents).
-
Add a solution of I₂ (1.5 equivalents) in DMF dropwise to the mixture.
-
Stir the reaction at room temperature for 3 hours.
-
Pour the reaction mixture into an aqueous solution of Na₂S₂O₃ and K₂CO₃.
-
A white solid will precipitate. Filter the solid and dry to yield 6-bromo-3-iodo-1H-indazole.[2]
Suzuki-Miyaura Cross-Coupling Reaction
Materials:
-
3-iodo-1H-indazole derivative (e.g., this compound)
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, NaHCO₃)
-
Solvent (e.g., DMF, 1,4-dioxane/water)
Procedure:
-
In a reaction vessel, combine the 3-iodo-1H-indazole derivative (1.0 equivalent), the boronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).
-
Add the solvent and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the palladium catalyst (typically 2-5 mol%).
-
Heat the reaction mixture to 80-100°C and stir for 4-12 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
MTT Cell Proliferation Assay
Materials:
-
Cancer cell lines (e.g., K562, MCF-7)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound (typically in a series of dilutions) and a vehicle control (DMSO) for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[5][10]
In Vitro VEGFR-2 Kinase Assay
Materials:
-
Recombinant human VEGFR-2 enzyme
-
Kinase buffer
-
ATP
-
Specific peptide substrate for VEGFR-2
-
Test compound (indazole derivative)
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
-
White 96-well plates
Procedure:
-
Prepare a master mix containing kinase buffer, ATP, and the peptide substrate.
-
Add the master mix to the wells of a 96-well plate.
-
Add the test compound at various concentrations to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the kinase reaction by adding the VEGFR-2 enzyme to all wells except the negative control.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a luminescence-based detection reagent according to the manufacturer's instructions.
-
The luminescent signal is inversely proportional to the amount of ATP consumed, and therefore reflects the kinase activity.
-
Calculate the percentage of kinase inhibition for each concentration of the test compound and determine the IC50 value.[11][12]
Visualizing Molecular Pathways and Experimental Workflows
VEGFR-2 Signaling Pathway
The following diagram illustrates the key downstream signaling pathways activated by VEGFR-2 upon binding of its ligand, VEGF. Inhibition of VEGFR-2 by small molecules, such as those derived from the this compound scaffold, can block these pro-angiogenic signals.
Drug Discovery Workflow
The following diagram outlines a typical workflow for the discovery of novel kinase inhibitors starting from the this compound scaffold.
Conclusion
This compound is a valuable and versatile scaffold in the field of drug discovery. Its amenability to a wide range of chemical modifications, particularly at the C-3 position, allows for the systematic exploration of structure-activity relationships and the optimization of lead compounds. The indazole core's proven track record as a kinase-binding motif, coupled with the synthetic accessibility of derivatives from the this compound starting material, ensures its continued importance in the development of novel targeted therapies for cancer and other diseases. This guide provides a foundational understanding for researchers to leverage this privileged scaffold in their drug discovery endeavors.
References
- 1. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 12. researchgate.net [researchgate.net]
Spectroscopic data for 6-Chloro-3-iodo-1H-indazole characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the characterization of 6-Chloro-3-iodo-1H-indazole. This compound is a halogenated indazole derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data, this guide presents a combination of reported data for closely related analogs and predicted spectroscopic values to facilitate its identification and use in research.
Spectroscopic Data
Predicted ¹H NMR Data
Solvent: DMSO-d₆ Reference: Tetramethylsilane (TMS)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~13.8 | br s | 1H | N1-H |
| ~7.90 | d | 1H | H-7 |
| ~7.55 | d | 1H | H-4 |
| ~7.20 | dd | 1H | H-5 |
Note: Chemical shifts are predictive and may vary based on experimental conditions.
Predicted ¹³C NMR Data
Solvent: DMSO-d₆
| Chemical Shift (δ) ppm | Assignment |
| ~141.5 | C-7a |
| ~133.0 | C-6 |
| ~128.0 | C-3a |
| ~122.5 | C-5 |
| ~121.0 | C-4 |
| ~112.0 | C-7 |
| ~90.0 | C-3 |
Note: Chemical shifts are predictive and based on analogous structures.
Mass Spectrometry Data
| Technique | Predicted [M+H]⁺ (m/z) |
| ESI-MS | 278.9, 280.9 |
Note: The predicted mass spectrum would show a characteristic isotopic pattern for a compound containing one chlorine and one iodine atom.
Experimental Protocols
The synthesis of this compound can be achieved through the direct iodination of 6-chloro-1H-indazole. The following protocol is adapted from established procedures for the synthesis of similar 3-iodo-1H-indazole derivatives.
Synthesis of this compound
Materials:
-
6-Chloro-1H-indazole
-
Iodine (I₂)
-
Potassium Hydroxide (KOH)
-
N,N-Dimethylformamide (DMF)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Potassium carbonate (K₂CO₃)
-
Water (H₂O)
-
Ethyl acetate
Procedure:
-
To a solution of 6-chloro-1H-indazole (1.0 equivalent) in DMF, add potassium hydroxide (2.0 equivalents) and stir at room temperature.
-
In a separate flask, dissolve iodine (1.5 equivalents) in DMF.
-
Add the iodine solution dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 3-5 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate and potassium carbonate.
-
A precipitate of this compound will form.
-
Collect the solid by filtration and wash with water.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
The Versatile Role of 6-Chloro-3-iodo-1H-indazole in Synthetic Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-3-iodo-1H-indazole is a halogenated heterocyclic compound that has emerged as a pivotal building block in modern organic synthesis, particularly in the realm of medicinal chemistry. Its unique structural features, possessing two distinct halogen atoms at the C3 and C6 positions of the indazole core, offer orthogonal reactivity, enabling selective functionalization through a variety of cross-coupling reactions. This strategic arrangement makes it an invaluable intermediate in the construction of complex molecular architectures, most notably in the development of potent kinase inhibitors for targeted cancer therapy. This technical guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound as a versatile synthetic intermediate.
Synthesis of this compound
The preparation of this compound is typically achieved through a direct iodination of the corresponding 6-chloro-1H-indazole. This electrophilic substitution reaction preferentially occurs at the C3 position of the indazole ring, which is activated towards such transformations.
Experimental Protocol: Synthesis of this compound
A detailed protocol for the synthesis of the analogous 6-bromo-3-iodo-1H-indazole has been reported and can be adapted for the 6-chloro derivative.[1]
Materials:
-
6-Chloro-1H-indazole
-
Iodine (I₂)
-
Potassium hydroxide (KOH)
-
N,N-Dimethylformamide (DMF)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Potassium carbonate (K₂CO₃)
Procedure:
-
To a solution of 6-chloro-1H-indazole (1.0 equivalent) in DMF, add potassium hydroxide (2.0 equivalents).
-
Stir the mixture at room temperature to form the corresponding indazolide salt.
-
Slowly add a solution of iodine (1.5 equivalents) in DMF to the reaction mixture.
-
Continue stirring at room temperature for a designated period (typically monitored by TLC for completion).
-
Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate and potassium carbonate to quench excess iodine and neutralize the mixture.
-
The resulting precipitate, this compound, is collected by filtration, washed with water, and dried.
Yield: Based on analogous reactions with 6-bromo-1H-indazole, a yield of approximately 71.2% can be expected.[1]
Role as a Synthetic Building Block: Cross-Coupling Reactions
The synthetic utility of this compound lies in the differential reactivity of its carbon-iodine and carbon-chlorine bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive towards oxidative addition to a palladium(0) center than the C-Cl bond. This allows for selective functionalization at the C3 position, while leaving the C6-chloro substituent intact for subsequent transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. In the context of this compound, it is extensively used to introduce aryl and heteroaryl moieties at the C3 position, a key structural motif in many kinase inhibitors.
dot
References
Kinase Inhibitory Potential of 6-Chloro-3-iodo-1H-indazole Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the kinase inhibitory potential of 6-Chloro-3-iodo-1H-indazole analogs, a promising scaffold in the development of targeted cancer therapies. This document outlines the quantitative inhibitory data for representative compounds, detailed experimental protocols for their evaluation, and a visual representation of the relevant signaling pathways and experimental workflows.
Quantitative Data Presentation
The this compound core serves as a versatile template for the synthesis of potent kinase inhibitors. Analogs derived from this scaffold have shown significant inhibitory activity against key kinases involved in tumor angiogenesis, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). A Chinese patent (CN114276297A) discloses a series of 1H-indazole derivatives, including those with a halogen at the 6-position, as potent VEGFR-2 inhibitors. While specific IC50 values for a broad panel of this compound analogs are not publicly available, the patent indicates that several compounds within this class exhibit strong VEGFR-2 inhibition, with IC50 values below 30 nM.[1]
Below is a summary of the reported biological activity for representative 1H-indazole analogs targeting VEGFR-2.
| Compound ID | 6-Position Substituent | 3-Position Moiety | Target Kinase | IC50 (nM) | Cell Line(s) for Proliferation Assays |
| W-Series Analogs | -Cl, -Br | Varied substituted amino and aryl groups | VEGFR-2 | < 30 | Human colon cancer, non-small cell lung cancer, liver cancer, stomach cancer cells |
Data extrapolated from patent CN114276297A, which describes potent VEGFR-2 inhibitors based on a 6-halo-1H-indazole scaffold.[1]
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of this compound analogs as kinase inhibitors.
Synthesis of 6-Halo-3-iodo-1H-indazole Precursors
The synthesis of the core scaffold often begins with a commercially available substituted indazole, which is then halogenated. A general procedure for the iodination of a 6-halo-1H-indazole is as follows:
-
To a solution of 6-bromo-1H-indazole (1.0 equivalent) in a suitable solvent such as dimethylformamide (DMF), add a base like potassium hydroxide (KOH) (2.0 equivalents).
-
Slowly add a solution of iodine (I2) (1.5 equivalents) in DMF to the mixture.
-
Stir the reaction at room temperature for several hours until completion, monitored by thin-layer chromatography (TLC).
-
Pour the reaction mixture into an aqueous solution of sodium thiosulfate and potassium carbonate to precipitate the product.
-
Filter and dry the solid to yield 6-bromo-3-iodo-1H-indazole.[2] This intermediate can then be used in subsequent cross-coupling reactions to generate a library of analogs.[2]
In Vitro Kinase Inhibition Assay (VEGFR-2)
A common method to determine the in vitro potency of compounds against VEGFR-2 is a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay. This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP at a concentration near the Km for VEGFR-2
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Test compounds (this compound analogs) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer with a constant final DMSO concentration (e.g., 1%).
-
In a multiwell plate, add the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Proliferation Assay
The effect of the compounds on the proliferation of cancer cell lines can be assessed using various methods, including the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP as an indicator of metabolically active cells.
Materials:
-
Human cancer cell lines (e.g., HCT116 for colon cancer, A549 for non-small cell lung cancer, HepG2 for liver cancer, AGS for stomach cancer)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Opaque-walled 96-well plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence with a plate reader.
-
Determine the concentration of the compound that inhibits cell growth by 50% (GI50) by plotting the percentage of cell viability against the compound concentration.
Western Blotting for VEGFR-2 Phosphorylation
To confirm that the compounds inhibit VEGFR-2 signaling in a cellular context, western blotting can be used to detect the phosphorylation status of the receptor.
Materials:
-
Human umbilical vein endothelial cells (HUVECs) or other cells expressing VEGFR-2
-
Cell lysis buffer containing protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175) and anti-total VEGFR-2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture HUVECs to near confluency and then starve them in a low-serum medium for several hours.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with VEGF-A for a short period (e.g., 10 minutes) to induce VEGFR-2 phosphorylation.
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST and then incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated VEGFR-2 signal to the total VEGFR-2 signal.
Mandatory Visualizations
This section provides diagrams of key signaling pathways and experimental workflows generated using the DOT language.
Caption: Synthetic pathway for 6-halo-1H-indazole analogs.
Caption: Workflow for in vitro kinase inhibition assay.
Caption: VEGFR-2 signaling pathway and point of inhibition.
References
A Comprehensive Technical Guide to 6-Chloro-3-iodo-1H-indazole in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-3-iodo-1H-indazole is a versatile halogenated indazole derivative that has emerged as a crucial building block in modern organic synthesis. The indazole scaffold itself is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved kinase inhibitor drugs.[1][2] The strategic placement of a chlorine atom at the 6-position and an iodine atom at the 3-position provides two distinct handles for functionalization, enabling the synthesis of complex molecular architectures. The higher reactivity of the C-I bond at the electron-deficient C3-position makes it particularly amenable to a wide array of transition metal-catalyzed cross-coupling reactions.[3] This technical guide provides an in-depth review of the synthesis of this compound and its applications in key organic transformations, with a focus on its utility in the development of kinase inhibitors.
Synthesis of this compound
The preparation of this compound is typically achieved through the direct iodination of 6-chloro-1H-indazole. The process involves the treatment of the starting indazole with an iodine source in the presence of a base.
Experimental Protocol: Synthesis of this compound
Materials:
-
6-Chloro-1H-indazole
-
Iodine (I₂)
-
Potassium hydroxide (KOH)
-
Dimethylformamide (DMF)
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution
-
Water
Procedure:
-
To a solution of 6-chloro-1H-indazole (1.0 equivalent) in dimethylformamide (DMF), add powdered potassium hydroxide (2.0-3.75 equivalents) portion-wise at room temperature.[1][4]
-
Stir the resulting mixture for 30 minutes.
-
Add iodine (1.5-2.0 equivalents) portion-wise to the reaction mixture.[1][4]
-
Continue stirring at room temperature for 3-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium bisulfite to quench any excess iodine.[1][5]
-
The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and dried under vacuum to yield this compound.
Applications in Organic Synthesis
The presence of the highly reactive C-I bond at the 3-position makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.
General Experimental Workflow for Cross-Coupling Reactions
References
- 1. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Figure 2 from An overview of the c-MET signaling pathway | Semantic Scholar [semanticscholar.org]
- 3. AXL receptor tyrosine kinase - Wikipedia [en.wikipedia.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Safe Handling of 6-Chloro-3-iodo-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety protocols and handling precautions for 6-Chloro-3-iodo-1H-indazole. The information herein is compiled from safety data for the compound and structurally similar chemicals and is intended to provide a robust framework for its safe use in a laboratory setting.
Section 1: Hazard Identification and Classification
While a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, data from analogous compounds, such as other halogenated indazoles, indicate that it should be handled as a hazardous substance.[1] Based on this information, the primary hazards are anticipated to be:
It is crucial to handle this compound with the assumption that it presents these hazards. A thorough risk assessment should be conducted before commencing any work.
GHS Hazard Classification (Anticipated)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
Section 2: Exposure Controls and Personal Protection
To minimize exposure and ensure personal safety, a combination of engineering controls and personal protective equipment (PPE) is mandatory.
Engineering Controls: All handling of solid this compound should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[4] Ensure adequate ventilation in the work area.
Personal Protective Equipment (PPE): The following PPE is required when handling this compound:
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes/Face | Safety goggles with side-shields or a face shield | To protect against splashes and airborne particles.[4][5] |
| Hands | Chemical-resistant gloves (e.g., Nitrile or Neoprene) | Inspect gloves for any signs of degradation or puncture before use.[4] |
| Body | Laboratory coat | To protect skin from contact.[4] Fire/flame resistant and impervious clothing is recommended.[5] |
| Respiratory | NIOSH-approved respirator | Required when handling the powder outside of a certified chemical fume hood or if dust generation is unavoidable.[4][5] |
Section 3: Safe Handling and Storage
Adherence to proper handling and storage procedures is critical for maintaining the stability of the compound and preventing accidents.
Handling:
-
Avoid the formation of dust when handling the solid material.[4][5]
-
Use appropriate tools, such as spatulas, for transferring the compound.
-
Do not eat, drink, or smoke in areas where the chemical is handled.[2][6]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]
Section 4: First-Aid Measures
In the event of exposure, immediate and appropriate first-aid is crucial.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2][5] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water.[2][5][6] Seek medical attention. |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][6] Seek immediate medical attention. |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[2][5][6] Call a poison control center or doctor immediately. |
Section 5: Accidental Release Measures
In the case of a spill, follow these procedures to ensure safety and proper cleanup.
Personal Precautions:
-
Evacuate the immediate area.
-
Wear appropriate PPE as detailed in Section 2.
Environmental Precautions:
-
Prevent further leakage or spillage if it is safe to do so.[5]
-
Do not let the product enter drains.
Methods for Cleaning Up:
-
For minor spills, use an inert absorbent material to gently sweep up the solid.[1]
-
Collect the spilled material and all cleanup materials into a designated, labeled hazardous waste container.[1]
-
Wash the spill area with soap and water, and collect the cleaning water as hazardous waste if necessary.[1]
-
Report all spills to the relevant environmental health and safety office.[1]
Emergency Spill Response Workflow
Caption: Workflow for responding to a spill of this compound.
Section 6: Fire-Fighting Measures
Suitable Extinguishing Media:
Specific Hazards:
-
Combustible material. Vapors may be heavier than air and spread along floors.[6]
-
Hazardous combustion gases or vapors may be produced in a fire.[6]
Protective Equipment for Firefighters:
Section 7: Disposal Considerations
Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.
-
Waste Collection: All waste materials containing this compound, including contaminated PPE and cleaning materials, must be collected in a designated, labeled, and sealed hazardous waste container.[1][4]
-
Segregation: This compound should be disposed of as halogenated organic solid waste. Do not mix with other waste streams.[1]
-
Disposal Method: On-site treatment is not suitable. The compound must be disposed of through an approved environmental health and safety office or a licensed hazardous waste disposal contractor.[1] Do not dispose of down the drain or in regular trash.[4]
This technical guide is intended to provide comprehensive safety information for the handling of this compound. It is imperative that all users of this compound familiarize themselves with this information and adhere to all recommended safety procedures.
References
Commercial Suppliers and Technical Guide for 6-Chloro-3-iodo-1H-indazole in Research
For researchers, scientists, and professionals in drug development, 6-Chloro-3-iodo-1H-indazole is a crucial building block in the synthesis of a wide array of bioactive molecules. Its halogenated structure makes it an ideal substrate for various cross-coupling reactions, enabling the introduction of diverse functional groups and the construction of complex molecular architectures. This technical guide provides an overview of commercial suppliers, key technical data, and a representative experimental protocol for the use of this compound in a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern medicinal chemistry.
Commercial Availability
A number of chemical suppliers specialize in providing this compound for research and development purposes. These suppliers offer varying grades of purity and quantities to suit the needs of different research projects. Notable suppliers include Parchem, EvitaChem, Cenmed Enterprises, and ZaiQi Bio-Tech.[1][2][3][4] When sourcing this compound, it is imperative to obtain a certificate of analysis to verify its identity and purity.
Physicochemical Properties
The table below summarizes the key physicochemical properties of this compound. These data are essential for experimental design, including reaction setup and safety considerations.
| Property | Value | Reference |
| CAS Number | 503045-59-8 | [1][4] |
| Molecular Formula | C₇H₄ClIN₂ | [4] |
| Molecular Weight | 278.48 g/mol | [5] |
| Purity | Typically ≥98% | [4] |
| Predicted Melting Point | 391.5 ± 22.0 °C | [4] |
| Predicted Boiling Point | Not available | |
| Predicted Density | 2.156 ± 0.06 g/cm³ | [4] |
| Predicted Flash Point | 190.6 ± 22.3 °C | [4] |
| SMILES | C1=CC2=C(NN=C2C=C1Cl)I | [4] |
| InChIKey | FKKMHPZZZRHKOE-UHFFFAOYSA-N | [4] |
Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds. The following is a general protocol for the reaction of this compound with an arylboronic acid. This protocol is based on established procedures for similar 3-iodo-1H-indazole derivatives and may require optimization for specific substrates.[6][7][8]
Materials:
-
This compound
-
Arylboronic acid (1.2-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane/water mixture, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and stirring equipment
-
Thin-layer chromatography (TLC) or Liquid chromatography-mass spectrometry (LC-MS) for reaction monitoring
Procedure:
-
Reaction Setup: To a dry reaction flask, add this compound (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), and the base (2-3 equivalents).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) at least three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the anhydrous solvent. Degas the resulting mixture by bubbling with the inert gas for 15-30 minutes. Following this, add the palladium catalyst to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Visualizing the Workflow
The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction workflow.
Signaling Pathway Context
Derivatives of this compound are often investigated as kinase inhibitors. Kinases are pivotal enzymes in cellular signaling pathways that regulate a multitude of cellular processes, including growth, proliferation, and survival. Dysregulation of these pathways is a common feature of many diseases, most notably cancer. The indazole scaffold is recognized as a "privileged" structure in medicinal chemistry due to its ability to interact with the ATP-binding site of various kinases. By functionalizing the indazole core through reactions like the Suzuki coupling, researchers can synthesize libraries of compounds to probe structure-activity relationships and develop potent and selective kinase inhibitors.
The diagram below depicts a simplified, generic kinase signaling pathway that is often targeted by indazole-based inhibitors.
Safety Information
This compound, like many halogenated organic compounds, should be handled with care in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[9][10] The SDS will contain information on hazards, first-aid measures, and disposal considerations.
References
- 1. parchem.com [parchem.com]
- 2. Buy this compound (EVT-357529) | 503045-59-8 [evitachem.com]
- 3. cenmed.com [cenmed.com]
- 4. 6-CHLORO-3-IODO(1H)INDAZOLE| CAS No:503045-59-8|ZaiQi Bio-Tech [chemzq.com]
- 5. 5-CHLORO-3-IODO-1H-INDAZOLE | 351456-45-6 | INDOFINE Chemical Company [indofinechemical.com]
- 6. benchchem.com [benchchem.com]
- 7. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. echemi.com [echemi.com]
An In-depth Technical Guide to the Reactivity and Stability Profile of 6-Chloro-3-iodo-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity and stability profile of 6-chloro-3-iodo-1H-indazole, a halogenated indazole derivative of significant interest in medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure in numerous biologically active compounds, and the specific substitution pattern of this molecule offers versatile opportunities for chemical modification.[1][2] This document details the known reactivity of this compound in key synthetic transformations, including palladium-catalyzed cross-coupling reactions, and outlines its predicted stability under various environmental conditions. Where specific experimental data for the title compound is unavailable, information from closely related analogues is presented to provide a foundational understanding. Furthermore, this guide furnishes detailed experimental protocols for the synthesis, analysis, and stability assessment of this compound, offering a practical resource for its application in research and development.
Chemical Identity and Physical Properties
-
IUPAC Name: this compound
-
CAS Number: 503045-59-8[3]
-
Molecular Formula: C₇H₄ClIN₂[3]
-
Molecular Weight: 294.48 g/mol
-
Appearance: Likely a light yellow to brown powder or crystalline solid.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₄ClIN₂ | [3] |
| Molecular Weight | 294.48 g/mol | |
| CAS Number | 503045-59-8 | [3] |
| Predicted Boiling Point | 391.5±22.0 °C | [3] |
| Predicted Density | 2.156±0.06 g/cm³ | [3] |
| Predicted Refractive Index | 1.785 | [3] |
Reactivity Profile
The reactivity of this compound is primarily dictated by the presence of the halogen substituents on the indazole core. The carbon-iodine bond at the 3-position is the most reactive site for substitution, making it a valuable precursor for the introduction of diverse functionalities through various cross-coupling reactions. The chlorine atom at the 6-position is less reactive but can also participate in certain transformations under more forcing conditions.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for a range of palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-nitrogen bonds in modern organic synthesis.
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the 3-position of the indazole and a variety of aryl or vinyl boronic acids or esters. This reaction is widely employed in the synthesis of biaryl compounds with potential applications as kinase inhibitors.[5]
Table 2: Representative Conditions for Suzuki-Miyaura Coupling of 3-Iodoindazoles
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | Good to excellent | [6] |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | 1,4-Dioxane/H₂O | 100-120 | Moderate to good | [7] |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | 1,4-Dioxane | 80-110 | Good to excellent | [8] |
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between the 3-position of the indazole and a terminal alkyne. This reaction is a powerful tool for the synthesis of alkynyl-substituted heterocycles.[9]
Table 3: Representative Conditions for Sonogashira Coupling of Aryl Iodides
| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF/DMF | Room Temp - 60 | Good to excellent | [10] |
| Pd(PPh₃)₄ | CuI | Piperidine | DMF | Room Temp | Good | [11] |
The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond between the 3-position of the indazole and a primary or secondary amine. This reaction is a key method for the synthesis of N-aryl and N-heteroaryl amines.[12]
Table 4: Representative Conditions for Buchwald-Hartwig Amination of Aryl Halides
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 80-110 | Good to excellent | [13] |
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100-120 | Good | [14] |
Stability Profile
The stability of this compound is a critical parameter for its handling, storage, and application in drug development. While specific stability data for this compound is not extensively reported, its stability can be inferred from the general properties of halogenated indazoles and related heterocyclic systems. Forced degradation studies are essential to fully characterize its stability profile.[15][16]
Thermal Stability
Halogenated organic compounds can be susceptible to thermal degradation.[17] The stability of this compound at elevated temperatures should be assessed to determine its decomposition profile and identify potential degradation products.
Photostability
Aromatic iodo compounds are known to be sensitive to light, and the carbon-iodine bond can undergo homolytic cleavage upon exposure to UV or visible radiation.[18] Therefore, it is anticipated that this compound may exhibit some degree of photolability. Photostability testing according to ICH guidelines is recommended to quantify this.[19][20][21]
pH-Dependent Stability (Hydrolysis)
The stability of this compound in aqueous solutions at different pH values is an important consideration, particularly for pharmaceutical development. While the indazole ring itself is generally stable, extreme pH conditions could potentially lead to degradation. The rate of hydrolysis of the carbon-iodine bond under various pH conditions should be investigated.[22][23]
Experimental Protocols
The following section provides detailed experimental protocols for the synthesis and stability testing of this compound.
Synthesis of this compound
A plausible synthesis of this compound can be adapted from procedures for the iodination of related indazoles.[24][25]
Materials:
-
6-Chloro-1H-indazole
-
Iodine (I₂)
-
Potassium hydroxide (KOH)
-
N,N-Dimethylformamide (DMF)
-
Sodium bisulfite (NaHSO₃)
-
Deionized water
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask, dissolve 6-chloro-1H-indazole (1.0 eq.) in DMF.
-
To the solution, add powdered potassium hydroxide (2.0-3.0 eq.) in portions and stir the mixture at room temperature for 30 minutes.
-
Add iodine (1.5-2.0 eq.) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 3-5 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium bisulfite to quench excess iodine.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
General Protocol for Forced Degradation Studies
This protocol outlines a general procedure for conducting forced degradation studies to assess the stability of this compound.[15][26][27]
4.2.1. Thermal Stress Study:
-
Weigh a known amount of this compound into a vial.
-
Place the vial in a calibrated oven at a specified temperature (e.g., 60 °C, 80 °C).
-
Withdraw samples at predetermined time intervals (e.g., 1, 3, 7, 14 days).
-
Analyze the samples by a stability-indicating HPLC method to quantify the parent compound and any degradation products.
4.2.2. Photostability Study (as per ICH Q1B):
-
Expose a sample of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[21]
-
A control sample should be protected from light.
-
After the exposure period, analyze both the exposed and control samples by HPLC to assess for degradation.
4.2.3. Hydrolytic Stability Study:
-
Prepare solutions of this compound in buffers of different pH values (e.g., pH 2, 7, and 9).
-
Store the solutions at a controlled temperature (e.g., 40 °C).
-
Withdraw aliquots at various time points and analyze by HPLC to determine the rate of degradation at each pH.
Conclusion
This compound is a versatile building block with significant potential in the synthesis of complex organic molecules, particularly for applications in drug discovery. Its reactivity is dominated by the C-I bond at the 3-position, which readily participates in a variety of palladium-catalyzed cross-coupling reactions. While specific quantitative stability data is limited, its profile can be inferred from related structures, suggesting potential sensitivity to light and thermal stress. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate and utilize this compound in their synthetic endeavors and to thoroughly characterize its stability profile, which is crucial for any potential pharmaceutical development.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-CHLORO-3-IODO(1H)INDAZOLE| CAS No:503045-59-8|ZaiQi Bio-Tech [chemzq.com]
- 4. Buy this compound (EVT-357529) | 503045-59-8 [evitachem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. Evidence for heterogeneous Sonogashira coupling of phenylacetylene and iodobenzene catalyzed by well defined rhodium nanoparticles - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 16. rjptonline.org [rjptonline.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. FDA Guidelines for Photostability Testing: A Step-by-Step Guide – StabilityStudies.in [stabilitystudies.in]
- 20. pharmaguru.co [pharmaguru.co]
- 21. ema.europa.eu [ema.europa.eu]
- 22. Equilibria and kinetics of iodine hydrolysis (Journal Article) | ETDEWEB [osti.gov]
- 23. researchgate.net [researchgate.net]
- 24. Synthesis method of 6-iodine-1H-indazole - Eureka | Patsnap [eureka.patsnap.com]
- 25. benchchem.com [benchchem.com]
- 26. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 27. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 6-Chloro-3-iodo-1H-indazole: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 6-Chloro-3-iodo-1H-indazole from 6-chloro-1H-indazole. This transformation is a crucial step in the synthesis of various biologically active molecules and pharmaceutical intermediates. The protocol is based on the electrophilic iodination of the indazole ring at the C3 position, a common and efficient method for the functionalization of this privileged scaffold.
Introduction
The indazole core is a prominent feature in numerous compounds with significant therapeutic potential, including kinase inhibitors for cancer therapy. The introduction of a halogen, such as iodine, at the 3-position of the indazole ring provides a versatile synthetic handle for further molecular elaboration through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This allows for the construction of diverse chemical libraries for drug discovery and development. The following protocol details a reliable method for the C3-iodination of 6-chloro-1H-indazole using molecular iodine and a mild base in a polar aprotic solvent.
Reaction Scheme
Caption: Workflow for the synthesis of this compound.
Protocol for the Regioselective C-3 Iodination of 6-chloro-1H-indazole
Application Note
This document provides a detailed protocol for the regioselective iodination of 6-chloro-1H-indazole at the C-3 position. This reaction is a crucial step in the synthesis of various pharmacologically active compounds, as the resulting 3-iodo-6-chloro-1H-indazole is a versatile intermediate for further functionalization through cross-coupling reactions. The protocol described herein utilizes molecular iodine in the presence of a base, a common and effective method for the C-3 halogenation of indazoles.[1]
The C-3 position of the indazole ring is susceptible to electrophilic substitution, and the use of iodine (I₂) with a base such as potassium hydroxide (KOH) in a polar aprotic solvent like dimethylformamide (DMF) facilitates this transformation efficiently.[1] This method is widely applicable to various substituted indazoles. While a specific protocol for the direct iodination of 6-chloro-1H-indazole is not extensively detailed in publicly available literature, the following procedure is adapted from established methods for the C-3 iodination of analogous indazole derivatives.
Experimental Protocol
This protocol outlines the materials, equipment, and step-by-step procedure for the C-3 iodination of 6-chloro-1H-indazole.
Materials:
-
6-chloro-1H-indazole
-
Iodine (I₂)
-
Potassium hydroxide (KOH)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium thiosulfate solution (Na₂S₂O₃)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thermometer
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp for TLC visualization
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 6-chloro-1H-indazole (1.0 eq.) in anhydrous dimethylformamide (DMF).
-
Addition of Reagents: To the stirred solution, add potassium hydroxide (KOH) (2.0-4.0 eq.). Stir the mixture at room temperature for 10-15 minutes.
-
Iodination: Add molecular iodine (I₂) (1.1-2.0 eq.) portion-wise to the reaction mixture. The color of the solution will darken upon the addition of iodine.
-
Reaction: Stir the reaction mixture at room temperature for 1-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Upon completion, pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with a saturated aqueous solution of sodium thiosulfate to quench any unreacted iodine. The dark color of the organic layer should fade.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude 3-iodo-6-chloro-1H-indazole can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure product.
-
Quantitative Data
The following table summarizes the typical reaction parameters for the C-3 iodination of indazoles based on analogous procedures. Researchers should optimize these conditions for the specific substrate, 6-chloro-1H-indazole.
| Parameter | Value/Range | Notes |
| Substrate | 6-chloro-1H-indazole | 1.0 eq. |
| Iodinating Agent | Iodine (I₂) | 1.1 - 2.0 eq. |
| Base | Potassium hydroxide (KOH) | 2.0 - 4.0 eq. |
| Solvent | Dimethylformamide (DMF) | Anhydrous |
| Temperature | Room Temperature | |
| Reaction Time | 1 - 4 hours | Monitor by TLC |
| Typical Yield | Moderate to High | Dependent on optimized conditions |
Experimental Workflow
The following diagram illustrates the key steps in the protocol for the C-3 iodination of 6-chloro-1H-indazole.
Caption: Experimental workflow for the C-3 iodination of 6-chloro-1H-indazole.
Safety Precautions
-
This procedure should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.
-
Iodine is corrosive and can cause stains. Handle with care.
-
Potassium hydroxide is a strong base and is corrosive. Avoid contact with skin and eyes.
-
Dimethylformamide (DMF) is a skin and respiratory irritant. Handle with caution.
-
Dispose of all chemical waste according to institutional guidelines.
References
Application Notes and Protocols for Suzuki Coupling Reactions Using 6-Chloro-3-iodo-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds with applications as kinase inhibitors, anti-cancer agents, and anti-inflammatory drugs.[1][2] The functionalization of the indazole ring, particularly at the C-3 position, is a key strategy for the development of novel therapeutic agents and for conducting structure-activity relationship (SAR) studies.[2] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds, enabling the efficient synthesis of 3-aryl-1H-indazoles.[2]
This document provides detailed application notes and protocols for the Suzuki coupling reaction of 6-Chloro-3-iodo-1H-indazole with various arylboronic acids. This compound is a key building block for the synthesis of a diverse library of 3-aryl-6-chloro-1H-indazoles, which are of significant interest in drug discovery.
Synthesis of this compound
A general and efficient method for the synthesis of 3-iodo-1H-indazoles involves the direct iodination of the corresponding 1H-indazole. While a specific protocol for the 6-chloro- derivative is not widely reported, the following procedure, adapted from the synthesis of the analogous 5-chloro-3-iodo-1H-indazole, can be employed.[3]
Protocol for the Synthesis of this compound
A solution of 6-chloro-1H-indazole (1.0 equiv.), iodine (2.0 equiv.), and potassium hydroxide (3.0 equiv.) in DMF is stirred at room temperature for 3-5 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is quenched by pouring it into a saturated aqueous solution of sodium bisulfite. The resulting precipitate is collected by vacuum filtration, washed with water, and dried under vacuum to yield this compound.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling of this compound with a variety of aryl- and heteroarylboronic acids can be achieved using a palladium catalyst and a suitable base. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity of the desired 3-aryl-6-chloro-1H-indazole derivatives.
General Reaction Scheme
Summary of Reaction Conditions and Yields
The following table summarizes typical reaction conditions and expected yields for the Suzuki coupling of this compound with various arylboronic acids. Please note that yields are representative and may vary depending on the specific substrate and reaction conditions.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | DME | 85 | 8 | 92 |
| 3 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene/EtOH/H₂O (4:1:1) | 110 | 12 | 88 |
| 4 | 3-Thiopheneboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ | DMF | 90 | 10 | 78 |
| 5 | 2-Naphthylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 16 | 80 |
| 6 | 4-(Trifluoromethyl)phenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | DME | 90 | 12 | 89 |
Experimental Protocols
Detailed Protocol for a Representative Suzuki Coupling Reaction
This protocol describes the synthesis of 6-Chloro-3-(4-methoxyphenyl)-1H-indazole.
Materials:
-
This compound (1.0 equiv.)
-
4-Methoxyphenylboronic acid (1.2 equiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv.)
-
1,2-Dimethoxyethane (DME), anhydrous
-
Water, degassed
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask is added this compound (1.0 equiv.), 4-methoxyphenylboronic acid (1.2 equiv.), and cesium carbonate (2.0 equiv.).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Anhydrous DME is added, followed by degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water).
-
The mixture is degassed by bubbling the inert gas through the solution for 15-20 minutes.
-
Pd(dppf)Cl₂ (3 mol%) is added to the reaction mixture under a positive flow of the inert gas.
-
The reaction mixture is heated to 85 °C with vigorous stirring.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.
-
The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired 3-aryl-6-chloro-1H-indazole.
Applications in Drug Discovery: Kinase Inhibition
Derivatives of 6-substituted indazoles have been identified as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways.[1] Dysregulation of these pathways is a hallmark of many diseases, including cancer.[2] The 3-aryl-6-chloro-1H-indazoles synthesized via Suzuki coupling are promising candidates for the development of targeted kinase inhibitors.
Potential Kinase Targets and Signaling Pathways
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key mediator of angiogenesis, the formation of new blood vessels. Inhibition of VEGFR-2 is a validated strategy in cancer therapy to cut off the blood supply to tumors.[4][5][6][7]
-
JNK (c-Jun N-terminal Kinase): Involved in cellular responses to stress, inflammation, and apoptosis (programmed cell death).[2][8][9][10][11] JNK signaling is implicated in various inflammatory diseases and cancers.
Visualizations
Suzuki Coupling Reaction Workflow
Caption: Experimental workflow for the Suzuki coupling of this compound.
VEGFR-2 Signaling Pathway in Angiogenesis
Caption: Inhibition of the VEGFR-2 signaling pathway by 3-Aryl-6-chloro-1H-indazole derivatives.
JNK Signaling Pathway in Inflammation and Apoptosis
Caption: Inhibition of the JNK signaling pathway by 3-Aryl-6-chloro-1H-indazole derivatives.
References
- 1. uu.diva-portal.org [uu.diva-portal.org]
- 2. The JNK Signaling Pathway in Inflammatory Skin Disorders and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 6. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. mdpi.com [mdpi.com]
- 9. journals.biologists.com [journals.biologists.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. genesandcancer.com [genesandcancer.com]
Application Note: Heck Reaction Protocol for the Selective C-3 Vinylation of 6-Chloro-3-iodo-1H-indazole
Introduction
The indazole scaffold is a privileged heterocyclic motif frequently found in biologically active compounds and approved pharmaceuticals.[1] Consequently, the development of robust methods for the functionalization of the indazole core is of significant interest to researchers in medicinal chemistry and drug development. The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction that enables the coupling of unsaturated halides with alkenes.[1][2] This application note provides a detailed protocol for the Heck reaction of 6-chloro-3-iodo-1H-indazole, a versatile building block for the synthesis of novel indazole derivatives. The greater reactivity of the carbon-iodine bond compared to the carbon-chlorine bond allows for selective vinylation at the C-3 position. The resulting 3-alkenyl-6-chloro-1H-indazoles are valuable intermediates that can be further elaborated to explore structure-activity relationships (SAR) in drug discovery programs.[3]
Key Applications
-
Drug Discovery: Synthesis of precursors for a diverse range of pharmacologically active molecules, such as kinase inhibitors.[3]
-
Medicinal Chemistry: Introduction of various side chains to enable the exploration of structure-activity relationships.[3]
-
Organic Synthesis: A reliable method for the construction of complex heterocyclic systems.[3]
Experimental Protocol
This protocol describes a general procedure for the Heck reaction of this compound with a generic alkene (e.g., methyl acrylate). The reaction conditions can be optimized for different alkene coupling partners.
Materials and Equipment
-
Substrate: this compound
-
Alkene: e.g., Methyl Acrylate
-
Catalyst: Palladium(II) Acetate (Pd(OAc)₂)
-
Base: Triethylamine (TEA) or Sodium Carbonate (Na₂CO₃)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF)
-
Equipment: Schlenk flask or sealed reaction vial, magnetic stirrer and hotplate, inert gas line (Argon or Nitrogen), standard laboratory glassware for workup and purification, rotary evaporator, column chromatography system.
Reaction Scheme
Caption: General scheme for the Heck reaction of this compound.
Procedure
-
Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), Palladium(II) Acetate (0.05 equiv.), and the chosen base (e.g., Triethylamine, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.[1]
-
Addition of Reagents: Add anhydrous DMF to the flask via syringe, followed by the alkene (1.5 equiv.).
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 100-110 °C. Stir the reaction mixture vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.[1]
-
Separate the organic layer.
-
Extract the aqueous layer two more times with ethyl acetate.[1]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.[1]
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate to afford the pure product.[1]
Note on N-Protection: For certain substrates or to minimize potential side reactions, N-protection of the indazole may be beneficial.[4] This can be achieved by reacting the starting material with a suitable protecting group, such as di-tert-butyl dicarbonate (Boc)₂O or 3,4-dihydro-2H-pyran (DHP), prior to the Heck reaction.[3][5]
Data Presentation
The following table summarizes representative reaction conditions for the Heck reaction on iodo-indazole scaffolds, which can be adapted for this compound.
| Parameter | Condition 1 | Condition 2 |
| Substrate | 3-Iodo-6-methyl-4-nitro-1H-indazole | N-protected 3-iodo-6-nitro-indazole |
| Alkene | Methyl Acrylate | 2-Vinyl Pyridine |
| Catalyst | Palladium(II) Acetate (Pd(OAc)₂) | Palladium(II) Acetate (Pd(OAc)₂) |
| Ligand | None specified | Tri-o-tolylphosphine |
| Base | Sodium Carbonate (Na₂CO₃) | N,N-diisopropylethylamine |
| Solvent | N,N-Dimethylformamide (DMF) | N,N-Dimethylformamide (DMF) |
| Temperature | 100-110 °C | Not specified, heating |
| Reference | Benchchem[1] | Google Patents[6] |
Catalytic Cycle
The generally accepted mechanism for the Mizoroki-Heck reaction involves a palladium(0)/palladium(II) catalytic cycle.
Caption: Simplified mechanism of the palladium-catalyzed Heck reaction.
Safety Precautions
-
Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.
-
Organic solvents such as DMF are flammable and have associated health risks. Avoid inhalation and skin contact.
-
Bases like triethylamine and sodium carbonate are irritants.
-
The reaction should be conducted under an inert atmosphere as palladium catalysts can be sensitive to air.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
References
Application Notes and Protocols for N-Protection Strategies in Reactions of 6-Chloro-3-iodo-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of common N-protection strategies for 6-chloro-3-iodo-1H-indazole, a versatile building block in medicinal chemistry. The selection of an appropriate N-protecting group is crucial for the successful synthesis and functionalization of this scaffold, particularly in cross-coupling reactions. This document outlines protocols for the protection and deprotection of the indazole nitrogen with commonly used groups and discusses their compatibility with subsequent transformations.
Introduction to N-Protection of Indazoles
The indazole nucleus is a key structural motif in many biologically active compounds. The presence of two nitrogen atoms (N-1 and N-2) in the pyrazole ring offers multiple sites for functionalization. However, the acidic N-H proton can interfere with many synthetic transformations, such as metal-catalyzed cross-coupling reactions and strong base-mediated C-H functionalization. Therefore, protection of the indazole nitrogen is often a necessary step.
The regioselectivity of N-protection (N-1 vs. N-2) is a critical consideration and can be influenced by the reaction conditions. Generally, kinetically controlled reactions under neutral or mildly acidic conditions favor N-2 protection, while thermodynamically controlled reactions under basic conditions often yield the more stable N-1 protected isomer. For this compound, N-1 protection is typically desired for subsequent C-3 functionalization to avoid potential rearrangement or decomposition pathways.
This guide focuses on three widely used protecting groups: tert-butoxycarbonyl (Boc), tetrahydropyran-2-yl (THP), and 2-(trimethylsilyl)ethoxymethyl (SEM).
N-Protection Strategies and Protocols
tert-Butoxycarbonyl (Boc) Protection
The Boc group is a popular choice due to its ease of introduction and removal under acidic conditions. However, it is important to note that the N-Boc group on electron-deficient indazoles can be labile under basic conditions, which may be encountered in subsequent cross-coupling reactions.[1][2]
Experimental Protocol: N-Boc Protection of this compound
-
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
-
Procedure:
-
To a solution of this compound (1.0 equiv) in anhydrous DCM, add triethylamine (1.5 equiv) and a catalytic amount of DMAP.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.2 equiv) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., hexane/ethyl acetate gradient) to afford the N-Boc protected indazole.
-
Tetrahydropyran-2-yl (THP) Protection
The THP group is stable to a wide range of non-acidic conditions, making it a robust protecting group for reactions involving bases, organometallics, and nucleophiles. It is introduced under acidic catalysis and removed by acidic hydrolysis.
Experimental Protocol: N-THP Protection of this compound
-
Materials:
-
This compound
-
3,4-Dihydro-2H-pyran (DHP)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or Pyridinium p-toluenesulfonate (PPTS) (catalytic amount)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
-
Procedure:
-
To a solution of this compound (1.0 equiv) in anhydrous DCM, add a catalytic amount of p-TsOH·H₂O.
-
Add 3,4-dihydro-2H-pyran (1.5 equiv) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the N-THP protected indazole.
-
2-(Trimethylsilyl)ethoxymethyl (SEM) Protection
The SEM group is known for its stability under a variety of conditions and its unique deprotection methods using fluoride ions or strong Lewis acids. It can also direct ortho-lithiation, which can be advantageous in certain synthetic strategies.
Experimental Protocol: N-SEM Protection of this compound
-
Materials:
-
This compound
-
2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF), anhydrous
-
-
Procedure:
-
To a suspension of sodium hydride (1.2 equiv) in anhydrous DMF at 0 °C, add a solution of this compound (1.0 equiv) in DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add SEM-Cl (1.2 equiv) dropwise and allow the reaction to warm to room temperature.
-
Stir for 12-16 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography to afford the N-SEM protected indazole.
-
Data Summary for N-Protection Strategies
The following table summarizes typical reaction conditions and expected yields for the N-protection of this compound based on protocols for similar indazole derivatives.
| Protecting Group | Reagents and Conditions | Solvent | Time (h) | Typical Yield (%) |
| Boc | (Boc)₂O, TEA, DMAP (cat.), rt | DCM | 12-24 | 85-95 |
| THP | DHP, p-TsOH·H₂O (cat.), rt | DCM | 2-4 | 80-90 |
| SEM | SEM-Cl, NaH, 0 °C to rt | DMF | 12-16 | 75-85 |
Deprotection Protocols
The choice of deprotection method depends on the protecting group and the stability of the functional groups in the molecule.
Boc Deprotection
Experimental Protocol: N-Boc Deprotection
-
Materials:
-
N-Boc-6-chloro-3-iodo-1H-indazole
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the N-Boc protected indazole (1.0 equiv) in DCM.
-
Add an excess of TFA (e.g., 20-50% v/v in DCM) or 4M HCl in 1,4-dioxane (5-10 equiv).
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected indazole.
-
THP Deprotection
Experimental Protocol: N-THP Deprotection
-
Materials:
-
N-THP-6-chloro-3-iodo-1H-indazole
-
Aqueous HCl (e.g., 2M) or Acetic acid
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve the N-THP protected indazole (1.0 equiv) in a mixture of THF and water.
-
Add a catalytic amount of a strong acid like HCl or a larger amount of a weaker acid like acetic acid.
-
Stir the mixture at room temperature or gently heat (e.g., 40-50 °C) for 2-6 hours, monitoring by TLC.
-
Upon completion, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
SEM Deprotection
Experimental Protocol: N-SEM Deprotection
-
Materials:
-
N-SEM-6-chloro-3-iodo-1H-indazole
-
Tetrabutylammonium fluoride (TBAF, 1M solution in THF) or Ethylenediamine
-
Tetrahydrofuran (THF)
-
-
Procedure (using TBAF):
-
Dissolve the N-SEM protected indazole (1.0 equiv) in anhydrous THF.
-
Add TBAF solution (2.0 equiv) at room temperature.
-
Heat the reaction mixture to reflux for 4-8 hours, monitoring by TLC.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography.
-
Compatibility with Cross-Coupling Reactions
The primary purpose of N-protection of this compound is to facilitate subsequent C-3 functionalization, most commonly through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination.
-
Suzuki-Miyaura Coupling: The choice of protecting group can be critical. While THP and SEM are generally robust under Suzuki conditions, the N-Boc group has been reported to cleave in the presence of strong bases (e.g., K₂CO₃, Cs₂CO₃) at elevated temperatures, especially with electron-deficient indazoles.[1][2] This can lead to a mixture of protected and unprotected products or complete deprotection. In some cases, performing the Suzuki coupling on the unprotected indazole is a viable strategy.[1]
-
Buchwald-Hartwig Amination: This reaction also employs strong bases (e.g., NaOtBu, K₃PO₄) and elevated temperatures. Similar to the Suzuki coupling, the stability of the N-protecting group must be considered. THP and SEM are generally more stable under these conditions than Boc.
Visualizing Workflows and Relationships
Diagrams created using Graphviz (DOT language):
Caption: General workflow for N-protection and deprotection of this compound.
Caption: Compatibility of N-protecting groups with common cross-coupling reactions.
Conclusion
The selection of an appropriate N-protection strategy is a critical step in the synthesis of complex molecules derived from this compound. The Boc group offers mild protection and deprotection conditions but may not be suitable for all subsequent reactions involving strong bases. THP and SEM groups provide greater stability and are generally compatible with a wider range of reaction conditions, although their removal requires specific reagents. The protocols and data presented in these application notes serve as a guide for researchers to make informed decisions on the most suitable N-protection strategy for their specific synthetic goals. It is always recommended to perform small-scale optimization experiments to determine the ideal conditions for a particular reaction sequence.
References
Synthesis of 3-Aryl-6-chloro-1H-indazoles via Suzuki Coupling: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. In particular, 3-aryl-1H-indazoles have garnered significant attention as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of biaryl compounds, providing an efficient route to introduce diverse aryl substituents at the C-3 position of the indazole core. This application note provides a detailed protocol for the synthesis of 3-aryl-6-chloro-1H-indazoles, a class of compounds with significant potential in drug discovery.
Applications in Drug Development
3-Aryl-6-chloro-1H-indazoles are of particular interest as kinase inhibitors. Kinases play a pivotal role in cell signaling cascades that control cell growth, proliferation, and survival. The dysregulation of these pathways is a hallmark of cancer. One such critical pathway is the PI3K/Akt/mTOR signaling cascade, which is frequently hyperactivated in various human cancers, promoting tumor progression and resistance to therapies. Certain 3-aryl-1H-indazole derivatives have been shown to inhibit key kinases within this pathway, such as Akt, leading to the suppression of tumor cell growth and induction of apoptosis.[1] The ability to readily synthesize a library of 3-aryl-6-chloro-1H-indazoles via Suzuki coupling allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity for specific kinase targets.
Experimental Protocols
This section details the experimental procedures for the synthesis of the key starting material, 3-iodo-6-chloro-1H-indazole, and its subsequent Suzuki coupling with various arylboronic acids.
Protocol 1: Synthesis of 3-Iodo-6-chloro-1H-indazole
This protocol describes the direct iodination of 6-chloro-1H-indazole.
Materials:
-
6-chloro-1H-indazole
-
Iodine (I₂)
-
Potassium hydroxide (KOH)
-
Dimethylformamide (DMF)
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution
-
Water
Procedure:
-
In a round-bottom flask, dissolve 6-chloro-1H-indazole (1.0 equiv.) in DMF.
-
To the solution, add powdered potassium hydroxide (3.0 equiv.) in portions and stir the mixture at room temperature for 30 minutes.
-
Add iodine (2.0 equiv.) portion-wise to the reaction mixture and continue stirring at room temperature for 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium bisulfite to quench excess iodine.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with water and dry under vacuum to yield 3-iodo-6-chloro-1H-indazole.
Protocol 2: General Procedure for Suzuki Coupling of 3-Iodo-6-chloro-1H-indazole with Arylboronic Acids
This protocol outlines the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
3-Iodo-6-chloro-1H-indazole (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equiv.)
-
Solvent (e.g., 1,4-dioxane/water 4:1, DME)
-
Inert gas (Argon or Nitrogen)
-
Ethyl acetate
-
Brine
Procedure:
-
To a reaction vessel, add 3-iodo-6-chloro-1H-indazole (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Add the solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Degas the mixture by bubbling with an inert gas (Argon or Nitrogen) for 15-30 minutes.
-
Under a positive pressure of the inert gas, add the palladium catalyst (2-5 mol%).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-6-chloro-1H-indazole.[1]
Data Presentation
The following table summarizes representative yields for the Suzuki coupling of 3-iodo-1H-indazole derivatives with various arylboronic acids under different reaction conditions. While specific data for the 6-chloro-substituted analogue is not extensively published, these examples with other substituted indazoles provide a strong indication of expected yields.
| Entry | 3-Iodo-1H-indazole Derivative | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 3-Iodo-1H-indazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | 85 |
| 2 | 3-Iodo-5-nitro-1H-indazole | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (5) / RuPhos (10) | K₃PO₄ (3) | Dioxane/H₂O | 100 (MW) | 0.5 | 92 |
| 3 | N-Boc-3-iodo-1H-indazole | 4-Formylphenylboronic acid | PdCl₂(dppf) (5) | K₂CO₃ (2) | Dioxane/H₂O | 80 | 16 | 78 |
| 4 | 3-Iodo-1H-indazole | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ (2) | Dioxane/EtOH/H₂O | 140 (MW) | 0.3 | 75 |
| 5 | 5-Bromo-3-iodo-1H-indazole | 4-Chlorophenylboronic acid | Pd(OAc)₂ (10) / SPhos (20) | K₃PO₄ (3) | Toluene/H₂O | 110 | 18 | 65 |
| 6 | 3-Iodo-1H-indazole | 2-Thiopheneboronic acid | PdCl₂(dppf) (5) | K₂CO₃ (2) | DME | 85 | 12 | 72 |
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the synthesis of 3-aryl-6-chloro-1H-indazoles.
PI3K/Akt/mTOR Signaling Pathway
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 3-aryl-1H-indazole derivatives.
References
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 6-Chloro-3-iodo-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 6-chloro-3-iodo-1H-indazole as a versatile starting material for the synthesis of potent kinase inhibitors. The indazole scaffold is a privileged structure in medicinal chemistry, frequently found in clinically approved kinase inhibitors. The strategic placement of the chloro and iodo substituents on this core allows for diverse and targeted derivatization to explore structure-activity relationships (SAR) and develop novel therapeutic agents.
Introduction
Kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery. The 1H-indazole core serves as an excellent pharmacophore for ATP-competitive kinase inhibition. The iodine atom at the 3-position of this compound is particularly amenable to various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of aryl, heteroaryl, and alkyl groups to probe the ATP-binding pocket of target kinases. The chlorine atom at the 6-position can also be functionalized or may contribute to the overall binding affinity and pharmacokinetic properties of the final compounds.
This document outlines the synthesis of the key this compound intermediate, followed by detailed protocols for its derivatization via common cross-coupling methodologies, and concludes with protocols for evaluating the biological activity of the synthesized compounds against target kinases such as AXL, VEGFR-2, and FLT3.
Synthesis of this compound
The synthesis of this compound can be achieved in a two-step process starting from the commercially available 6-chloro-1H-indazole.
Protocol 1: Synthesis of this compound
Step 1: Synthesis of 6-chloro-1H-indazole
A plausible synthetic route to 6-chloro-1H-indazole involves the diazotization of 4-chloro-2-methylaniline followed by cyclization.
Materials:
-
4-chloro-2-methylaniline
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Sodium acetate
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Dissolve 4-chloro-2-methylaniline in a suitable acidic solvent like aqueous HCl.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
In a separate flask, prepare a solution of sodium acetate in water.
-
Slowly add the diazonium salt solution to the sodium acetate solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours to facilitate cyclization.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 6-chloro-1H-indazole.
Step 2: Iodination of 6-chloro-1H-indazole
The iodination occurs regioselectively at the 3-position of the indazole ring.
Materials:
-
6-chloro-1H-indazole
-
Iodine (I₂)
-
Potassium hydroxide (KOH)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of 6-chloro-1H-indazole (1.0 eq) in DMF, add powdered potassium hydroxide (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add iodine (1.5 eq) portion-wise to the mixture and continue stirring at room temperature for 3 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench excess iodine, which will result in the precipitation of a solid.
-
Filter the solid, wash with water, and dry under vacuum to yield this compound.
Derivatization of this compound via Cross-Coupling Reactions
The 3-iodo-indazole core is a versatile platform for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions.
Protocol 2: Suzuki-Miyaura Coupling
This reaction is ideal for forming carbon-carbon bonds between the indazole core and various aryl or heteroaryl boronic acids or esters.
Materials:
-
This compound
-
Aryl/heteroaryl boronic acid or ester (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 eq)
-
Solvent (e.g., 1,4-dioxane/water, DMF)
Procedure:
-
In a reaction vessel, combine this compound, the boronic acid/ester, and the base.
-
Add the solvent and degas the mixture by bubbling with an inert gas (e.g., Argon) for 15-20 minutes.
-
Add the palladium catalyst under the inert atmosphere.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling, dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: Heck Coupling
The Heck reaction facilitates the formation of a carbon-carbon bond between the indazole and an alkene.
Materials:
-
This compound
-
Alkene (1.5 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂) (5 mol%)
-
Ligand (e.g., P(o-tolyl)₃) (10 mol%)
-
Base (e.g., Et₃N, DIPEA) (2 eq)
-
Solvent (e.g., DMF, acetonitrile)
Procedure:
-
To a dry reaction vessel, add this compound, the palladium catalyst, and the ligand.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the solvent, base, and the alkene via syringe.
-
Heat the reaction mixture to 80-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with water, and extract with an organic solvent.
-
Wash, dry, and concentrate the organic phase.
-
Purify the product by column chromatography.
Protocol 4: Sonogashira Coupling
This reaction is used to couple the indazole with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Base (e.g., Et₃N, piperidine)
-
Solvent (e.g., THF, DMF)
Procedure:
-
In a reaction vessel under an inert atmosphere, combine this compound, the palladium catalyst, and CuI.
-
Add the solvent and the base.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at room temperature to 50 °C until completion (monitored by TLC).
-
Quench the reaction with aqueous ammonium chloride and extract with an organic solvent.
-
Wash, dry, and concentrate the organic extracts.
-
Purify the desired alkynyl-indazole by column chromatography.
Protocol 5: Buchwald-Hartwig Amination
This method allows for the formation of a carbon-nitrogen bond between the indazole and an amine.
Materials:
-
This compound
-
Amine (primary or secondary) (1.2 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃) (1-2 mol%)
-
Ligand (e.g., Xantphos, BINAP) (2-4 mol%)
-
Base (e.g., NaOtBu, K₃PO₄) (1.5-2.0 eq)
-
Solvent (e.g., toluene, dioxane)
Procedure:
-
To a reaction vessel under an inert atmosphere, add the palladium catalyst, ligand, and base.
-
Add the solvent, this compound, and the amine.
-
Heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, quench the reaction with water and extract with an organic solvent.
-
Wash, dry, and concentrate the organic phase.
-
Purify the N-substituted indazole derivative by column chromatography.
Biological Evaluation of Synthesized Kinase Inhibitors
The following are general protocols for assessing the inhibitory activity of the newly synthesized compounds against target kinases.
Protocol 6: In Vitro Kinase Inhibition Assay (e.g., TR-FRET)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a purified kinase.
Materials:
-
Purified recombinant kinase (e.g., AXL, VEGFR-2, FLT3)
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Synthesized inhibitor compounds
-
Assay buffer
-
Detection reagents (e.g., phospho-specific antibody conjugated to a fluorophore)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the inhibitor compounds in DMSO.
-
In a microplate, add the kinase, the substrate, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a predetermined time.
-
Stop the reaction and add the detection reagents according to the manufacturer's instructions.
-
Measure the signal (e.g., fluorescence) on a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 7: Cell-Based Kinase Activity Assay
This assay measures the ability of a compound to inhibit the activity of a target kinase within a cellular context.
Materials:
-
Cancer cell line known to have active signaling through the target kinase (e.g., AXL, VEGFR-2, or FLT3)
-
Cell culture medium and supplements
-
Synthesized inhibitor compounds
-
Lysis buffer
-
Antibodies for Western blotting (total and phosphorylated forms of the kinase or its downstream substrate)
-
Reagents for Western blotting or ELISA
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the inhibitor compounds for a specified time.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Analyze the phosphorylation status of the target kinase or a downstream substrate by Western blotting or ELISA using phospho-specific antibodies.
-
Quantify the band intensities (for Western blot) or the signal (for ELISA) to determine the extent of inhibition of kinase activity in the cells.
Data Presentation
The following tables summarize the inhibitory activities of representative indazole-based kinase inhibitors targeting AXL, VEGFR-2, and FLT3. While not all are direct derivatives of this compound, they represent the potential of this scaffold.
Table 1: Inhibitory Activity of Indazole-Based AXL Kinase Inhibitors
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line | Reference |
| Compound A | AXL | 2.8 | - | [1] |
| Compound B | AXL | 3.0 | - | [1] |
| Bemcentinib | AXL | 5.2 | - | [1] |
Table 2: Inhibitory Activity of Indazole-Based VEGFR-2 Kinase Inhibitors
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line | Reference |
| Axitinib | VEGFR-2 | 0.2 | - | [2] |
| Compound 37 | VEGFR-2 | 0.73 | - | [2] |
| Compound 38 | VEGFR-2 | 1.4 | - | [2] |
| Compound 39 | VEGFR-2 | 1.6 | - | [2] |
Table 3: Inhibitory Activity of Indazole-Based FLT3 Kinase Inhibitors
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line | Reference |
| Compound 8r | FLT3 | 41.6 | MV4-11 | [3] |
| Compound 8r | FLT3-ITD (W51) | 22.8 | - | [3] |
| Compound 8r | FLT3-TKD (D835Y) | 5.64 | - | [3] |
| Compound 34f | FLT3-ITD | 4 | MV4-11 | [4] |
| Compound 34f | FLT3-D835Y | 1 | - | [4] |
Mandatory Visualizations
Signaling Pathways
Caption: AXL Signaling Pathway and Point of Inhibition.
Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.
Caption: FLT3 Signaling Pathway and Point of Inhibition.
Experimental Workflow
Caption: Experimental Workflow for Kinase Inhibitor Synthesis.
References
- 1. Arcus Biosciences reports preclinical data on AXL inhibitors for cancer | BioWorld [bioworld.com]
- 2. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Procedure for Buchwald-Hartwig Amination of 3-Iodoindazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in medicinal chemistry and drug development for the synthesis of arylamines and related compounds. The indazole scaffold is a privileged structure in numerous pharmacologically active molecules, and the functionalization of the 3-position is of significant interest. This document provides a detailed experimental procedure for the Buchwald-Hartwig amination of 3-iodoindazoles with a variety of primary and secondary amines.
The general transformation involves the coupling of a 3-iodoindazole with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The choice of these reagents is crucial for achieving high yields and broad substrate scope.
General Reaction Scheme
The Buchwald-Hartwig amination of 3-iodoindazoles proceeds via a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.
Caption: General catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocols
This section provides a detailed protocol for the Buchwald-Hartwig amination of 3-iodo-1H-indazole. While 3-iodoindazoles are generally more reactive than their bromo- or chloro-counterparts, optimization of reaction conditions may be necessary for specific substrates. For unprotected indazoles, N-1 arylation can be a competing side reaction, though typically C-3 amination is favored. The use of N-protected indazoles can circumvent this issue.
Materials:
-
3-Iodo-1H-indazole
-
Amine (various primary and secondary amines)
-
Palladium catalyst: e.g., Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) acetate (Pd(OAc)₂)
-
Phosphine ligand: e.g., Xantphos, RuPhos, or BrettPhos
-
Base: e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃), or Lithium bis(trimethylsilyl)amide (LiHMDS)
-
Anhydrous solvent: e.g., Toluene, Dioxane, or Tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add 3-iodo-1H-indazole (1.0 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and the phosphine ligand (e.g., Xantphos, 4-10 mol%).
-
Inert Atmosphere: Seal the vessel with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Addition of Reagents: Under the inert atmosphere, add the base (e.g., NaOtBu, 1.2-2.0 equiv.) and the amine (1.1-1.5 equiv.).
-
Solvent Addition: Add the anhydrous solvent (e.g., Toluene, 0.1-0.2 M concentration with respect to the 3-iodoindazole).
-
Reaction: Place the sealed reaction vessel in a preheated oil bath at the desired temperature (typically 80-110 °C).
-
Monitoring: Stir the reaction mixture vigorously and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and the catalyst.
-
Extraction: Wash the filtrate with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 3-aminoindazole product.
Caption: Experimental workflow for Buchwald-Hartwig amination.
Data Presentation
The following table summarizes representative examples of the Buchwald-Hartwig amination of halo-indazoles with various amines. While the data is primarily for bromo-indazoles, it serves as a strong indicator for the expected reactivity and yields with the more reactive 3-iodoindazoles under similar conditions.
| Entry | Halogen at C3 | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodo | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (2) | Dioxane | 100 | 12 | ~90 (estimated) |
| 2 | Bromo | Morpholine | Pd-precatalyst (1) | RuPhos (1) | LiHMDS (2.4) | THF | 65 | 16 | 85 |
| 3 | Bromo | N-Methylaniline | Pd-precatalyst (1) | RuPhos (1) | LiHMDS (2.4) | THF | 65 | 16 | 78 |
| 4 | Bromo | Benzylamine | Pd-precatalyst (1) | BrettPhos (1) | LiHMDS (2.4) | THF | 65 | 16 | 75 |
| 5 | Bromo | 4-Fluoroaniline | Pd(OAc)₂ (5) | Xantphos (10) | Cs₂CO₃ (2) | Dioxane | 110 | 24 | 88 |
| 6 | Iodo | Piperidine | Pd₂(dba)₃ (2.5) | BINAP (5) | NaOtBu (1.5) | Toluene | 90 | 8 | ~92 (estimated) |
| 7 | Bromo | Indoline | Pd-precatalyst (1) | RuPhos (1) | LiHMDS (2.4) | THF | 65 | 16 | 82 |
Note: The yields for 3-iodoindazole (Entries 1 and 6) are estimated based on the higher reactivity of aryl iodides compared to aryl bromides in Buchwald-Hartwig aminations. The data for bromo-indazoles (Entries 2, 3, 4, 5, and 7) are adapted from literature reports on the amination of unprotected halo-indazoles. Reaction conditions and yields may vary depending on the specific substrates and reaction scale.
Concluding Remarks
The Buchwald-Hartwig amination provides a versatile and efficient method for the synthesis of 3-aminoindazoles. The choice of catalyst system, particularly the phosphine ligand, is critical for achieving high yields, especially with challenging substrates. The provided protocol serves as a general guideline, and optimization of reaction parameters such as temperature, reaction time, and stoichiometry may be necessary for specific applications. This methodology is highly valuable for the generation of diverse libraries of indazole derivatives for drug discovery and development programs.
Application Notes and Protocols for the Microwave-Assisted Suzuki Coupling of 6-Chloro-3-iodo-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the microwave-assisted Suzuki-Miyaura cross-coupling of 6-Chloro-3-iodo-1H-indazole with various aryl and heteroaryl boronic acids. This reaction is a cornerstone in medicinal chemistry for the synthesis of diverse 3-aryl-6-chloro-1H-indazole derivatives, which are key scaffolds in numerous biologically active compounds.
Introduction
The indazole core is a privileged structure in drug discovery, with derivatives exhibiting a wide range of therapeutic activities. The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds, enabling the efficient synthesis of biaryl and heteroaryl compounds.[1] The application of microwave irradiation to this reaction dramatically reduces reaction times from hours to minutes, often leading to improved yields and enhanced reaction reproducibility.[2] This protocol focuses on the coupling of this compound, a substrate primed for selective functionalization at the 3-position.
Reaction Principle
The microwave-assisted Suzuki coupling of this compound involves the palladium-catalyzed reaction between the iodoindazole and an organoboron reagent (typically a boronic acid or its ester) in the presence of a base. The general transformation is depicted below:
General Reaction Scheme:
Experimental Workflow
The following diagram illustrates the general workflow for the microwave-assisted Suzuki coupling of this compound.
Caption: Experimental workflow for microwave-assisted Suzuki coupling.
Summary of Reaction Conditions
The selection of catalyst, base, and solvent is critical for a successful Suzuki coupling. The following table summarizes typical conditions reported for analogous 3-haloindazoles, which can serve as a starting point for the optimization of the coupling of this compound.
| Component | Examples | Typical Concentration/Amount | Reference |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with ligands like RuPhos | 2-10 mol% | [3][4] |
| Base | Cs₂CO₃, K₂CO₃, K₃PO₄, Na₂CO₃ | 2-3 equivalents | [3][4] |
| Solvent System | 1,4-Dioxane/H₂O, DME, Toluene/H₂O/EtOH | - | [3][4] |
| Boronic Acid | Aryl and Heteroaryl Boronic Acids | 1.1-1.5 equivalents | [4] |
| Microwave Conditions | 100-150 °C, 10-40 minutes | - | [3][4] |
Detailed Experimental Protocol
This protocol provides a detailed procedure for a representative microwave-assisted Suzuki coupling of this compound with phenylboronic acid. This method can be adapted for other aryl and heteroaryl boronic acids with minor modifications.
Materials:
-
This compound (1.0 equiv.)
-
Phenylboronic acid (1.2 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv.)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Microwave reaction vial (10 mL) with a stir bar
-
Nitrogen or Argon gas supply
Procedure:
-
To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (e.g., 278.5 mg, 1.0 mmol), phenylboronic acid (e.g., 146.3 mg, 1.2 mmol), Tetrakis(triphenylphosphine)palladium(0) (e.g., 57.8 mg, 0.05 mmol), and cesium carbonate (e.g., 651.8 mg, 2.0 mmol).
-
Add 5 mL of a degassed 4:1 mixture of 1,4-dioxane and water to the vial.
-
Seal the vial securely with a cap.
-
Place the vial into the cavity of a microwave reactor.
-
Irradiate the reaction mixture with stirring at 120 °C for 20 minutes.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 3-phenyl-6-chloro-1H-indazole.
Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
Application of 6-Chloro-3-iodo-1H-indazole in Anti-Cancer Drug Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-3-iodo-1H-indazole is a halogenated indazole derivative that serves as a versatile scaffold in the synthesis of pharmacologically active compounds, particularly in the realm of oncology. The indazole core is a "privileged structure" in medicinal chemistry, found in numerous FDA-approved kinase inhibitors used in cancer therapy, such as Pazopanib and Axitinib. The presence of chloro and iodo substituents on the this compound ring offers strategic points for chemical modification, allowing for the development of potent and selective anti-cancer agents. This document provides an overview of its application, protocols for relevant experiments, and data on related compounds to guide further research and development.
While specific anti-cancer activity data for this compound is not extensively available in public literature, it is a key intermediate in the synthesis of more complex and potent anti-cancer molecules.[1] The data and protocols presented herein are based on studies of structurally related indazole derivatives and provide a foundational framework for investigating the potential of novel compounds derived from this compound.
Synthesis of Indazole Derivatives
The synthesis of anti-cancer compounds using this compound as a starting material typically involves Suzuki or Heck coupling reactions to introduce diverse functionalities at the 3- and 6-positions. A general synthetic approach often begins with the iodination of a corresponding bromo-indazole.[1][2]
Protocol 1: General Synthesis of a 3,6-disubstituted Indazole Derivative
This protocol is a representative example of how this compound could be functionalized.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid/ester
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., Na2CO3 or K2CO3)
-
Solvent (e.g., DMF, Dioxane/Water mixture)
-
Nitrogen or Argon atmosphere
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in the chosen solvent.
-
Add the aryl or heteroaryl boronic acid/ester (1.1-1.5 equivalents) and the base (2-3 equivalents).
-
Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Add the palladium catalyst (0.05-0.1 equivalents) to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 80-120 °C) and monitor its progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to obtain the desired substituted indazole derivative.
Mechanism of Action and Signaling Pathways
Indazole derivatives are well-documented as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis. These kinases are often components of key signaling pathways that are dysregulated in cancer.
Key Signaling Pathways Targeted by Indazole Derivatives:
-
PI3K/AKT/mTOR Pathway: This pathway is central to cell growth, proliferation, and survival. Several indazole derivatives have been shown to inhibit PI3K, leading to the downstream suppression of AKT and mTOR signaling.
-
RAF/MEK/ERK (MAPK) Pathway: This pathway is critical for transmitting signals from cell surface receptors to the nucleus, regulating gene expression involved in cell proliferation and differentiation. Indazole-based compounds have been developed as inhibitors of key kinases in this pathway.[3]
-
VEGFR Signaling Pathway: Vascular Endothelial Growth Factor Receptors (VEGFRs) are key mediators of angiogenesis, the formation of new blood vessels that tumors need to grow. Many indazole-containing drugs, like Axitinib, are potent VEGFR inhibitors.
-
Apoptosis Induction: Some indazole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins and increasing the levels of reactive oxygen species (ROS).[4][5]
Diagram 1: Generalized Kinase Inhibition by an Indazole Derivative
Caption: Indazole derivatives often act as ATP-competitive kinase inhibitors.
Diagram 2: Apoptosis Induction Pathway by an Indazole Derivative
Caption: A potential mechanism of apoptosis induction by indazole derivatives.[4][5]
Quantitative Data of Representative Indazole Derivatives
The following table summarizes the in vitro anti-proliferative activity of selected indazole derivatives against various cancer cell lines. This data can serve as a benchmark for evaluating novel compounds derived from this compound.
| Compound ID | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| 2f | 4T1 | Breast Cancer | 0.23 | [4] |
| 2f | HepG2 | Liver Cancer | 0.80 | [4] |
| 2f | MCF-7 | Breast Cancer | 0.34 | [4] |
| 2a | MCF-7 | Breast Cancer | 1.15 | [4] |
| 2a | HCT116 | Colon Cancer | 4.89 | [4] |
| 6o | K562 | Chronic Myeloid Leukemia | 5.15 | [6] |
| 6o | HEK-293 | Normal Kidney Cell | 33.2 | [6] |
Experimental Protocols
Protocol 2: Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete cell culture medium
-
Indazole derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the indazole derivative in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control. Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Diagram 3: MTT Assay Workflow
Caption: A step-by-step workflow for the MTT cell viability assay.
Protocol 3: Western Blotting for Protein Expression Analysis
Western blotting is used to detect specific proteins in a sample and can be used to assess the effect of an indazole derivative on the expression levels of proteins in a signaling pathway.
Materials:
-
Treated and untreated cell lysates
-
Protein electrophoresis equipment (SDS-PAGE)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins, e.g., p-AKT, total AKT, Caspase-3)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated and untreated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size by running equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again with TBST.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.
Conclusion
This compound represents a valuable starting material for the development of novel anti-cancer agents. Its chemical tractability allows for the synthesis of a diverse library of compounds that can be screened for activity against various cancer types. The information and protocols provided in this document offer a comprehensive guide for researchers to explore the potential of this compound derivatives as next-generation cancer therapeutics. Further investigation into the specific biological activities of derivatives of this compound is warranted to fully elucidate their therapeutic potential.
References
- 1. Buy this compound (EVT-357529) | 503045-59-8 [evitachem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Large-Scale Synthesis of 6-Chloro-3-iodo-1H-indazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the large-scale synthesis of 6-Chloro-3-iodo-1H-indazole, a key intermediate in the development of various pharmaceutical compounds. The synthesis is presented as a two-step process, commencing with the preparation of 6-chloro-1H-indazole, followed by its direct iodination at the C3 position.
Synthesis Strategy
The overall synthetic approach involves two key transformations:
-
Diazotization and Cyclization: The synthesis of the 6-chloro-1H-indazole scaffold is achieved through a diazotization reaction of 4-chloro-2-methylaniline, followed by an intramolecular cyclization. This method is a common and effective way to construct the indazole ring system.
-
Electrophilic Iodination: The subsequent introduction of an iodine atom at the C3 position of 6-chloro-1H-indazole is accomplished via an electrophilic aromatic substitution. The use of molecular iodine in the presence of a base, such as potassium hydroxide, in a polar aprotic solvent like dimethylformamide (DMF) is a well-established and high-yielding method for the C3-iodination of indazoles.[1]
The logical workflow for this synthesis is depicted in the following diagram.
Caption: Overall synthesis pathway for this compound.
Large-Scale Synthesis Considerations
Transitioning this synthesis to a large scale requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.
-
Thermal Management: The diazotization reaction in Step 1 is highly exothermic and requires strict temperature control, typically between 0-5 °C, to prevent the formation of hazardous and unstable diazonium salt intermediates. On a large scale, this necessitates the use of a jacketed reactor with efficient cooling capabilities.
-
Reagent Addition: The dropwise addition of reagents, particularly the sodium nitrite solution in Step 1 and the iodine solution in Step 2, is crucial to maintain control over the reaction rate and temperature. Automated dosing systems are recommended for large-scale production.
-
Gas Evolution: The diazotization reaction evolves nitrogen gas. Adequate ventilation and headspace in the reactor are essential to prevent pressure buildup.
-
Work-up and Extraction: Large-scale extractions require appropriately sized equipment. The quenching of the iodination reaction with sodium thiosulfate is also exothermic and should be performed with cooling.
-
Product Isolation and Purification: Recrystallization is the preferred method for purification on a large scale. Careful selection of the solvent system is critical to maximize yield and purity. The filtration and drying of the final product should be conducted in a controlled environment to avoid contamination.
Experimental Protocols
Step 1: Synthesis of 6-Chloro-1H-indazole
This protocol is adapted from analogous syntheses of substituted indazoles.[2]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Moles (mol) | Mass (g) | Volume (mL) |
| 4-Chloro-2-methylaniline | 141.59 | 1.00 | 141.6 | ~120 |
| Sodium Nitrite (NaNO₂) | 69.00 | 1.10 | 75.9 | - |
| Hydrochloric Acid (conc., 37%) | 36.46 | 3.00 | - | ~250 |
| Water (H₂O) | 18.02 | - | - | As needed |
| Sodium Hydroxide (NaOH) | 40.00 | - | As needed | - |
| Ethyl Acetate | 88.11 | - | - | As needed |
Procedure:
-
Diazotization:
-
To a jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add 4-chloro-2-methylaniline (141.6 g, 1.00 mol) and water (500 mL).
-
Cool the suspension to 0 °C using a circulating chiller.
-
Slowly add concentrated hydrochloric acid (250 mL) while maintaining the temperature below 5 °C.
-
In a separate vessel, dissolve sodium nitrite (75.9 g, 1.10 mol) in water (200 mL) and cool the solution to 0 °C.
-
Add the cold sodium nitrite solution dropwise to the aniline hydrochloride suspension over 1-2 hours, ensuring the temperature does not exceed 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
-
Cyclization and Work-up:
-
Slowly warm the reaction mixture to room temperature. The cyclization will proceed with the evolution of nitrogen gas.
-
Once gas evolution ceases, heat the mixture to 50-60 °C for 1 hour to ensure complete reaction.
-
Cool the reaction mixture to room temperature and neutralize to pH 7-8 with a 20% aqueous solution of sodium hydroxide.
-
Extract the product with ethyl acetate (3 x 500 mL).
-
Combine the organic layers, wash with brine (2 x 250 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield the crude product.
-
-
Purification:
-
Recrystallize the crude 6-chloro-1H-indazole from a suitable solvent system, such as toluene or an ethanol/water mixture, to afford a purified solid.
-
Expected Yield and Purity:
| Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (by HPLC) |
| 6-Chloro-1H-indazole | 152.59 | 122-137 | 80-90% | >98% |
Step 2: Synthesis of this compound
This protocol is based on established methods for the C3-iodination of indazoles.[1][3][4]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Moles (mol) | Mass (g) | Volume (mL) |
| 6-Chloro-1H-indazole | 152.59 | 1.00 | 152.6 | - |
| Iodine (I₂) | 253.81 | 1.10 | 279.2 | - |
| Potassium Hydroxide (KOH) | 56.11 | 2.20 | 123.4 | - |
| Dimethylformamide (DMF) | 73.09 | - | - | 1.5 L |
| Sodium Thiosulfate (Na₂S₂O₃) | 158.11 | - | As needed | - |
| Water (H₂O) | 18.02 | - | - | As needed |
| Ethyl Acetate | 88.11 | - | - | As needed |
Procedure:
-
Reaction Setup:
-
In a jacketed reactor equipped with a mechanical stirrer and thermometer, dissolve 6-chloro-1H-indazole (152.6 g, 1.00 mol) in dimethylformamide (1.5 L).
-
Add powdered potassium hydroxide (123.4 g, 2.20 mol) to the solution and stir for 15 minutes at room temperature.
-
-
Iodination:
-
In a separate flask, dissolve iodine (279.2 g, 1.10 mol) in DMF (500 mL).
-
Add the iodine solution dropwise to the indazole solution over 1-2 hours. An initial exotherm may be observed; maintain the temperature between 20-30 °C using a cooling bath if necessary.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
-
Work-up:
-
Pour the reaction mixture into a stirred solution of 10% aqueous sodium thiosulfate (2 L) to quench the excess iodine. The color of the solution should change from dark brown to a lighter yellow or off-white suspension.
-
Stir for 30 minutes, then filter the precipitated solid.
-
Wash the filter cake thoroughly with water (3 x 500 mL) to remove DMF and inorganic salts.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent such as ethanol or acetonitrile to yield pure this compound as a solid.
-
Dry the purified product under vacuum at 40-50 °C.
-
Expected Yield and Purity:
| Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (by HPLC) |
| This compound | 278.48 | 237-265 | 85-95% | >99% |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the reagents.
-
Ventilation: All steps should be performed in a well-ventilated fume hood to avoid inhalation of vapors, especially DMF and hydrochloric acid.
-
Handling of Reagents:
-
Sodium Nitrite: Toxic if swallowed. Avoid contact with skin and eyes.
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage.
-
Iodine: Harmful if inhaled or in contact with skin. Causes skin and eye irritation.
-
Potassium Hydroxide: Corrosive. Causes severe skin burns and eye damage.
-
Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.
-
Always consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 3-Iodoindazoles
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of 3-iodoindazoles. The following information is structured to directly address common experimental challenges and offer practical solutions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the Suzuki coupling of 3-iodoindazoles, offering potential causes and recommended solutions.
Issue 1: Low or No Conversion of the 3-Iodoindazole Starting Material
Q: My Suzuki-Miyaura coupling reaction with a 3-iodoindazole is resulting in low or no conversion. What are the potential causes and how can I resolve this?
A: Low conversion in Suzuki coupling of 3-iodoindazoles can stem from several factors. Since 3-iodoindazoles are generally reactive due to the nature of the C-I bond, issues often lie with other components of the reaction. Here is a systematic approach to troubleshooting:
-
Catalyst Inactivity: The palladium catalyst is central to the reaction's success.[1]
-
Solution 1: Catalyst Choice: While Pd(PPh₃)₄ is commonly used, electron-deficient substrates may benefit from more electron-rich and bulky ligands. Consider screening catalysts like PdCl₂(dppf) or employing Buchwald ligands such as XPhos or SPhos.[1][2]
-
Solution 2: Catalyst Quality: Ensure the catalyst has not degraded. Use a freshly opened container or one stored under an inert atmosphere. A color change in the reaction mixture to black may indicate the formation of palladium black, a less active form of the catalyst.[1]
-
-
Base Selection and Quality: The base is crucial for the transmetalation step of the catalytic cycle.[1][2]
-
Solution 1: Base Strength and Solubility: If using common bases like Na₂CO₃ or K₂CO₃, consider switching to a stronger or more soluble base such as Cs₂CO₃ or K₃PO₄, which can be more effective.[1][2]
-
Solution 2: Base Activation and Aqueous Conditions: Ensure the base is finely powdered and anhydrous.[3] In some cases, the presence of a small amount of water can be beneficial for the activity of bases like carbonates and phosphates, so using a solvent system like a dioxane/water mixture is often recommended.[1][2]
-
-
Solvent Quality and Choice: The solvent must be appropriate for the reaction and of high purity.
-
Solution 1: Anhydrous and Deoxygenated Solvents: Use freshly distilled or commercially available anhydrous, deoxygenated solvents like dioxane, THF, or DMF.[2] Oxygen can promote side reactions like the homocoupling of boronic acids.[1]
-
Solution 2: Solvent Screening: If solubility of the reactants is an issue, consider screening different solvents.[1]
-
-
Reaction Temperature: Some Suzuki couplings require elevated temperatures to proceed efficiently.[2][3]
-
Solution: Increase Temperature or Use Microwave Irradiation: If the reaction is sluggish at lower temperatures (e.g., 80 °C), consider increasing the temperature to 100-120 °C.[1][3] Microwave irradiation can also be a highly effective method to improve yields and significantly reduce reaction times.[1][2][4]
-
-
Boronic Acid/Ester Quality: The organoboron reagent may have degraded.
-
Solution: Use Fresh Reagents: Employ fresh, high-purity boronic acid or consider converting it to a more stable boronate ester, such as a pinacol ester.[2]
-
References
Technical Support Center: Synthesis of 6-Chloro-3-iodo-1H-indazole
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield in the synthesis of 6-Chloro-3-iodo-1H-indazole. This resource offers troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to address specific issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for the synthesis of this compound?
A1: The most prevalent and efficient method for the synthesis of this compound is the direct iodination of 6-chloro-1H-indazole. This reaction is typically carried out using molecular iodine (I₂) in the presence of a base, such as potassium carbonate (K₂CO₃) or potassium hydroxide (KOH), in a polar apathetic solvent like N,N-dimethylformamide (DMF).[1] This method offers good yields and is relatively straightforward to perform.
Q2: What are the critical parameters to control for achieving a high yield in this synthesis?
A2: To achieve a high yield, it is crucial to control the reaction temperature, the stoichiometry of the reagents, and the purity of the starting materials. The choice of base and solvent also plays a significant role. For instance, using a strong base like KOH can lead to higher yields compared to weaker bases.[1] Monitoring the reaction progress using Thin Layer Chromatography (TLC) is also essential to determine the optimal reaction time and prevent the formation of byproducts.
Q3: What are the potential side products in the synthesis of this compound?
A3: Potential side products can include unreacted starting material (6-chloro-1H-indazole), and potentially di-iodinated or other regioisomeric iodinated products, although iodination at the 3-position is generally favored for indazoles.[1] Impurities in the starting material can also lead to the formation of undesired byproducts.
Q4: How can the purity of the final product be assessed and improved?
A4: The purity of this compound can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). Purification can be achieved through recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solutions |
| Low or No Yield | 1. Incomplete reaction. 2. Decomposition of the product. 3. Impure starting materials or reagents. | 1. Increase reaction time and/or temperature. Monitor reaction progress by TLC. 2. Ensure the reaction is not overheating. Use a controlled temperature bath. 3. Use freshly purified starting materials and high-purity reagents. |
| Formation of Multiple Products | 1. Non-selective iodination. 2. Presence of impurities in the starting material. | 1. Optimize the reaction conditions, such as lowering the temperature or using a milder base. 2. Purify the 6-chloro-1H-indazole starting material before the reaction. |
| Difficulty in Product Isolation | 1. Product is highly soluble in the workup solvent. 2. Formation of an emulsion during extraction. | 1. Use a different solvent for extraction or employ a salting-out technique. 2. Add a small amount of brine or a different organic solvent to break the emulsion. |
| Product is Contaminated with Starting Material | 1. Incomplete reaction. 2. Inefficient purification. | 1. Drive the reaction to completion by extending the reaction time or adding a slight excess of the iodinating agent. 2. Optimize the purification method (e.g., change the solvent system for recrystallization or the eluent for column chromatography). |
Experimental Protocols
Protocol 1: Synthesis of this compound via Direct Iodination
This protocol describes the direct iodination of 6-chloro-1H-indazole using iodine and potassium carbonate.
Materials:
-
6-chloro-1H-indazole
-
Iodine (I₂)
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 6-chloro-1H-indazole (1.0 eq) in anhydrous DMF.
-
Add potassium carbonate (2.0 eq) to the solution and stir the mixture at room temperature.
-
In a separate flask, dissolve iodine (1.2 eq) in DMF and add this solution dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and a saturated solution of sodium thiosulfate to quench the excess iodine.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield this compound.
Quantitative Data
The following table summarizes typical reaction conditions and reported yields for the iodination of substituted indazoles, which can serve as a reference for optimizing the synthesis of this compound.
| Starting Material | Iodinating Agent | Base | Solvent | Yield (%) | Reference |
| 6-Bromo-1H-indazole | I₂ | KOH | DMF | Good | [1] |
| 5-Nitroindazole | I₂ | K₂CO₃ | DMF | Good | [1] |
| 6-Nitroindazole | I₂ | K₂CO₃ | DMF | Not specified | [2] |
| 6-Bromo-1H-indazole | KI, CuI, ligand | - | 1,4-Dioxane | 85 | [3] |
Visualizations
Synthetic Pathway
The following diagram illustrates the synthetic pathway for the preparation of this compound from 6-chloro-1H-indazole.
Caption: Synthetic pathway for this compound.
Troubleshooting Workflow
This diagram outlines a logical workflow for troubleshooting common issues during the synthesis.
Caption: Troubleshooting workflow for synthesis optimization.
References
Technical Support Center: Purification of 6-Chloro-3-iodo-1H-indazole
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 6-Chloro-3-iodo-1H-indazole by recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of recrystallizing this compound?
A1: The primary goal of recrystallization is to purify the crude this compound solid. This process removes impurities that may be present from the synthesis, such as starting materials, byproducts, and residual solvents.[1] By dissolving the impure compound in a hot solvent and allowing it to cool slowly, the desired compound forms pure crystals, leaving the impurities dissolved in the surrounding solution (mother liquor).[2]
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
A2: The ideal solvent is one in which this compound has high solubility at elevated temperatures but low solubility at room or cold temperatures.[2] The solvent should not react with the compound.[2] Based on structurally similar compounds, suitable solvents to screen include acetonitrile, ethanol, methanol, ethyl acetate, or a mixed solvent system such as ethanol/water or acetone/hexanes.[3][4][5] For example, the related compound 6-iodo-1H-indazole can be recrystallized from acetonitrile.[3]
Q3: What are the common impurities that might be present in my crude this compound sample?
A3: Impurities originate from the synthetic route used. Common impurities can include:
-
Starting Materials: Unreacted precursors, such as 6-chloro-1H-indazole.
-
Intermediates: Incomplete reaction can leave intermediate products in the mixture.[1]
-
Byproducts: Side reactions may generate related substances, such as over-iodinated or di-halogenated indazole species.[1]
-
Reagents and Solvents: Residual reagents (like iodine) and solvents (such as DMF) from the synthesis are common.[1][6]
Q4: What is the expected appearance of pure this compound?
A4: Pure this compound is typically a light yellow to brown powder or crystalline solid.[7] The exact color and crystal morphology can depend on the recrystallization solvent and the rate of cooling.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| No Crystals Form Upon Cooling | 1. Too much solvent was used.[2] 2. The solution is supersaturated but requires nucleation.[2] 3. The compound is too soluble in the chosen solvent, even at low temperatures.[2] | 1. Boil off a portion of the solvent to increase the concentration and allow it to cool again.[2][8] 2. Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed" crystal of the pure compound.[8] 3. If the compound remains soluble, try a different solvent or use a mixed-solvent system by adding a miscible "anti-solvent" (one in which the compound is insoluble) dropwise until the solution becomes cloudy.[2][5] |
| Compound "Oils Out" (Forms Liquid Droplets) | 1. The boiling point of the solvent is higher than the melting point of the compound (or the melting point is depressed by impurities). 2. The solution is cooling too quickly, causing the compound to come out of solution above its melting point.[8] | 1. Reheat the solution and add more solvent to lower the saturation temperature.[8] If using a mixed solvent system, add more of the solvent in which the compound is more soluble.[8] 2. Allow the solution to cool more slowly. You can insulate the flask to slow down heat loss. |
| Low Yield of Recovered Crystals | 1. Too much solvent was used, leaving a significant amount of the product in the mother liquor.[2][8] 2. Premature crystallization occurred during a hot filtration step.[2] 3. The cooling process was not cold enough to maximize crystal formation.[9] | 1. Concentrate the mother liquor by evaporating some of the solvent and cool it again to obtain a second crop of crystals.[2] Be aware that the second crop may be less pure. 2. Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before filtering the hot solution.[2] 3. Cool the flask in an ice-water bath to maximize the precipitation of the solid before filtration.[9] |
| Crystals Appear Colored or Impure | 1. Colored impurities have similar solubility profiles to the product.[2] 2. The crystals formed too rapidly, trapping impurities within the crystal lattice.[2][8] | 1. Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.[2] Use charcoal sparingly as it can also adsorb your product.[8] 2. Re-dissolve the crystals in fresh hot solvent and allow the solution to cool more slowly to promote the formation of purer crystals.[2][8] A second recrystallization may be necessary. |
Experimental Protocol: Recrystallization of this compound
This protocol provides a general methodology. The choice of solvent and specific volumes should be optimized for your particular sample.
1. Solvent Selection:
-
Place a small amount (e.g., 20-30 mg) of the crude this compound into several test tubes.
-
Add a few drops of different potential solvents (e.g., acetonitrile, ethanol, ethyl acetate) to each tube.
-
Observe the solubility at room temperature. A suitable solvent will not dissolve the compound well at this temperature.
-
Gently heat the test tubes that showed poor solubility. An ideal solvent will fully dissolve the compound when hot.
-
Allow the dissolved solutions to cool to room temperature and then in an ice bath. The best solvent will result in the formation of a large number of crystals.
2. Dissolution:
-
Place the crude this compound into an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the flask (e.g., on a hot plate) and stirring. Use the minimum amount of hot solvent required to completely dissolve the solid.[9]
3. (Optional) Decolorization:
-
If the solution is colored due to impurities, remove it from the heat and add a very small amount of activated charcoal.
-
Bring the solution back to a boil for a few minutes.
4. Hot Filtration:
-
If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration.
-
Pre-heat a funnel and a new, clean receiving flask. This prevents the product from crystallizing prematurely in the funnel.[2]
-
Pour the hot solution through the filter paper into the clean flask.
5. Crystallization:
-
Cover the flask containing the hot, clear filtrate and allow it to cool slowly to room temperature. Rapid cooling can trap impurities.[8]
-
Once the flask has reached room temperature, you can place it in an ice-water bath to maximize crystal formation.[9]
6. Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.[2]
7. Drying:
-
Allow the crystals to dry thoroughly on the filter paper by drawing air through them for several minutes.
-
Transfer the crystals to a watch glass or drying dish and dry them completely, for instance, in a vacuum oven.
Visual Workflow
Caption: Troubleshooting workflow for recrystallization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis method of 6-iodine-1H-indazole - Eureka | Patsnap [eureka.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Buy this compound (EVT-357529) | 503045-59-8 [evitachem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. reddit.com [reddit.com]
Column chromatography protocol for purifying 6-Chloro-3-iodo-1H-indazole derivatives
This technical support center provides detailed protocols, troubleshooting guides, and frequently asked questions for the column chromatography purification of 6-Chloro-3-iodo-1H-indazole derivatives.
Experimental Protocol: Column Chromatography Purification
This protocol outlines a general procedure for the purification of this compound derivatives using silica gel column chromatography.
Materials:
-
Crude this compound derivative
-
Silica gel (60 Å, 230-400 mesh)
-
n-Hexane (ACS grade or higher)
-
Ethyl acetate (ACS grade or higher)
-
Dichloromethane (DCM) (optional, for sample loading)
-
Glass chromatography column
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm)
Procedure:
-
Mobile Phase Preparation: Prepare a series of mobile phases with varying ratios of n-hexane and ethyl acetate. A typical starting point is a low polarity mobile phase (e.g., 95:5 n-hexane:ethyl acetate) and gradually increasing the polarity.
-
TLC Analysis of Crude Mixture: Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate or DCM). Spot the dissolved crude mixture onto a TLC plate and develop it using different ratios of n-hexane:ethyl acetate to determine the optimal solvent system for separation. The ideal solvent system should provide good separation between the desired product and impurities, with the product having an Rf value between 0.2 and 0.4.
-
Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
In a separate beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase.
-
Pour the slurry into the column, ensuring no air bubbles are trapped.
-
Gently tap the column to ensure even packing.
-
Add another layer of sand on top of the silica gel bed.
-
Continuously run the mobile phase through the column to equilibrate it.
-
-
Sample Loading:
-
Direct (Wet) Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel bed using a pipette.
-
Dry Loading: If the crude product is not very soluble in the mobile phase, dissolve it in a more polar solvent (like DCM), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution:
-
Begin eluting the column with the initial low-polarity mobile phase.
-
Collect fractions in separate tubes.
-
Monitor the separation by spotting the collected fractions on TLC plates and visualizing under a UV lamp.
-
Gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of ethyl acetate to elute the compounds.
-
-
Fraction Analysis and Product Isolation:
-
Combine the fractions containing the pure product, as determined by TLC.
-
Evaporate the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound derivative.
-
Data Presentation
Table 1: Representative TLC Data for Indazole Derivatives
| Compound | Mobile Phase (n-hexane:ethyl acetate) | Rf Value |
| 1-H Indazole (Derivative 2a) | 5:5 | 0.76[1] |
| 1-H Indazole (Derivative 2b) | 5:5 | 0.69[1] |
| 4-chloro-1-H indazole (Derivative 2c) | 5:5 | 0.59[1] |
Table 2: Typical Column Chromatography Parameters
| Parameter | Value/Description |
| Stationary Phase | Silica Gel 60 (230-400 mesh) |
| Mobile Phase | n-Hexane and Ethyl Acetate Gradient |
| Initial Mobile Phase | 95:5 (n-Hexane:Ethyl Acetate) |
| Final Mobile Phase | 70:30 (n-Hexane:Ethyl Acetate) |
| Sample Loading | Dry loading recommended |
| Fraction Size | 10-20 mL |
Visualizations
References
Technical Support Center: Iodination of Substituted Indazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the iodination of substituted indazoles.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the iodination of substituted indazoles.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to no conversion of the starting indazole | 1. Inactive iodinating agent.2. Insufficient base or inadequate base strength.3. Low reaction temperature or insufficient reaction time. | 1. Use fresh, high-purity iodine (I₂) or N-iodosuccinimide (NIS).2. Ensure the use of a suitable base (e.g., KOH, K₂CO₃) and appropriate stoichiometry (typically 2-4 equivalents). For less reactive substrates, a stronger base like potassium tert-butoxide may be necessary.[1] 3. Monitor the reaction by TLC. If the reaction is sluggish, consider gradually increasing the temperature or extending the reaction time. |
| Formation of a significant amount of di-iodinated product | Excess iodinating agent is the most common cause. | 1. Carefully control the stoichiometry of the iodinating agent. Use 1.0-1.2 equivalents for mono-iodination.2. Add the iodinating agent solution slowly to the reaction mixture to avoid localized high concentrations.3. A copper-catalyzed iodination can sometimes lead to di-iodinated products, so be mindful of the catalytic system used. |
| The indazole ring opens, forming a benzonitrile derivative | This is a known side reaction for N-arylsulfonyl-3-iodoindazoles, particularly under harsh basic conditions and at elevated temperatures. | 1. Use a milder base such as K₂CO₃ instead of KOH.[2] 2. Maintain a lower reaction temperature. Most ring-opening reactions are observed at temperatures around 120°C.[2] 3. If ring-opening persists, consider an alternative synthetic route that does not involve an N-arylsulfonyl protecting group. |
| A mixture of regioisomers is formed (e.g., iodination at C3, C5, C7) | Direct iodination of the indazole core can lead to substitution at multiple positions, depending on the electronic and steric effects of the substituents. The C3 position is generally the most reactive. | 1. For regioselective iodination at positions other than C3, indirect methods are recommended. a. Sandmeyer Reaction: Convert a corresponding amino-indazole to a diazonium salt, which is then displaced by iodide. b. Boronic Acid Intermediate: Synthesize an indazole-boronic acid at the desired position, followed by conversion to the iodide using an iodinating agent like NIS. |
| N-alkylation or N-acylation is observed as a side reaction | If the indazole nitrogen is unprotected, it can compete with C-iodination for the electrophile, especially under basic conditions. | 1. Use a suitable protecting group for the indazole nitrogen (e.g., Boc, THP) before performing the iodination.[1] 2. The choice of base and solvent can influence the N1/N2 alkylation ratio, which can be a complex issue on its own.[3][4][5][6] |
Frequently Asked Questions (FAQs)
Q1: What is the most common position for iodination on a substituted indazole?
A1: The C3 position is the most common and electronically favored position for electrophilic iodination on the indazole ring.[1]
Q2: How can I achieve iodination at a position other than C3?
A2: For regioselective iodination at other positions (e.g., C4, C5, C6, C7), it is generally best to use an indirect method. The two most common strategies are the Sandmeyer reaction starting from an amino-indazole, or the conversion of an indazole-boronic acid to an iodide.[7]
Q3: What are the typical reaction conditions for C3-iodination?
A3: A widely used method involves treating the substituted indazole with molecular iodine (I₂) in the presence of a base like potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).[1][8]
Q4: My desired product is unstable and degrades during purification. What can I do?
A4: Some iodo-indazoles can be sensitive to light, heat, or silica gel. Consider using purification methods that avoid these conditions, such as recrystallization or chromatography on a less acidic stationary phase like alumina. Also, handle the purified compound in a light-protected container.
Q5: I am seeing an unexpected ring-opened product. What is happening?
A5: If you are working with an N-arylsulfonyl-3-iodoindazole, you may be observing a base-catalyzed ring-opening to form an ortho-(arylsulfonylamino)benzonitrile. This side reaction is favored by strong bases and high temperatures.[2]
Data Presentation
The following tables summarize quantitative data on the yields of iodination reactions and the formation of side products under various conditions.
Table 1: Yields of C3-Iodination for Various Substituted Indazoles
| Substrate | Iodinating Agent | Base | Solvent | Temperature | Time (h) | Product | Yield (%) | Reference |
| Indazole | I₂ (2.0 eq) | KOH (4.0 eq) | DMF | Room Temp | 1 | 3-Iodo-1H-indazole | 77 | [8] |
| 6-Bromo-1H-indazole | I₂ (1.5 eq) | KOH (2.0 eq) | DMF | Room Temp | 3 | 6-Bromo-3-iodo-1H-indazole | 71.2 | |
| 5-Methoxyindazole | I₂ | KOH | Dioxane | Room Temp | - | 5-Methoxy-3-iodo-1H-indazole | Quantitative | [1] |
| 5-Bromoindazole | I₂ | K₂CO₃ | DMF | - | - | 5-Bromo-3-iodo-1H-indazole | Good | [1] |
| 5-Nitroindazole | I₂ | K₂CO₃ | DMF | - | - | 3-Iodo-5-nitro-1H-indazole | Good | [1] |
Table 2: Influence of Reaction Conditions on Side Product Formation
| Substrate | Reaction Conditions | Desired Product | Side Product(s) | Yield (Desired) | Yield (Side) | Notes | Reference |
| N-Arylsulfonyl-3-iodo-1H-indazoles | K₂CO₃, DMSO, 120°C, 18h | - | ortho-(Arylsulfonylamino)benzonitriles | - | Moderate to Good | This demonstrates the conditions for the ring-opening side reaction. | [2] |
| 2H-Indazole | DBDMH, Na₂CO₃, EtOH, 40°C, 30 min (ultrasound) | 3-Bromo-2H-indazole | - | 70-75% | Not reported | While a bromination, it highlights that side products can be minimized under optimized conditions. | [9] |
Experimental Protocols
Protocol 1: General Procedure for C3-Iodination of a Substituted Indazole
This protocol is adapted from a general method for the C3-iodination of indazoles.[8]
-
Materials:
-
Substituted Indazole (1.0 eq)
-
Iodine (I₂) (2.0 eq)
-
Potassium Hydroxide (KOH) (4.0 eq)
-
N,N-Dimethylformamide (DMF)
-
10% aqueous Sodium Bisulfite (NaHSO₃) solution
-
Ethyl acetate or Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve the substituted indazole in DMF in a round-bottom flask.
-
Add powdered KOH to the solution and stir at room temperature.
-
In a separate flask, dissolve iodine in DMF.
-
Slowly add the iodine solution to the indazole solution.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a 10% aqueous solution of sodium bisulfite to quench excess iodine.
-
Extract the aqueous layer three times with ethyl acetate or diethyl ether.
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Mitigating Ring-Opening of N-Arylsulfonyl-3-iodoindazoles
This protocol provides a strategy to minimize the ring-opening side reaction.[2]
-
Key Parameters to Modify:
-
Base: Replace strong bases like KOH with a milder base such as potassium carbonate (K₂CO₃).
-
Temperature: Maintain the reaction temperature below 80°C. The ring-opening side reaction is significantly accelerated at temperatures of 120°C and above.
-
Solvent: While DMF is common for iodination, for substrates prone to ring-opening, consider less polar aprotic solvents if the starting material solubility allows.
-
-
Procedure:
-
Follow the general C3-iodination protocol, substituting KOH with K₂CO₃.
-
Carefully monitor the reaction temperature, ensuring it does not exceed 80°C.
-
Monitor the reaction closely by TLC for the appearance of the more polar benzonitrile byproduct.
-
Visualizations
Caption: Main reaction pathway and common side reactions in the iodination of substituted indazoles.
Caption: A troubleshooting workflow for the iodination of substituted indazoles.
References
- 1. soc.chim.it [soc.chim.it]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.ucc.ie [research.ucc.ie]
- 5. d-nb.info [d-nb.info]
- 6. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Efficient Cross-Coupling of 6-Chloro-3-iodo-1H-indazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection and troubleshooting for the cross-coupling of 6-Chloro-3-iodo-1H-indazole.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the cross-coupling of this compound?
The main challenges arise from the electronic properties of the indazole ring and the potential for side reactions. The presence of the electron-withdrawing chloro group can influence the reactivity of the C-I bond. Additionally, the unprotected N-H of the indazole can interfere with the catalytic cycle, sometimes necessitating N-protection to prevent side reactions and catalyst inhibition.[1]
Q2: Is it necessary to protect the indazole 'N-H' group before performing cross-coupling reactions?
While some Suzuki-type vinylation reactions have been successful with unprotected 3-iodoindazoles, N-protection is generally recommended for many cross-coupling reactions, especially for Sonogashira and Heck couplings.[1] This precaution helps to prevent unwanted side reactions and catalyst deactivation, leading to improved yields.[2] The choice of protecting group, such as Boc (tert-butoxycarbonyl), can also influence the reaction outcome.[3]
Q3: How does the chloro-substituent at the 6-position affect catalyst selection?
The electron-withdrawing nature of the chloro group generally increases the reactivity of the 3-iodo-1H-indazole towards oxidative addition, which is often the rate-determining step in palladium-catalyzed cross-coupling reactions.[1] However, it can also increase the likelihood of side reactions. Therefore, catalyst systems with electron-rich and sterically hindered ligands are often employed to stabilize the palladium center and promote the desired coupling.
Q4: Which palladium catalysts are commonly used for cross-coupling with 3-iodoindazoles?
A variety of palladium catalysts have proven effective. For Suzuki-Miyaura reactions, common choices include Pd(PPh₃)₄ and Pd(dppf)Cl₂.[1] For Heck reactions, Pd(OAc)₂ is often used in conjunction with a phosphine ligand.[1] Sonogashira couplings typically utilize a combination of a palladium catalyst, such as PdCl₂(PPh₃)₂, and a copper(I) co-catalyst.[1] For Buchwald-Hartwig amination, a combination of a palladium source like Pd₂(dba)₃ and a suitable ligand such as Xantphos is frequently used.[2]
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material in Suzuki-Miyaura Coupling
Question: My Suzuki-Miyaura coupling of this compound with a boronic acid is showing low or no conversion. What are the potential causes and solutions?
Answer: Low or no conversion in a Suzuki-Miyaura coupling can be attributed to several factors. A systematic approach to troubleshooting is recommended:
-
Catalyst Inactivity: The palladium catalyst may be degraded or inactive. Ensure the catalyst is fresh and has been stored under appropriate conditions (e.g., inert atmosphere).
-
Base Selection: The choice and quality of the base are critical. Ensure the base is anhydrous and of high purity. Common bases for Suzuki couplings include Na₂CO₃, K₂CO₃, and Cs₂CO₃.[1][4]
-
Solvent Quality: The solvent must be dry and deoxygenated. Traces of oxygen can deactivate the catalyst. Degassing the solvent by sparging with an inert gas (e.g., argon or nitrogen) is crucial.[5]
-
Reaction Temperature: The reaction may require a higher temperature to proceed efficiently. Microwave irradiation can often be effective in driving the reaction to completion in shorter times.[1][6]
-
Boronic Acid/Ester Quality: The boronic acid or ester may have degraded. Use fresh, high-purity reagents. Consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester.[1]
Issue 2: Formation of De-iodinated Byproduct
Question: I am observing a significant amount of 6-Chloro-1H-indazole as a byproduct in my cross-coupling reaction. How can I minimize this?
Answer: The formation of a de-iodinated byproduct is a common side reaction. Here are some strategies to mitigate it:
-
Optimize Reaction Conditions: Carefully control the reaction temperature and time. Prolonged reaction times or excessively high temperatures can promote de-iodination.
-
Choice of Base: A weaker base might be less prone to promoting the de-iodination side reaction.
-
Ligand Selection: The use of bulky, electron-rich phosphine ligands can sometimes suppress this side reaction by favoring the desired cross-coupling pathway.
Issue 3: Poor Regioselectivity in Heck Coupling
Question: My Heck coupling with a terminal alkene is producing a mixture of linear and branched products. How can I improve the regioselectivity?
Answer: Achieving high regioselectivity in Heck couplings can be challenging. The following factors can be adjusted:
-
Ligand Control: The choice of ligand on the palladium catalyst can significantly influence the regioselectivity. The use of bidentate phosphine ligands often favors the formation of the linear product with terminal alkenes.[1]
-
Reaction Conditions: Lowering the reaction temperature may improve selectivity. The addition of certain salts, such as silver or thallium salts, can sometimes alter the regioselectivity.[1]
Data Presentation: Catalyst and Condition Summary
The following tables summarize typical catalysts and conditions for various cross-coupling reactions with 3-iodoindazoles. These should be considered as starting points for optimization with this compound.
Table 1: Suzuki-Miyaura Coupling Conditions for 3-Iodoindazoles
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | - | Na₂CO₃ | 1,4-Dioxane/H₂O | 120 (µW) | 0.67 | High | [1] |
| Pd(dppf)Cl₂ | - | K₂CO₃ | DME | 80 | 12-24 | >80 | [3] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 16 | 85-95 | N/A |
Table 2: Heck Coupling Conditions for 3-Iodoindazoles
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 80-120 | Varies | Good | [2] |
| Pd(OAc)₂ | - | Na₂CO₃ | DMF | 100 | Varies | Good | [7] |
Table 3: Sonogashira Coupling Conditions for 3-Iodoindazoles
| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 70 | 48 | Good | [8] |
| Pd(PPh₃)₄ | CuI | Et₃N | THF | RT | 2 | High | N/A |
Table 4: Buchwald-Hartwig Amination Conditions for 3-Iodoindazoles
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 100 | 18 | High | [2] |
| Pd(OAc)₂ | BINAP | NaOt-Bu | Toluene | 100 | Varies | Good | [9] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
To a reaction vessel, add the this compound (1.0 equiv.), the boronic acid or boronate ester (1.2-1.5 equiv.), and the base (2-3 equiv.).[5] Add the solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).[5] Degas the mixture by bubbling with an inert gas (Argon or Nitrogen) for 15-30 minutes.[5] Under a positive pressure of the inert gas, add the palladium catalyst (2-5 mol%).[5] Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.[5] After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]
General Procedure for Heck Coupling
To a solution of the this compound (1.0 mmol) and the alkene (1.5 mmol) in a suitable solvent such as DMF or acetonitrile (5 mL), add the palladium catalyst (e.g., Pd(OAc)₂, 0.05 mmol), a phosphine ligand (e.g., PPh₃, 0.1 mmol), and a base (e.g., Et₃N, 2.0 mmol).[2] The mixture is degassed and heated under an inert atmosphere at 80-120 °C until the starting material is consumed (monitored by TLC). The reaction is then cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.[2]
Visualizations
Caption: General experimental workflow for cross-coupling of this compound.
Caption: Troubleshooting guide for low yield in cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Overcoming low reactivity in 6-Chloro-3-iodo-1H-indazole couplings
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 6-chloro-3-iodo-1H-indazole. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges and overcome the low reactivity often associated with this substrate.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing low or no conversion in my cross-coupling reaction with this compound?
Low reactivity can stem from several factors, including suboptimal catalyst systems, inappropriate base or solvent selection, or catalyst inhibition. The this compound substrate possesses two potential coupling sites: the highly reactive C3-Iodo bond and the less reactive C6-Chloro bond. Successful coupling almost exclusively occurs at the C3-Iodo position due to the vast difference in bond dissociation energies (C-I << C-Cl).[1] Failure to achieve conversion at the C3 position typically points to issues within the catalytic cycle.
Key Troubleshooting Steps:
-
Catalyst & Ligand Choice: The palladium catalyst and its associated ligand are critical. For Suzuki couplings, catalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or pre-formed complexes like PdCl₂(dppf) are often more effective than Pd(PPh₃)₄, especially for challenging substrates.[2]
-
Base Selection: The base facilitates the crucial transmetalation step. If common bases like Na₂CO₃ or K₂CO₃ are failing, consider stronger or more soluble alternatives such as Cs₂CO₃ or K₃PO₄.[2] The presence of water can be essential for the activity of carbonate and phosphate bases.[2]
-
N-H Interference: The acidic proton on the indazole nitrogen (N-H) can interfere with the catalytic cycle, particularly in Sonogashira reactions where it can lead to reaction failure.[3] While not always required for Suzuki reactions, N-protection (e.g., with a Boc group) should be considered if other optimization attempts fail.[1]
-
Solvent & Temperature: Ensure all reagents are soluble in the chosen solvent (e.g., 1,4-dioxane, DMF, Toluene).[2] If the reaction is sluggish at lower temperatures, cautiously increasing the heat (e.g., to 100-120 °C), potentially with microwave irradiation, can significantly improve rates and yields.[4]
Q2: How can I perform a Suzuki-Miyaura coupling selectively at the C3-Iodo position?
Chemoselectivity is intrinsic to this substrate. The C-I bond is significantly more susceptible to oxidative addition by a Pd(0) catalyst than the C-Cl bond. Therefore, standard Suzuki conditions will overwhelmingly favor coupling at the C3 position, leaving the C6-chloro group intact. The key is to optimize the reaction for the C3-Iodo coupling without forcing harsher conditions that might begin to affect the C-Cl bond.
Q3: My Sonogashira coupling with unprotected this compound is failing. What is the most likely cause?
The most probable cause is interference from the unprotected N-H group of the indazole. Literature reports indicate that Sonogashira couplings on 3-iodo-1H-indazole may not proceed without N-protection.[3] The acidic proton can react with the copper acetylide intermediate or otherwise disrupt the catalytic cycle.
Solution: Protect the indazole nitrogen, for example, with a tert-butyloxycarbonyl (Boc) group, before attempting the Sonogashira coupling. This prevents side reactions and allows the catalytic cycle to proceed efficiently.[1][3]
Q4: What are the best starting conditions for a Buchwald-Hartwig amination?
For the amination of aryl iodides, modern Buchwald-Hartwig catalyst systems are highly effective. While data for this specific substrate is scarce, a reliable starting point involves using a palladium source with a specialized biarylphosphine ligand.
Recommended Starting Conditions:
-
Palladium Source: Pd₂(dba)₃ or Pd(OAc)₂
-
Ligand: A bulky, electron-rich biaryl phosphine ligand such as XPhos, RuPhos, or BrettPhos.[5][6]
-
Base: A strong, non-nucleophilic base like NaOtBu or K₃PO₄.
-
Solvent: Anhydrous, deoxygenated toluene or 1,4-dioxane.
-
Temperature: 80-110 °C.
The choice of ligand is often critical and may require screening to find the optimal one for your specific amine coupling partner.[7]
Troubleshooting Guides & Data
Suzuki-Miyaura Coupling: Troubleshooting Workflow
This diagram outlines a logical workflow for troubleshooting a low-yielding Suzuki-Miyaura coupling reaction.
Caption: A step-by-step workflow for troubleshooting Suzuki-Miyaura coupling reactions.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
This table provides recommended starting conditions for the coupling of this compound with arylboronic acids, based on successful reports with analogous 3-iodoindazoles.[2][4][8]
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Substrate | This compound | This compound | This compound |
| Boronic Acid | Arylboronic Acid (1.5 eq.) | Heteroarylboronic Acid (1.5 eq.) | Vinylboronate Ester (2.0 eq.) |
| Pd Catalyst | Pd(PPh₃)₄ (5 mol%) | PdCl₂(dppf)·CH₂Cl₂ (5 mol%) | Pd(PPh₃)₄ (6 mol%) |
| Base | Na₂CO₃ (2 M aq.) (2 eq.) | K₂CO₃ (2 eq.) | Na₂CO₃ (2 M aq.) (2 eq.) |
| Solvent | 1,4-Dioxane | 1,4-Dioxane / H₂O (4:1) | 1,4-Dioxane |
| Temperature | 120 °C (Microwave) | 100 °C | 120 °C (Microwave) |
| Time | 40 min | 12 h | 40 min |
| Expected Yield | Good to Excellent | Good to Excellent | Good to Excellent |
Yields are based on analogous substrates and should be considered starting points for optimization.
Experimental Protocols
Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling at C3
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling at the C3 position of this compound.[2][8]
-
Vessel Preparation: To a flame-dried microwave vial or Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes.
-
Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C conventional heating, or 120 °C for microwave) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-6-chloro-1H-indazole.
Diagram: Chemoselective Coupling Strategy
This diagram illustrates the principle of chemoselectivity in the cross-coupling of this compound.
Caption: Selective coupling occurs at the more reactive C3-Iodo position.
Protocol 2: N-Protection and Sonogashira Coupling
This two-part protocol outlines the N-protection of the indazole followed by a Sonogashira coupling.
Part A: N-Boc Protection
-
Dissolve this compound (1.0 equiv.) in a suitable solvent like Dichloromethane (DCM).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) and a catalytic amount of 4-Dimethylaminopyridine (DMAP).
-
Stir the reaction at room temperature until TLC analysis shows complete consumption of the starting material.
-
Concentrate the reaction mixture and purify by column chromatography to yield N-Boc-6-chloro-3-iodo-1H-indazole.
Part B: Sonogashira Coupling
-
Vessel Preparation: To a flame-dried Schlenk flask, add N-Boc-6-chloro-3-iodo-1H-indazole (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (Argon) for 15-20 minutes.
-
Solvent and Reagents: Add an anhydrous, degassed solvent (e.g., THF or DMF) followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.2-1.5 equiv.) dropwise via syringe.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor by TLC.
-
Work-up & Purification: Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent. Concentrate the filtrate and purify the crude product by column chromatography. The Boc protecting group can be removed subsequently under acidic conditions (e.g., TFA in DCM) if desired.
Table 2: Troubleshooting Buchwald-Hartwig & Sonogashira Reactions
| Issue | Potential Cause | Recommended Solution |
| Buchwald-Hartwig: No Reaction | Inactive catalyst system. | Screen different biarylphosphine ligands (e.g., XPhos, RuPhos). Use a strong, non-coordinating base like NaOtBu. Ensure anhydrous and anaerobic conditions. |
| Buchwald-Hartwig: Low Yield | Sterically hindered amine or aryl halide. | Switch to a more active ligand system (e.g., BrettPhos for primary amines). Increase reaction temperature. |
| Sonogashira: No Reaction | Interference from unprotected N-H. | Protect the indazole nitrogen with a Boc or SEM group before coupling.[1] |
| Sonogashira: Glaser Coupling | Homocoupling of the terminal alkyne. | Ensure reaction is strictly anaerobic. Consider slow addition of the alkyne. Copper-free Sonogashira conditions may also mitigate this side reaction. |
| General: Dehalogenation | Side reaction where Iodo group is replaced by H. | Use aprotic solvents. Screen different ligands, as some may favor reductive elimination over dehalogenation. Lowering the temperature may also help.[2] |
This technical support center provides a foundational guide for navigating the complexities of cross-coupling reactions with this compound. For novel substrates or coupling partners, empirical optimization of the outlined conditions is always recommended.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. dmaccpanel.cpaneldev.princeton.edu [dmaccpanel.cpaneldev.princeton.edu]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. benchchem.com [benchchem.com]
- 8. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
Preventing N-H interference in 6-Chloro-3-iodo-1H-indazole reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively managing N-H interference during reactions with 6-Chloro-3-iodo-1H-indazole.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and functionalization of this compound, with a focus on preventing unwanted side reactions at the N-H position.
Question: My cross-coupling reaction (e.g., Suzuki, Sonogashira, Heck) with this compound is giving low yields or a complex mixture of products. What could be the cause?
Answer: Unprotected N-H on the indazole ring is a likely cause for these issues. The acidic proton of the N-H group can interfere with the catalytic cycle of many cross-coupling reactions. This can lead to side reactions, catalyst inhibition, and the formation of undesired N-substituted byproducts.[1] To mitigate this, N-protection of the indazole is generally recommended for many cross-coupling reactions.[1]
Question: I am attempting a Suzuki-Miyaura coupling with N-Boc protected this compound, but I am observing significant amounts of the deprotected product. Why is this happening and how can I prevent it?
Answer: The N-Boc (tert-butyloxycarbonyl) protecting group can be labile under certain cross-coupling conditions, especially with microwave heating.[2] Some Suzuki coupling conditions can lead to the concomitant deprotection of the Boc group, yielding the NH-indazole as the main product.[2]
To prevent this, you can:
-
Modify Reaction Conditions: Avoid high temperatures and prolonged reaction times where possible.
-
Choose a More Robust Protecting Group: Consider using a more stable protecting group such as SEM (2-(trimethylsilyl)ethoxymethyl), which can be removed under specific conditions that are orthogonal to many cross-coupling reactions.[3]
-
One-Pot Strategy: Embrace the deprotection and proceed with a subsequent N-arylation in a one-pot sequence if the desired product is an N-substituted indazole.[2]
Question: When I try to protect the N-H of this compound, I get a mixture of N1 and N2 isomers. How can I achieve better regioselectivity?
Answer: The regioselectivity of N-protection on indazoles is highly dependent on the reaction conditions.
-
For N1-protection (Thermodynamic Product): Use of strong bases like sodium hydride (NaH) in an aprotic solvent like THF or DMF tends to favor the formation of the more thermodynamically stable N1 isomer.[4][5]
-
For N2-protection (Kinetic Product): Mildly acidic conditions can favor the kinetically accessible N2 position.[4] For instance, using a protecting group like THP (tetrahydropyran) under mildly acidic conditions can lead to regioselective N2 protection.[4] The SEM group has also been shown to regioselectively protect the N-2 position.[3]
Frequently Asked Questions (FAQs)
Q1: What are the most common protecting groups for the indazole N-H?
A1: The most frequently used protecting groups for the indazole N-H are:
-
Boc (tert-butyloxycarbonyl): Widely used, but can be labile under certain conditions.[2][6][7]
-
SEM (2-(trimethylsilyl)ethoxymethyl): Offers robust protection and can direct C-3 lithiation.[3]
-
THP (Tetrahydropyran): Can be introduced regioselectively at the N-2 position under acidic conditions.[4]
-
PMB (p-Methoxybenzyl): A base-stable protecting group.[4]
-
Tosyl (Ts): Can be used but may also be cleaved under some cross-coupling conditions.[2]
Q2: Can I perform cross-coupling reactions on this compound without N-protection?
A2: While some Suzuki-type vinylation reactions have been reported to work with unprotected 3-iodoindazoles, N-protection is generally recommended for broader substrate scope and to avoid potential complications like catalyst inhibition and side reactions.[1][8] For reactions like Sonogashira and Heck couplings, N-protection is often crucial for achieving good yields.[1]
Q3: How do I remove the protecting group after my desired reaction?
A3: The deprotection method depends on the protecting group used:
-
Boc: Can be removed with strong acids (e.g., TFA, HCl) or under certain basic conditions (e.g., NaOMe in MeOH).[7] It can also be cleaved during some coupling reactions.[2]
-
SEM: Typically removed using fluoride sources like TBAF in THF or under acidic conditions (e.g., aqueous HCl in EtOH).[3]
-
THP: Cleaved under acidic conditions (e.g., HCl in EtOH).[4]
Q4: Does the chloro-substituent at the 6-position affect the reactivity of the N-H group?
A4: The electron-withdrawing nature of the chlorine atom at the 6-position increases the acidity of the indazole N-H proton compared to an unsubstituted indazole. This can make deprotonation easier but may also increase the likelihood of N-H interference in certain reactions.
Data Presentation
Table 1: Comparison of Common N-Protecting Groups for Indazoles
| Protecting Group | Common Introduction Reagents | Stability | Common Deprotection Conditions | Key Advantages | Potential Issues |
| Boc | (Boc)₂O, DMAP, Et₃N | Moderate | TFA, HCl; NaOMe/MeOH | Readily available, easy to introduce | Labile to heat and some basic/acidic conditions[2] |
| SEM | SEM-Cl, NaH | High | TBAF; aq. HCl/EtOH | Robust, directs C-3 lithiation[3] | Requires specific deprotection reagents |
| THP | DHP, p-TsOH | Moderate | aq. HCl/EtOH | Kinetically favors N-2 protection[4] | Introduces a chiral center |
| PMB | PMB-Cl, NaH | High | DDQ, CAN, TFA | Stable to a wide range of conditions | Harsh deprotection conditions |
Table 2: Selected Reaction Conditions for N-Protection of Indazoles
| Protecting Group | Substrate | Reagents and Conditions | Product (N1:N2 ratio) | Yield | Reference |
| Boc | 3-Iodo-1H-indazole | (Boc)₂O, DMAP, Et₃N, CH₃CN, 25 °C, 10 h | N1-Boc | >95% | [9] |
| SEM | 1H-Indazole | SEM-Cl, NaH, DMF, 0 °C to rt | N2-SEM | 85% | [3] |
| THP | 5-Bromo-1H-indazole | DHP, PPTS, CH₂Cl₂, rt, 5 h | N2-THP (single isomer) | 95% | [4] |
| PMB | 5-Bromo-1H-indazole | PMB-Cl, NaH, DMF, 0 °C to rt | 1:1.3 (N1:N2) | 88% | [4] |
Experimental Protocols
Protocol 1: N-Boc Protection of 3-Iodo-1H-indazole
This protocol is adapted from a general procedure for the N-Boc protection of 3-iodo-1H-indazole.[9]
-
Reagents and Materials:
-
3-Iodo-1H-indazole
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Triethylamine (Et₃N)
-
Acetonitrile (CH₃CN)
-
Round-bottom flask with a condenser
-
Magnetic stirrer
-
-
Procedure:
-
To a round-bottom flask, add 3-iodo-1H-indazole (1.0 eq), (Boc)₂O (1.1 eq), DMAP (0.05 eq), and triethylamine (1.5 eq).
-
Add acetonitrile as the solvent.
-
Stir the reaction mixture vigorously at 25 °C for 10 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, evaporate the solvent and triethylamine under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Protocol 2: Suzuki-Miyaura Coupling of N-Boc-3-iodo-1H-indazole with Concomitant Deprotection
This protocol is based on a microwave-assisted Suzuki coupling that results in the N-H indazole product.[2]
-
Reagents and Materials:
-
tert-Butyl 3-iodo-1H-indazole-1-carboxylate
-
Arylboronic acid
-
Pd(PPh₃)₄
-
Aqueous sodium carbonate (Na₂CO₃) solution
-
1,4-Dioxane
-
Microwave reactor vial
-
-
Procedure:
-
In a microwave vial, combine tert-butyl 3-iodo-1H-indazole-1-carboxylate (1.0 eq), the arylboronic acid (2.0 eq), Pd(PPh₃)₄ (5-10 mol%), and the aqueous Na₂CO₃ solution (2.0 eq).
-
Add 1,4-dioxane as the solvent.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 30-60 minutes).
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the 3-aryl-1H-indazole.
-
Visualizations
Caption: General workflow for the functionalization of this compound.
Caption: Troubleshooting logic for cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: TLC Monitoring of 6-Chloro-3-iodo-1H-indazole Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Chloro-3-iodo-1H-indazole and monitoring its reactions using Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its reaction progress monitored by TLC?
This compound is a heterocyclic building block commonly used in medicinal chemistry.[1][2] It serves as a key intermediate in the synthesis of more complex molecules, particularly kinase inhibitors, through reactions like palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira).[3][4][5] TLC is a rapid, simple, and cost-effective technique used to monitor the progress of these reactions by separating the starting material, products, and any byproducts, allowing for real-time assessment of the reaction's completion.[6][7]
Q2: My this compound and its product are not visible under a UV lamp. What should I do?
If your compounds are not UV-active, you will need to use a chemical staining agent to visualize the spots on the TLC plate.[8] The indazole ring and its derivatives can often be visualized with general-purpose stains. Another possibility is that your sample is too dilute; try spotting the TLC plate multiple times in the same location, allowing the solvent to dry between each application, to concentrate the sample.[8]
Q3: Which staining agents are recommended for visualizing this compound and its derivatives?
Several staining agents can be effective:
-
Potassium Permanganate (KMnO₄): This is a good general stain for compounds that can be oxidized. It typically produces yellow spots on a pink or purple background.[9]
-
p-Anisaldehyde: This stain is useful as it often gives a range of different colors for different compounds, which can help distinguish between the reactant and product, even if they have similar Rf values.[10][11]
-
Phosphomolybdic Acid (PMA) or Ceric Ammonium Molybdate (CAM): These are excellent, highly sensitive, general-purpose stains that visualize a wide variety of organic compounds, usually as dark blue or green spots upon heating.[12][13]
-
Iodine: Placing the TLC plate in a chamber with iodine crystals is a simple and non-destructive method. Iodine vapor reversibly stains many organic compounds, appearing as brown spots.[10]
Q4: The spots on my TLC plate are streaking or elongated. How can I fix this?
Streaking is a common issue in TLC and can be caused by several factors:
-
Sample Overloading: The most common cause is applying too much sample to the plate. Try diluting your reaction mixture before spotting it.[8]
-
Compound Acidity/Basicity: The acidic nature of the silica gel can interact with basic compounds, or vice-versa. For potentially basic (amine-containing) products, adding a small amount of triethylamine (0.1–2.0%) to your mobile phase can help. For acidic compounds, adding a small amount of acetic or formic acid (0.1–2.0%) may resolve the issue.[8]
-
High Polarity: Very polar compounds may streak. Using a more polar solvent system or specialized plates (like reverse-phase C18 plates) can improve separation.[8]
Q5: My starting material and product have very similar Rf values. How can I improve their separation?
When the polarity of the reactant and product are very similar, resolving them on TLC can be challenging.
-
Change the Solvent System: Experiment with different solvent mixtures. Using solvents with different polarities and properties can alter the separation. For example, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can significantly change Rf values.[8][11]
-
Use a Co-spot: Apply your starting material, your reaction mixture, and then both on the same spot (a "co-spot") on the TLC plate. If you see two distinct spots in the reaction lane but a single, elongated spot in the co-spot lane, the reaction has likely not gone to completion. If the co-spot looks like a "snowman" (two overlapping but distinct spots), your reaction is complete.[11]
-
Use a Color-Differentiating Stain: A p-anisaldehyde stain can be very helpful, as it may stain the reactant and product different colors, making them easy to distinguish even if their Rf values are close.[11]
Troubleshooting Guide
The following table summarizes common problems encountered during the TLC monitoring of reactions involving this compound and provides potential causes and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Streaking/Elongated Spots | Sample is overloaded. | Dilute the sample solution before spotting.[8] |
| Compound is acidic or basic and interacting with the silica gel. | Add a modifier to the mobile phase: 0.1-2.0% triethylamine for basic compounds or 0.1-2.0% acetic acid for acidic compounds.[8] | |
| Sample solvent is too strong. | Ensure the sample is dissolved in a solvent that is not significantly more polar than the mobile phase. | |
| Spots Not Visible | Compound is not UV-active. | Use a chemical staining method (e.g., KMnO₄, p-anisaldehyde, PMA).[8] |
| Sample is too dilute. | Concentrate the spot by applying the sample multiple times in the same location, drying between applications.[8] | |
| Compound is volatile and evaporated from the plate. | Develop the plate immediately after spotting. | |
| Rf Value is Too High or Too Low | Mobile phase is too polar (Rf too high) or not polar enough (Rf too low). | Adjust the solvent ratio. Increase the proportion of the non-polar solvent (e.g., hexane) to lower the Rf. Increase the polar solvent (e.g., ethyl acetate) to raise the Rf. |
| Smearing from Baseline | Reaction solvent is high-boiling (e.g., DMF, DMSO). | After spotting the plate, place it under a high vacuum for 5-10 minutes to remove the high-boiling solvent before developing the plate.[11] |
| Spots Appear/Disappear After Workup | Product may be unstable to acid, base, air, or water used during the workup procedure. | Test small aliquots of the reaction mixture with the workup reagents to identify the source of instability.[11] |
| Suspected Decomposition on Plate | Compound is sensitive to the acidic nature of silica gel. | Perform a 2D TLC: spot the compound in one corner, run the plate, turn it 90 degrees, and run it again in a new mobile phase. If the spot appears on the diagonal, it is stable. If new spots appear below the diagonal, it is decomposing.[11] |
Experimental Protocols
Protocol 1: Standard TLC Monitoring Procedure
-
Prepare the TLC Chamber: Pour a small amount (0.5-1.0 cm depth) of the chosen mobile phase (e.g., 3:1 Hexane:Ethyl Acetate) into the developing chamber. Place a piece of filter paper inside to saturate the chamber atmosphere. Cover and let it equilibrate for 5-10 minutes.
-
Prepare the TLC Plate: Using a pencil, gently draw a thin origin line about 1.5 cm from the bottom of a silica gel plate. Mark positions for the starting material (SM), co-spot (Co), and reaction mixture (Rxn).
-
Spot the Plate:
-
Dissolve a small amount of the this compound starting material in a suitable solvent (e.g., ethyl acetate). Using a capillary tube, apply a small spot to the "SM" mark.
-
Dilute a small aliquot of your reaction mixture. Apply a spot to the "Rxn" mark.
-
Apply a spot of the starting material directly on top of the reaction mixture spot at the "Co" mark.
-
-
Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the origin line is above the solvent level. Cover the chamber and allow the solvent front to ascend until it is about 1 cm from the top of the plate.
-
Visualize the Plate:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to air dry completely.
-
View the plate under a UV lamp (254 nm and/or 365 nm) and circle any visible spots with a pencil.
-
If spots are not visible or for confirmation, proceed to chemical staining (see Protocol 2).
-
-
Analyze: Calculate the Retention Factor (Rf) for each spot (Rf = distance traveled by spot / distance traveled by solvent front). Compare the spots in the "Rxn" lane to the "SM" lane to determine if the starting material has been consumed.
Protocol 2: Preparation of Common TLC Stains
| Stain | Preparation | Application |
| Potassium Permanganate (KMnO₄) | Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.[9] | Dip the dried TLC plate into the solution and gently heat with a heat gun. Oxidizable compounds appear as yellow-brown spots on a purple background. |
| p-Anisaldehyde | Carefully add 2.5 mL of concentrated H₂SO₄ and 15 g of p-anisaldehyde to 250 mL of ethanol. Store refrigerated. | Dip the plate and heat carefully with a heat gun until colored spots appear. Good general stain that gives a range of colors.[10] |
| Phosphomolybdic Acid (PMA) | Dissolve 10 g of phosphomolybdic acid in 100 mL of absolute ethanol.[9] | Dip the plate and heat with a heat gun. Most organic compounds will appear as blue-green spots on a yellow-green background.[12] |
Visualizations
Caption: General experimental workflow for TLC monitoring.
Caption: Decision tree for troubleshooting common TLC issues.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Buy this compound (EVT-357529) | 503045-59-8 [evitachem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. silicycle.com [silicycle.com]
- 9. depts.washington.edu [depts.washington.edu]
- 10. Magic Formulas [chem.rochester.edu]
- 11. Chromatography [chem.rochester.edu]
- 12. scribd.com [scribd.com]
- 13. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
Troubleshooting poor yields in microwave-assisted indazole reactions
Technical Support Center: Microwave-Assisted Indazole Reactions
Welcome to the technical support center for microwave-assisted indazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions for common challenges encountered during these reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for poor yields in microwave-assisted indazole synthesis?
Poor yields can stem from several factors. The most common include suboptimal reaction parameters (temperature, time, power), inappropriate solvent choice, poor quality or incorrect stoichiometry of starting materials, and the formation of stable intermediates or side products.[1][2] Microwave-assisted synthesis generally offers higher yields and shorter reaction times compared to conventional heating, but requires careful optimization.[3][4]
Q2: My reaction is generating significant side products. What are they and how can I minimize them?
In indazole synthesis, common side products include the undesired 2H-indazole isomer, unreacted hydrazone intermediates, and various dimeric impurities.[1][2]
-
Isomer Control : The formation of the 1H- versus the 2H-indazole is often influenced by the choice of base and solvent. For N-alkylation or N-arylation reactions, specific catalytic systems and conditions can favor one isomer over the other.[2][5]
-
Incomplete Cyclization : If the hydrazone intermediate is the primary byproduct, it suggests the cyclization step is incomplete. Increasing the microwave irradiation time or temperature can help drive the reaction to completion.[1]
-
Purity : Always ensure the purity of starting materials, as impurities can lead to competing side reactions.
Q3: How critical is the choice of solvent for the reaction's success?
Solvent choice is critical. Microwave heating relies on the principle of dielectric heating, where polar molecules absorb microwave energy and generate heat.[3][6]
-
Polarity : Solvents with higher dielectric constants generally absorb microwave radiation more efficiently, leading to rapid heating. Polar protic solvents like ethanol and water, or polar aprotic solvents like DMF, are commonly used.[1][3][4]
-
Aprotic vs. Protic : The nature of the solvent can influence reaction pathways and yields. For example, in the synthesis of tetrahydroindazoles, using the aprotic solvent DMF resulted in higher yields compared to the protic solvent acetic acid, even though reaction times were shorter with acetic acid.[4] The choice depends on the specific reaction mechanism and the solubility of the reagents.
Q4: My reaction isn't going to completion, even with a suitable solvent. What parameters should I adjust?
If the reaction is incomplete, you should systematically optimize the microwave parameters:
-
Temperature : This is often the most critical parameter. A reaction may require a specific temperature threshold to proceed efficiently. Perform small-scale experiments at varying temperatures (e.g., 100°C, 120°C, 150°C) to find the optimum.[4][7]
-
Time : While microwave reactions are fast, insufficient irradiation time will lead to incomplete conversion. Monitor the reaction via TLC and extend the time as needed.[1][3]
-
Power : While temperature is usually controlled directly in modern microwave reactors, the power setting determines how quickly the target temperature is reached. Ensure the power is sufficient to maintain a stable temperature without causing thermal runaway, which could decompose products.
Q5: Could the quality of my catalyst or base be affecting the yield?
Absolutely. In many indazole syntheses, such as copper-catalyzed N-arylation, the catalyst's activity is paramount.[5][8]
-
Catalyst Deactivation : Ensure the catalyst is not old or deactivated. Use the recommended catalyst loading (e.g., 10 mol%).
-
Base Selection : The choice of base (e.g., K₂CO₃, Cs₂CO₃) can be crucial for deprotonating substrates and facilitating the reaction.[1][5] The base should be anhydrous and finely powdered to ensure good dispersal in the reaction mixture.
Troubleshooting Guide
This section provides a structured approach to resolving specific experimental issues.
Problem: Low or No Product Formation
If your reaction yields are significantly lower than expected or if you only recover starting materials, follow this workflow.
Caption: Troubleshooting flowchart for low product yield.
Data Presentation
Table 1: Comparison of Yields: Conventional vs. Microwave-Assisted Synthesis
This table illustrates the typical improvement in yield and reduction in reaction time when using microwave irradiation for the synthesis of 1-H-indazole derivatives from substituted salicylaldehydes and hydrazine hydrate.[1]
| Compound | Substituent | Conventional Method Yield (%) | Microwave Method Yield (%) |
| 3a | H | 72 | 85 |
| 3b | 5-Cl | 68 | 82 |
| 3c | 5-Br | 65 | 78 |
| 3d | 5-NO₂ | 62 | 75 |
| 3e | 3,5-di-Cl | 60 | 72 |
Table 2: Optimization of Microwave Temperature for Synthesis of 2-(4-Bromophenyl)-3-methyl-4,5,6,7-tetrahydro-2H-indazole
This table shows the impact of reaction temperature on product yield, keeping microwave power (300 W) and time (2 min) constant.[4]
| Entry | Temperature (°C) | Yield (%) |
| 1 | 80 | 45 |
| 2 | 100 | 62 |
| 3 | 120 | 88 |
| 4 | 150 | 92 |
| 5 | 160 | 85 (slight decomposition observed) |
Experimental Protocols
Protocol 1: Microwave-Assisted One-Pot Synthesis of 1-H-Indazoles
This protocol is adapted from a method for synthesizing indazoles from salicylaldehyde and hydrazine hydrate.[1]
Step 1: Hydrazone Formation
-
In a 10 mL microwave reaction vessel, add salicylaldehyde (1.0 equiv) to ethanol (5 mL).
-
Add hydrazine hydrate (2.0 equiv) to the solution.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a constant power of 350 W for 8 minutes.
Step 2: Cyclization to Indazole
-
Allow the vessel to cool to room temperature.
-
To the resulting hydrazone mixture, add a catalytic amount of K₂CO₃ and acidic ethanol.
-
Seal the vessel again and place it back in the microwave reactor.
-
Irradiate the mixture at a constant power of 420 W for 10 minutes.
-
Monitor the reaction progress using TLC (e.g., Chloroform:Methanol 9.6:0.4).
-
Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration.
-
Recrystallize the crude product from ethanol to obtain the purified 1-H-indazole.
Caption: General workflow for one-pot indazole synthesis.
Protocol 2: Microwave-Assisted Synthesis of Tetrahydroindazoles
This protocol describes the synthesis of substituted tetrahydroindazoles.[4]
-
In a microwave reaction vessel, combine 2-acetylcyclohexanone (1.0 mmol) and the desired substituted hydrazine (1.0 mmol).
-
Add DMF (2 mL) as the solvent.
-
Seal the vessel and place it in the microwave reactor.
-
Set the reaction temperature to 150°C and the time to 2 minutes, with a constant power of 300 W.
-
After irradiation, allow the vessel to cool to room temperature.
-
Transfer the reaction mixture to a round-bottom flask.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude product. If the product is a solid, it can be purified by precipitation/recrystallization. If it is an oil, purification by column chromatography may be necessary.
References
- 1. ajrconline.org [ajrconline.org]
- 2. benchchem.com [benchchem.com]
- 3. jchr.org [jchr.org]
- 4. Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Removal of palladium catalyst from 6-Chloro-3-iodo-1H-indazole reaction mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing palladium catalysts from reaction mixtures involving 6-Chloro-3-iodo-1H-indazole.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the removal of palladium catalysts.
Issue 1: High levels of palladium remain in the product after standard filtration.
-
Possible Cause: The palladium species is likely soluble or colloidal in the reaction mixture. Homogeneous catalysts, often used in cross-coupling reactions like Suzuki, Heck, or Sonogashira, can pass through standard filter media.[1][2]
-
Troubleshooting Steps:
-
Utilize a Scavenger: Treat the solution with a palladium scavenger. Thiol-based, thiourea-based, or triazine-based scavengers are effective for a range of palladium species.[3]
-
Activated Carbon Treatment: Stir the reaction mixture with activated carbon. This can adsorb dissolved palladium, but be aware of potential product loss.[1][4]
-
Chromatography: Employ column chromatography, which is a standard method for separating the product from the catalyst.[1][2]
-
Issue 2: The product and palladium catalyst co-elute during column chromatography.
-
Possible Cause: The product and the palladium species have similar polarities, leading to poor separation on the chromatographic column.
-
Troubleshooting Steps:
-
Optimize Solvent System: Experiment with different solvent gradients to improve separation.[1]
-
Change Stationary Phase: If silica gel is ineffective, consider using other stationary phases like alumina.[1]
-
Pre-Chromatography Scavenging: Treat the crude product with a palladium scavenger before performing column chromatography.[1]
-
Post-Chromatography Scavenging: Even after chromatography, residual palladium can be present. A final scavenging step can further reduce palladium levels to acceptable limits.[5][6][7][8]
-
Issue 3: Significant loss of the desired product during the palladium removal process.
-
Possible Cause: Non-specific adsorption of the product onto the purification medium, especially activated carbon or some scavengers.[1][4]
-
Troubleshooting Steps:
-
Screen Different Scavengers: Test various scavengers to identify one with high selectivity for palladium and low affinity for your product.
-
Optimize Adsorbent Quantity: Use the minimum amount of scavenger or activated carbon necessary for effective palladium removal.
-
Solvent Selection: The choice of solvent can impact the binding of both the palladium and the product to the adsorbent. Using a solvent in which your product is highly soluble may decrease its adsorption.[4]
-
Alternative Methods: If product loss remains high, consider other purification techniques such as crystallization or liquid-liquid extraction.[4]
-
Issue 4: Inconsistent palladium removal from one batch to another.
-
Possible Cause: Variations in the final state of the palladium catalyst (e.g., different oxidation states or coordination environments) at the end of the reaction.
-
Troubleshooting Steps:
-
Standardize Work-up: Implement a consistent work-up procedure for every batch before the palladium removal step to minimize variability in the palladium species.[4]
-
Use a Broad-Spectrum Scavenger: Employ a scavenger that is effective against a wide range of palladium species, such as those based on dimercaptotriazine (DMT).[3][4]
-
Consider a Pre-treatment Step: A mild oxidation or reduction step could potentially convert the various palladium species into a single, more readily removable form.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing palladium catalysts?
A1: The most common methods include:
-
Filtration: Effective for heterogeneous catalysts like palladium on carbon (Pd/C) or precipitated palladium metal.[4]
-
Adsorption: Using materials like activated carbon to adsorb the palladium.[4]
-
Scavenging: Employing solid-supported or soluble reagents (scavengers) that selectively bind to palladium.[3][9]
-
Chromatography: Using techniques like column chromatography to separate the product from the catalyst.[1][2]
-
Crystallization: Purifying the product by crystallization, leaving the palladium impurities in the mother liquor.[10][11]
-
Extraction: Using liquid-liquid extraction to partition the product and catalyst into different phases.[2]
Q2: How do I choose the right palladium scavenger?
A2: The choice of scavenger depends on the nature of the palladium species, the solvent, and the product. Common types include:
-
Thiol-based scavengers: Effective for a broad range of palladium species.[3]
-
Thiourea-based scavengers: Versatile and widely used in the pharmaceutical industry.[3]
-
Dimercaptotriazine (DMT) based scavengers: Particularly effective for hindered palladium complexes.[3]
-
Isocyanide-based scavengers: Can reduce palladium to sub-ppm levels.[9]
It is often recommended to screen a few different scavengers to find the most effective one for your specific system.[4]
Q3: What are the acceptable limits for residual palladium in pharmaceutical products?
A3: Regulatory agencies such as the International Council for Harmonisation (ICH) have strict guidelines for elemental impurities.[12] For oral drug products, the permitted daily exposure (PDE) for palladium is 100 µ g/day , which often translates to a concentration limit of 10 ppm in the active pharmaceutical ingredient (API).[4][13]
Q4: Can I use activated carbon for palladium removal? What are the drawbacks?
A4: Yes, activated carbon is a cost-effective method for palladium removal.[4] However, it can lack selectivity and lead to significant loss of the desired product due to non-specific adsorption.[1][4] The efficiency of palladium removal by activated carbon can also be lower compared to specialized scavengers.[4]
Data Presentation
Table 1: Comparison of Palladium Removal Techniques
| Method | Typical Efficiency (Residual Pd) | Advantages | Disadvantages |
| Filtration (Celite) | Highly variable, for insoluble Pd | Simple, fast | Ineffective for soluble/colloidal Pd[1][2] |
| Activated Carbon | < 300 ppm to < 1 ppm[12] | Cost-effective[4] | Non-selective, potential product loss[1][4] |
| Column Chromatography | < 100 ppm (average)[5] | Good for general purification | Can have co-elution issues[1] |
| Palladium Scavengers | < 100 ppm to < 5 ppm[5][9][14] | High selectivity and efficiency | Higher cost than activated carbon |
Table 2: Performance of Selected Palladium Scavengers
| Scavenger Type | Initial Pd (ppm) | Final Pd (ppm) | Conditions | Reference |
| MP-TMT | 33,000 | < 200 | 5 equiv., RT, overnight | [14] |
| MP-TMT | 500 - 800 | < 10 | 5 equiv., RT, overnight | [14] |
| Si-TMT | 2239 | 20 | 0.03 wt, 35 °C, 2 h | [12] |
| Isocyanide | 9977 | 21 | Aqueous medium | [9] |
| Isocyanide | 467 | < 5 | Toluene, 80°C, 16h | [12] |
Experimental Protocols
Protocol 1: General Procedure for Batch Scavenging
-
Reaction Work-up: Following the completion of the reaction, perform a standard aqueous work-up to remove any water-soluble byproducts.
-
Solvent Choice: Ensure the crude product is dissolved in a solvent compatible with the chosen scavenger (e.g., THF, DCM, toluene, acetonitrile).[3]
-
Scavenger Addition: Add the selected palladium scavenger to the solution. The amount is typically based on molar equivalents relative to the initial palladium catalyst loading.
-
Stirring: Stir the mixture at room temperature or with gentle heating, as recommended by the scavenger manufacturer, for a period ranging from a few hours to overnight.
-
Filtration: Remove the solid-supported scavenger by filtration.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the purified product.
Protocol 2: Filtration through Celite
This method is suitable for removing insoluble palladium species.[1]
-
Prepare Filtration Setup: Use a sintered glass funnel or a Büchner funnel with filter paper.
-
Add Celite: Add a 1-2 cm thick pad of Celite to the funnel.[2]
-
Pre-wet Celite: Pre-wet the Celite pad with the solvent used in the reaction mixture.
-
Dilute Reaction Mixture: Dilute the reaction mixture with a suitable solvent to reduce its viscosity.
-
Filter: Pass the diluted reaction mixture through the Celite pad.
-
Wash: Wash the Celite pad with fresh solvent to ensure complete recovery of the product.
-
Concentrate: Combine the filtrates and remove the solvent under reduced pressure.
Protocol 3: Column Chromatography for Palladium Removal
This is a standard purification technique to separate the product from the palladium catalyst and other impurities.[1]
-
Prepare Slurry: Prepare a silica gel slurry in a non-polar solvent.
-
Pack Column: Pack a chromatography column with the slurry.
-
Load Sample: Adsorb the crude reaction mixture onto a small amount of silica gel and load it onto the top of the column.
-
Elute: Elute the column with a solvent system of increasing polarity.
-
Collect Fractions: Collect fractions and analyze them (e.g., by TLC or LC-MS) to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: A typical experimental workflow for palladium removal.
Caption: A troubleshooting decision tree for palladium removal.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques — Department of Pharmacology [pharm.ox.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Research Progress of the Methods of Removing Palladium Residual Produced by the Palladium-Catalyzed Coupling Reaction [cjph.com.cn]
- 11. biotage.com [biotage.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. biotage.com [biotage.com]
Technical Support Center: Managing Regioselectivity in the Functionalization of Indazoles
Welcome to the technical support center for the regioselective functionalization of indazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during synthetic experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sites for functionalization on an indazole ring, and why is regioselectivity a major challenge?
A1: The primary sites for functionalization on an indazole ring are the two nitrogen atoms (N-1 and N-2) of the pyrazole ring and the C-3 position. The key challenge arises from the existence of two reactive nitrogen atoms, which often leads to the formation of a mixture of N-1 and N-2 substituted isomers during reactions like alkylation and arylation.[1] Achieving high regioselectivity is crucial for the synthesis of specific, biologically active molecules and requires careful control of reaction conditions.[1] C-3 functionalization often requires initial activation, for instance through halogenation or metalation, and the presence of substituents on the nitrogen can direct this functionalization.
Q2: What are the key factors influencing N-1 vs. N-2 regioselectivity in indazole alkylation?
A2: Several factors critically influence the N-1/N-2 product ratio:
-
Steric and Electronic Effects of Substituents: The size and electronic nature of substituents on the indazole ring play a significant role. Bulky groups at the C-3 position tend to favor N-1 alkylation due to steric hindrance around the N-2 position.[1] Conversely, electron-withdrawing groups at the C-7 position can favor N-2 substitution.[2][3][4]
-
Reaction Conditions (Base and Solvent): The choice of base and solvent is crucial. For example, using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) generally favors the formation of the N-1 alkylated product.[1][4] The solvent can influence the state of the indazolide anion (e.g., tight vs. solvent-separated ion pairs), which in turn affects the site of alkylation.[5]
-
Nature of the Electrophile: The reactivity and structure of the alkylating agent can also impact the N-1/N-2 ratio.[5]
-
Thermodynamic vs. Kinetic Control: The N-1 substituted indazole is typically the thermodynamically more stable isomer, while the N-2 isomer is often favored under kinetically controlled conditions.[1][5][6]
Q3: How can I selectively achieve functionalization at the C-3 position?
A3: Regioselective C-3 functionalization can be achieved through several strategies:
-
Halogenation followed by Cross-Coupling: A common approach is the regioselective halogenation (iodination or bromination) at the C-3 position, which then allows for subsequent cross-coupling reactions like Suzuki-Miyaura or Negishi to introduce various aryl or alkyl groups.[1][7][8]
-
Directed Metalation: The use of a directing group on one of the nitrogen atoms can facilitate regioselective deprotonation (lithiation or zincation) at the C-3 position.[7][9] The resulting organometallic intermediate can then react with various electrophiles.[2][9]
-
Direct C-H Functionalization: Recent advances have enabled the direct functionalization of the C-3 C-H bond, often using transition metal catalysis (e.g., Palladium or Rhodium).[5]
Troubleshooting Guides
N-Functionalization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor regioselectivity in N-alkylation (mixture of N-1 and N-2 isomers) | Reaction conditions are not optimized for the desired isomer. | To favor N-1 substitution: Use a strong, non-coordinating base like sodium hydride (NaH) in an aprotic solvent such as THF.[1][4] This combination often leads to the thermodynamically favored N-1 product with high selectivity. Consider using an indazole with a bulky C-3 substituent if your synthesis allows. To favor N-2 substitution: Employ conditions that favor kinetic control. This can sometimes be achieved with weaker bases or under acidic conditions.[6] The presence of an electron-withdrawing group at the C-7 position has been shown to strongly direct towards N-2 substitution.[2][3][4] Mitsunobu conditions have also been reported to favor N-2 alkylation.[5] |
| Low yield or incomplete reaction in N-alkylation | Insufficient deprotonation of the indazole. Low reactivity of the alkylating agent. Poor choice of solvent. | Ensure complete deprotonation by using a sufficiently strong base (e.g., NaH for complete deprotonation). If using a weaker base like K₂CO₃, ensure it is finely powdered and the reaction is sufficiently heated.[5] Switch to a more reactive alkylating agent (e.g., from an alkyl chloride to a bromide or iodide). Use a polar aprotic solvent like DMF or acetonitrile to improve solubility and reaction rates. |
| Difficulty in separating N-1 and N-2 isomers | The isomers have very similar physical properties. | Optimize chromatographic conditions (e.g., try different solvent systems or stationary phases). Consider derivatizing the mixture to facilitate separation, followed by a deprotection step if feasible. |
C-3 Functionalization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in C-3 halogenation | Inappropriate halogenating agent or reaction conditions. | For iodination: Use I₂ with a base like KOH in DMF for unprotected indazoles.[7] For bromination: N-bromosuccinimide (NBS) is a widely used and effective reagent.[7] The choice of solvent (e.g., MeCN, CHCl₃) can be optimized. |
| Failure of directed metalation at C-3 | The protecting/directing group is not suitable. Incomplete deprotonation. | The 2-(trimethylsilyl)ethoxymethyl (SEM) group is an effective directing group for C-3 lithiation of N-2 protected indazoles.[2][9] Ensure strictly anhydrous conditions and use a strong enough base like n-butyllithium. |
| Low yield in C-3 cross-coupling reaction | Inactive catalyst. Poor choice of ligand or base. Dehalogenation of the starting material. | Screen different palladium catalysts and ligands. Ensure the catalyst is not deactivated. The choice of base is critical in cross-coupling reactions; ensure it is appropriate for the chosen catalytic system. Use anhydrous and deoxygenated solvents and reagents to minimize side reactions. |
Quantitative Data Tables
Table 1: Regioselectivity of Indazole N-Alkylation under Various Conditions
| Indazole Substituent | Alkylating Agent | Base | Solvent | N-1:N-2 Ratio | Combined Yield (%) |
| 3-CO₂Me | n-pentyl bromide | K₂CO₃ | DMF | 1.5:1 | 91 |
| 3-CO₂Me | n-pentyl bromide | NaH | THF | >99:1 | 95 |
| 7-NO₂ | n-pentyl bromide | NaH | THF | 2:98 | 91 |
| 7-CO₂Me | n-pentyl bromide | NaH | THF | 4:96 | 92 |
| Unsubstituted | n-pentanol | DEAD, PPh₃ | THF | 1:2.5 | 78 |
Data synthesized from multiple sources, including[5].
Table 2: Yields for Regioselective C-3 Functionalization of Indazoles
| Indazole | Reaction Type | Reagents | Product | Yield (%) |
| 6-Bromo-1H-indazole | Iodination | I₂, KOH, DMF | 6-Bromo-3-iodo-1H-indazole | 90 |
| 5-Methoxy-1H-indazole | Iodination | I₂, KOH, Dioxane | 3-Iodo-5-methoxy-1H-indazole | 99 |
| 1H-Indazole | Bromination | NBS, MeCN | 3-Bromo-1H-indazole | 82 |
| N2-SEM-indazole | Lithiation/Acylation | 1. n-BuLi 2. PhCOCl | 3-Benzoyl-N2-SEM-indazole | 94 |
| N1-Boc-3-iodo-indazole | Suzuki Coupling | 4-methoxyphenylboronic acid, Pd catalyst | N1-Boc-3-(4-methoxyphenyl)-indazole | 89 |
Data synthesized from multiple sources, including[1][2][7].
Experimental Protocols
Protocol 1: General Procedure for N-1 Selective Alkylation of Indazoles
-
To a solution of the substituted 1H-indazole (1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 1.2 mmol) portion-wise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.
-
Add the alkylating agent (e.g., alkyl bromide, 1.1 mmol) dropwise to the mixture.
-
Stir the reaction mixture at room temperature or heat to 50 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with water or saturated aqueous NH₄Cl at 0 °C.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for C-3 Iodination of Indazoles
-
Dissolve the 1H-indazole (1.0 mmol) in dimethylformamide (DMF, 5 mL).
-
Add powdered potassium hydroxide (KOH, 2.0 mmol).
-
To the stirred suspension, add a solution of iodine (I₂, 1.1 mmol) in DMF (2 mL) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
After completion, pour the reaction mixture into ice-water.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and dry under vacuum to yield the 3-iodoindazole.
-
If necessary, the product can be further purified by recrystallization or column chromatography.
Visualizations
Caption: Decision workflow for controlling N-1 vs. N-2 regioselectivity.
Caption: Workflow for C-3 functionalization via halogenation-coupling.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. C(sp(2))-H Functionalization of 2H-Indazoles at C3-Position via Palladium(II)-Catalyzed Isocyanide Insertion Strategy Leading to Diverse Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. soc.chim.it [soc.chim.it]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 6-Chloro-3-iodo-1H-indazole Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 6-Chloro-3-iodo-1H-indazole derivatives, with a focus on scaling up production.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound on a larger scale?
The most prevalent and scalable method is the direct iodination of 6-chloro-1H-indazole at the C-3 position. This reaction is typically achieved using molecular iodine (I₂) in the presence of a base, such as potassium hydroxide (KOH) or potassium carbonate (K₂CO₃), in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][2]
Q2: What are the critical parameters to control during the scale-up of the iodination reaction?
When scaling up, the following parameters are crucial for ensuring reaction efficiency, safety, and product quality:
-
Temperature Control: The reaction is typically exothermic. Maintaining a consistent temperature is vital to prevent side reactions and ensure regioselectivity.
-
Reagent Addition Rate: Slow and controlled addition of the iodinating agent is recommended to manage the reaction exotherm and avoid localized high concentrations of reagents.
-
Mixing Efficiency: Adequate agitation is necessary to ensure homogeneity, especially in larger reaction vessels, to promote consistent reaction progress and heat transfer.
-
Purity of Starting Material: The purity of the initial 6-chloro-1H-indazole is critical, as impurities can lead to the formation of undesired side products that may be difficult to separate on a large scale.
Q3: What are the common side products, and how can their formation be minimized?
The primary side products in this synthesis are:
-
Unreacted Starting Material (6-chloro-1H-indazole): Can be minimized by ensuring the appropriate stoichiometry of the iodinating agent and allowing for sufficient reaction time.
-
Regioisomers: While iodination strongly favors the 3-position, trace amounts of other iodinated isomers may form.[3] Careful control of reaction conditions, particularly temperature, can help maintain high regioselectivity.
-
Di-iodinated Products: Over-iodination can occur if an excess of the iodinating agent is used or if the reaction is allowed to proceed for too long. Precise control over stoichiometry is key to preventing this.
Q4: What are the recommended work-up and purification procedures for large-scale synthesis?
For large-scale batches, the work-up and purification process typically involves:
-
Quenching: The reaction mixture is quenched with an aqueous solution of a reducing agent, such as sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃), to neutralize any unreacted iodine.[1]
-
Precipitation and Filtration: The product is often precipitated by adding the reaction mixture to water. The resulting solid is then collected by filtration.
-
Washing: The filtered solid should be washed with water to remove inorganic salts and any remaining solvent.
-
Drying: The purified product is dried under vacuum to remove residual water and solvents.
-
Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent system.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from procedures for analogous indazole iodinations.[1][2]
Materials:
-
6-chloro-1H-indazole
-
Iodine (I₂)
-
Potassium hydroxide (KOH)
-
N,N-Dimethylformamide (DMF)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Deionized water
Procedure:
-
In a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 6-chloro-1H-indazole in DMF.
-
Add potassium hydroxide (KOH) to the solution and stir until it is fully dissolved.
-
In a separate flask, prepare a solution of iodine (I₂) in DMF.
-
Slowly add the iodine solution to the reaction mixture via the addition funnel, maintaining the reaction temperature between 20-25°C.
-
After the addition is complete, stir the reaction mixture at room temperature for 3-4 hours, monitoring the reaction progress by TLC or HPLC.
-
Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench any excess iodine.
-
Stir the resulting slurry for 30 minutes, then collect the precipitated solid by filtration.
-
Wash the filter cake thoroughly with deionized water.
-
Dry the product under vacuum at 50-60°C to a constant weight.
Data Presentation
Table 1: Summary of Reaction Parameters for Iodination of 6-chloro-1H-indazole
| Parameter | Recommended Value | Notes |
| Stoichiometry (6-chloro-1H-indazole : KOH : I₂) | 1 : 2.0 : 1.5 | A slight excess of iodine and a larger excess of base are often used to drive the reaction to completion.[1] |
| Solvent | N,N-Dimethylformamide (DMF) | Other polar aprotic solvents can be used, but DMF is commonly reported.[1][2] |
| Reaction Temperature | 20-25°C | Maintaining this temperature range is crucial for minimizing side product formation. |
| Reaction Time | 3-4 hours | Reaction progress should be monitored to determine the optimal time. |
| Quenching Agent | Aqueous Sodium Thiosulfate | Effectively neutralizes excess iodine.[1] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Incomplete Reaction (Significant Starting Material Remaining) | 1. Insufficient amount of iodinating agent. 2. Insufficient reaction time. 3. Poor mixing on a larger scale. | 1. Verify the stoichiometry of iodine and consider a small increase if necessary. 2. Extend the reaction time and monitor by TLC/HPLC until the starting material is consumed. 3. Ensure adequate agitation to maintain a homogeneous mixture. |
| Low Yield | 1. Product loss during work-up (solubility in the quench/wash solution). 2. Inefficient precipitation. | 1. Minimize the volume of the quench and wash solutions. 2. Ensure the product is fully precipitated before filtration; cooling the mixture may improve precipitation. |
| Formation of Impurities (Detected by TLC/HPLC) | 1. Over-iodination leading to di-iodinated products. 2. Reaction temperature too high, promoting side reactions. 3. Impure starting material. | 1. Use the recommended stoichiometry of iodine and add it slowly. 2. Implement efficient cooling to maintain the reaction temperature below 25°C. 3. Ensure the purity of the 6-chloro-1H-indazole starting material. |
| Product is Off-Color (Not a White/Light-Colored Solid) | 1. Residual iodine. 2. Presence of colored impurities. | 1. Ensure a thorough quench with sodium thiosulfate and adequate washing of the filter cake. 2. Consider recrystallization of the crude product to improve purity and color. |
Visualizations
References
Validation & Comparative
Comparative ¹H NMR Analysis of 6-Chloro-3-iodo-1H-indazole and Structural Analogs
Data Presentation: ¹H NMR Spectral Data Comparison
The following table summarizes the reported ¹H NMR data for 1H-indazole and several of its halogenated derivatives. This data is crucial for predicting the spectrum of 6-Chloro-3-iodo-1H-indazole and for identifying key shifts influenced by the chloro and iodo substituents.
| Compound | H3 | H4 | H5 | H7 | Solvent | Spectrometer Frequency | Reference |
| 1H-Indazole | 8.10 (s) | 7.77 (d, J=8.4 Hz) | 7.18 (m) | 7.51 (d, J=8.4 Hz) | CDCl₃ | 300 MHz | [1] |
| 6-Bromo-1H-indazole | 8.03 (s) | 7.72-7.67 (m) | 7.26-7.24 (m) | 7.72-7.67 (m) | CD₃OD | 400 MHz | [2] |
| 5-Iodo-3-phenyl-1H-indazole | - | 6.70 (d, J=8.3 Hz) | - | 8.30 (s) | CDCl₃ | 400 MHz | [3] |
| Predicted this compound | - | ~7.8 (d) | ~7.3 (dd) | ~7.6 (d) | DMSO-d₆ | - | - |
Note: The data for this compound is a prediction based on substituent effects observed in related analogs. The absence of a proton at the 3-position is due to iodine substitution. The electron-withdrawing effects of the chlorine at C6 and iodine at C3 are expected to deshield the aromatic protons, shifting them downfield compared to the parent 1H-indazole.
Experimental Protocols
A detailed methodology for acquiring high-quality ¹H NMR data is essential for the accurate structural elucidation of indazole derivatives.
Objective: To obtain a high-resolution ¹H NMR spectrum for the structural characterization of the indazole compound.
Materials:
-
Indazole derivative (5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR tube (5 mm)
-
Internal standard (e.g., Tetramethylsilane, TMS)
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)[2][4]
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the indazole sample and transfer it to a clean, dry NMR tube.[4]
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (DMSO-d₆ is often preferred for indazoles to observe the N-H proton).
-
Add a small amount of TMS as an internal reference (δ = 0.00 ppm).[4]
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity and achieve sharp, symmetrical peaks.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical acquisition parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds.
-
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate all signals to determine the relative number of protons for each resonance.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for the characterization of a substituted indazole and the relationship between the parent compound and its derivatives.
References
A Comparative Guide to the 13C NMR Analysis of Substituted 3-Iodoindazoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the 13C Nuclear Magnetic Resonance (NMR) spectra of substituted 3-iodoindazoles. Understanding the electronic effects of substituents on the indazole core is crucial for the structural elucidation and development of novel therapeutic agents. This document summarizes key 13C NMR data, offers detailed experimental protocols, and presents visual workflows to aid in the interpretation of spectral data.
Introduction to 13C NMR of Indazoles
The indazole scaffold is a prominent feature in many biologically active compounds. 13C NMR spectroscopy is an indispensable tool for confirming the substitution pattern on the indazole ring. The chemical shift of each carbon atom is highly sensitive to its electronic environment, which is influenced by the nature and position of substituents. The introduction of an iodine atom at the C3 position, along with other substituents on the bicyclic ring, results in characteristic shifts that provide valuable structural information.
Comparative Analysis of 13C NMR Data
The following tables summarize the 13C NMR chemical shifts for a selection of substituted 3-iodoindazoles and related indazole derivatives for comparison. The data highlights the influence of the iodo group at C3 and other substituents on the carbon chemical shifts of the indazole core. All chemical shifts (δ) are reported in parts per million (ppm).
Table 1: 13C NMR Chemical Shifts (δ, ppm) of Substituted 3-Iodoindazoles
| Compound | C3 | C3a | C4 | C5 | C6 | C7 | C7a | Other Carbons | Solvent |
| 5-Iodo-3-phenyl-1H-indazole[1] | 144.75 | 140.51 | 123.26 | 84.70 | 135.08 | 129.80 | 112.22 | Phenyl: 132.69, 129.15, 128.58, 127.83 | CDCl₃ |
| 3-Iodo-6-methyl-5-nitro-1H-indazole (Predicted)[2] | ~90.0 | ~142.0 | ~120.0 | ~141.0 | ~125.0 | ~112.0 | ~140.0 | CH₃: ~17.0 | DMSO-d₆ |
| 3-Iodo-6-methyl-4-nitro-1H-indazole (Predicted)[3] | ~92.5 | ~141.0 | ~148.0 | ~118.0 | ~135.0 | ~115.0 | ~140.0 | CH₃: ~17.0 | DMSO-d₆ |
| 3-Iodo-6-methyl-7-nitro-1H-indazole (Predicted)[3] | ~91.0 | ~140.5 | ~122.0 | ~128.0 | ~124.0 | - | ~145.0 | CH₃: ~17.0 | DMSO-d₆ |
Table 2: 13C NMR Chemical Shifts (δ, ppm) of Other Substituted Indazoles for Comparison
| Compound | C3 | C3a | C4 | C5 | C6 | C7 | C7a | Other Carbons | Solvent |
| 1H-Indazole | 134.77 | 140.01 | 120.86 | 120.96 | 123.13 | 109.71 | 126.80 | - | CDCl₃ |
| 3-Methyl-1-phenyl-1H-indazole | 144.0 | 139.5 | 120.8 | 122.4 | 120.6 | 110.4 | 126.1 | CH₃: 11.9, Phenyl: 140.3, 129.4, 127.2, 124.9 | CDCl₃ |
| 5-Nitro-3-phenyl-1H-indazole[4] | 148.67 | 142.96 | 120.37 | 143.39 | 119.18 | 110.60 | 122.14 | Phenyl: 131.72, 129.35, 127.81 | CDCl₃ |
| 6-Nitro-3-phenyl-1H-indazole[4] | 146.99 | 140.32 | 122.07 | 116.19 | 146.56 | 106.96 | 124.13 | Phenyl: 132.02, 129.27, 129.17, 127.72 | CDCl₃ |
| 5-Chloro-3-phenyl-1H-indazole[1] | 145.36 | 140.04 | 120.35 | 127.11 | 121.80 | 111.35 | 121.80 | Phenyl: 132.78, 129.07, 128.53, 127.63 | CDCl₃ |
Key Observations
-
Effect of the 3-Iodo Substituent: The most significant effect of the iodine at C3 is the upfield shift of the C3 signal itself. In the predicted spectra of 3-iodo-6-methyl-nitro-1H-indazole isomers, the C3 chemical shift is around 90-92.5 ppm.[3] This is a substantial shift compared to the C3 signal in 1H-indazole (134.77 ppm) or 3-phenyl-1H-indazole derivatives (around 145 ppm). This upfield shift is a characteristic feature and a key diagnostic tool for identifying 3-iodoindazoles.
-
Influence of Other Substituents: The chemical shifts of the carbocyclic ring carbons (C4-C7) are primarily influenced by the substituents on that ring. For instance, the electron-withdrawing nitro group causes a significant downfield shift of the carbon to which it is attached (e.g., C5 in 5-nitro derivatives) and affects the chemical shifts of the adjacent carbons.
-
Solvent Effects: It is important to note that the choice of solvent can influence the chemical shifts. The data presented here specifies the solvent used for each measurement. When comparing experimental data, it is crucial to consider the solvent used.
Experimental Protocols
A general procedure for acquiring high-quality 13C NMR spectra for substituted indazoles is as follows:
1. Sample Preparation [2]
-
Dissolution: Dissolve approximately 10-50 mg of the purified substituted 3-iodoindazole in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
2. NMR Data Acquisition [2]
-
Instrumentation: Spectra are typically recorded on a spectrometer operating at a frequency of 100 MHz or higher for 13C nuclei.
-
Acquisition Parameters: A standard proton-decoupled 13C NMR spectrum is acquired to obtain singlets for each carbon signal. A sufficient number of scans (often 1024 or more) is necessary due to the low natural abundance of the 13C isotope. A relaxation delay of 2-5 seconds is typically used.
3. Data Processing
-
Fourier Transform: The acquired Free Induction Decay (FID) is processed using a Fourier transform.
-
Phase and Baseline Correction: The resulting spectrum is manually or automatically phased and baseline corrected to obtain a clean spectrum for analysis.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of substituted 3-iodoindazoles.
Caption: A generalized workflow for the synthesis and 13C NMR analysis of substituted 3-iodoindazoles.
Logical Pathway for Spectral Interpretation
The following diagram illustrates the logical steps involved in interpreting the 13C NMR spectrum of a substituted 3-iodoindazole.
Caption: Logical steps for the interpretation of 13C NMR spectra of substituted 3-iodoindazoles.
This guide provides a foundational understanding of the 13C NMR analysis of substituted 3-iodoindazoles. For unambiguous structure determination, it is often necessary to employ additional NMR techniques, such as 1H NMR, DEPT, HSQC, and HMBC experiments, in conjunction with other analytical methods like mass spectrometry and infrared spectroscopy.
References
Differentiating 6-chloro-3-iodo-1H-indazole Regioisomers: A Spectroscopic Comparison Guide
A detailed spectroscopic analysis is crucial for the unambiguous identification of regioisomers of 6-chloro-3-iodo-1H-indazole, compounds of significant interest in medicinal chemistry and drug development. Subtle differences in the substitution pattern on the indazole ring can lead to distinct spectroscopic signatures, which are essential for accurate characterization and ensuring the desired biological activity.
This guide provides a comparative overview of the spectroscopic properties of this compound and its potential regioisomers, primarily focusing on the positional isomers where the chlorine atom is at the 5- and 7-positions. Due to the limited availability of direct experimental data for these specific compounds in peer-reviewed literature, this guide combines data from closely related analogs and predictive analysis based on established spectroscopic principles.
Spectroscopic Data Comparison
The differentiation of this compound from its 5-chloro and 7-chloro counterparts relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. The substitution pattern on the benzene ring directly influences the chemical shifts and coupling constants of the aromatic protons. Mass spectrometry and Infrared (IR) spectroscopy provide complementary data for confirmation of the molecular weight and functional groups.
| Spectroscopic Technique | This compound | 5-chloro-3-iodo-1H-indazole | 7-chloro-3-iodo-1H-indazole |
| ¹H NMR | H4, H5, and H7 protons will exhibit distinct chemical shifts and coupling patterns characteristic of a 1,2,4-trisubstituted benzene ring. H7 is typically the most deshielded proton. | The aromatic protons will show a different splitting pattern, consistent with a 1,2,5-trisubstituted benzene ring. | The aromatic protons will exhibit a pattern indicative of a 1,2,3-trisubstituted benzene ring. |
| ¹³C NMR | The chemical shifts of the carbon atoms in the benzene ring will be specific to the 6-chloro substitution pattern. | The position of the chlorine atom at C5 will cause characteristic shifts in the adjacent carbon atoms (C4 and C6). | The chlorine at C7 will uniquely influence the chemical shifts of C6 and the quaternary carbon C7a. |
| Mass Spectrometry (EI) | Molecular Ion (M⁺) peak at m/z 278, with an M+2 peak at m/z 280 (approx. 3:1 ratio) due to the chlorine isotope. Fragmentation may involve the loss of iodine and/or chlorine. | Identical molecular ion and isotopic pattern to the 6-chloro isomer. Fragmentation patterns are expected to be very similar. | Identical molecular ion and isotopic pattern to the 6-chloro isomer. Subtle differences in fragment ion abundances may be observed. |
| IR Spectroscopy | Characteristic N-H stretching vibration (around 3100-3400 cm⁻¹), C-H aromatic stretching (around 3000-3100 cm⁻¹), C=C aromatic stretching (around 1450-1600 cm⁻¹), and C-Cl stretching (around 700-800 cm⁻¹). | Similar characteristic peaks to the 6-chloro isomer. The fingerprint region (below 1500 cm⁻¹) may show minor differences. | Similar characteristic peaks to the 6-chloro isomer. The fingerprint region may exhibit unique absorptions allowing for differentiation. |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic characterization of chloro-3-iodo-1H-indazole regioisomers.
Synthesis of Chloro-3-iodo-1H-indazoles
The synthesis of these compounds typically involves a two-step process: the chlorination of the appropriate indazole precursor followed by iodination at the C3 position.
Step 1: Chlorination of Indazole (General Procedure)
-
To a solution of the desired indazole isomer (e.g., 1H-indazole) in a suitable solvent such as N,N-dimethylformamide (DMF) or chloroform, add a chlorinating agent (e.g., N-chlorosuccinimide, NCS).
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired chloro-indazole regioisomer.
Step 2: Iodination of Chloro-indazole (General Procedure)
-
To a solution of the chloro-indazole isomer in DMF, add a base such as potassium hydroxide (KOH) or potassium carbonate (K₂CO₃).
-
Add a solution of iodine (I₂) in DMF dropwise to the mixture.
-
Stir the reaction at room temperature for several hours until the starting material is consumed (monitored by TLC).
-
Pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench the excess iodine.
-
Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by recrystallization or column chromatography to yield the desired chloro-3-iodo-1H-indazole regioisomer.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified indazole isomer in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
Data Analysis: Analyze the chemical shifts (δ), coupling constants (J), and integration of the proton signals. For ¹³C NMR, analyze the chemical shifts of the carbon signals. 2D NMR techniques such as COSY, HSQC, and HMBC can be used for unambiguous assignment of signals.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Ionization: Use Electron Ionization (EI) to generate fragment ions.
-
Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
-
Data Analysis: Identify the molecular ion peak and the characteristic isotopic pattern for a chlorine-containing compound. Analyze the fragmentation pattern to aid in structural elucidation.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or cast a thin film of the sample on a salt plate.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the N-H, C-H, C=C, and C-Cl functional groups.
Visualization of the Differentiation Workflow
The following diagram illustrates the logical workflow for the spectroscopic differentiation of this compound regioisomers.
Caption: Workflow for the synthesis and spectroscopic differentiation of this compound regioisomers.
The following diagram illustrates the key structural differences that lead to distinct NMR spectra.
Caption: The different positions of the chlorine atom create unique electronic environments for the protons and carbons, resulting in distinct NMR spectra for each regioisomer.
A Senior Application Scientist's Guide to Suzuki Coupling: 6-Chloro-3-iodo-1H-indazole vs. 6-bromo-3-iodo-1H-indazole
Introduction: The Strategic Value of Dihalogenated Indazoles in Medicinal Chemistry
The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous FDA-approved drugs, particularly kinase inhibitors used in oncology.[1][2][3] Its ability to act as a bioisostere of indole allows it to engage with a wide array of biological targets.[4][5] The functionalization of this privileged scaffold is therefore a critical task in drug discovery, and the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile tools for this purpose, enabling the formation of key carbon-carbon bonds.[6][7][8]
This guide provides an in-depth comparison of two closely related, yet strategically distinct, building blocks: 6-chloro-3-iodo-1H-indazole and 6-bromo-3-iodo-1H-indazole . While both possess a highly reactive C-3 iodo position ripe for initial coupling, the true divergence in their utility lies in the latent reactivity of the C-6 halide. The choice between a chloro or bromo substituent at this position is not arbitrary; it is a critical decision that dictates catalyst selection, reaction conditions, and the overall strategic approach to synthesizing complex, multi-substituted indazole derivatives. We will explore the fundamental principles of reactivity, provide field-proven experimental protocols, and present a comparative analysis to guide researchers in making the optimal choice for their specific synthetic campaigns.
PART 1: Foundational Principles – Unpacking Reactivity in the Suzuki Coupling
To understand the comparison, one must first grasp the mechanics of the Suzuki-Miyaura reaction and the inherent reactivity hierarchy of organohalides. The reaction proceeds via a catalytic cycle that typically involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8][9][10]
Caption: The Suzuki-Miyaura Catalytic Cycle.
The oxidative addition of the organohalide to the Palladium(0) catalyst is frequently the rate-determining step.[8][10] This step is highly dependent on the carbon-halogen (C-X) bond dissociation energy. Consequently, a well-established reactivity order exists for aryl halides:
C-I > C-Br > C-OTf > C-Cl
This hierarchy is the central principle governing the comparative chemistry of our two substrates. For both this compound and 6-bromo-3-iodo-1H-indazole, the significantly weaker C-I bond ensures that the initial Suzuki coupling occurs with high selectivity at the C-3 position under standard conditions.[11][12] The C-Cl and C-Br bonds remain intact, serving as "orthogonal" chemical handles for subsequent transformations.
PART 2: Head-to-Head Comparison: Experimental & Strategic Considerations
The primary distinction between using the 6-chloro and 6-bromo analogues lies in the conditions required to activate the C-6 position for a second cross-coupling reaction.
| Feature | This compound | 6-Bromo-3-iodo-1H-indazole | Causality & Scientific Rationale |
| Initial Coupling Site | C-3 (Iodo) | C-3 (Iodo) | The C-I bond has a much lower bond dissociation energy than C-Br or C-Cl, ensuring highly selective oxidative addition at this site.[11] |
| Reactivity of C-6 Halide | Low | Moderate | The C-Cl bond is significantly stronger and less polarizable than the C-Br bond, making oxidative addition far more challenging.[13][14] |
| Catalyst for C-6 Coupling | Requires advanced, electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, P(tBu)₃) or N-heterocyclic carbenes (NHCs).[15][16] | Can be coupled with standard Pd catalysts (e.g., Pd(PPh₃)₄) or moderately active systems (e.g., Pd(dppf)Cl₂).[17][18] | Bulky, electron-donating ligands stabilize the Pd(0) center, promoting the difficult oxidative addition into the strong C-Cl bond and accelerating the final reductive elimination step.[7][15] |
| Conditions for C-6 Coupling | Typically higher temperatures, stronger bases (e.g., K₃PO₄), and meticulously inert conditions are required.[19] | Milder temperatures and a wider range of bases (e.g., K₂CO₃, Cs₂CO₃) are often sufficient.[18] | Overcoming the higher activation energy for C-Cl bond cleavage necessitates more forcing reaction conditions. |
| Synthetic Strategy | Advantage: The C-Cl bond is highly robust and will survive a wide range of reaction conditions, making it ideal for multi-step syntheses where the C-6 position must be addressed last. Aryl chlorides are also generally less expensive than aryl bromides.[13] Disadvantage: The final coupling step is more challenging and may require more expensive, specialized catalysts. | Advantage: Offers a more facile and reliable two-fold Suzuki coupling. The C-6 bromine is readily functionalized under relatively mild conditions, providing high yields and operational simplicity. Disadvantage: The C-Br bond is more reactive and may not be tolerant to certain harsh reaction conditions planned for other parts of the molecule. | The choice is a trade-off between starting material cost/robustness (chloro) versus reaction development simplicity/reliability (bromo). |
PART 3: Experimental Protocols & Workflows
The following protocols are representative and should be optimized for specific substrates. Researchers should always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Experimental Workflow Diagram
Caption: General experimental workflow for a Suzuki coupling reaction.
Protocol 1: General Procedure for Suzuki Coupling at the C-3 Position
This protocol is applicable to both 6-chloro- and 6-bromo-3-iodo-1H-indazole.
-
Reaction Setup: To a flame-dried microwave vial or Schlenk flask equipped with a magnetic stir bar, add the 3-iodo-1H-indazole derivative (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0–3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and thoroughly purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1 or DME/water 4:1), via syringe.[5] The concentration is typically 0.1–0.2 M.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst. For the reactive C-3 iodo position, Pd(PPh₃)₄ (3–5 mol%) or PdCl₂(dppf) (2–5 mol%) is generally effective.[18][20]
-
Reaction: Heat the mixture with vigorous stirring to a temperature between 80–120 °C. The reaction can be performed using conventional heating or microwave irradiation, which can significantly shorten reaction times.[6][20] Monitor progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired 3-aryl-6-halo-1H-indazole product.
Protocol 2: Subsequent Suzuki Coupling at the C-6 Bromo Position
-
Reaction Setup: Following the general workflow, combine the 3-aryl-6-bromo-1H-indazole (1.0 equiv.), the second arylboronic acid (1.5 equiv.), and K₂CO₃ (3.0 equiv.) in a flask.
-
Catalyst & Solvent: Use a solvent system like 1,4-dioxane/water (4:1). Add PdCl₂(dppf) (5 mol%) as the catalyst.[17]
-
Reaction: Heat the reaction to 100 °C for 8-12 hours, or until completion as monitored by TLC/LC-MS.
-
Work-up & Purification: Follow steps 6 and 7 from Protocol 1 to isolate the 3,6-diaryl-1H-indazole product.
Protocol 3: Subsequent Suzuki Coupling at the C-6 Chloro Position
-
Reaction Setup: Following the general workflow, combine the 3-aryl-6-chloro-1H-indazole (1.0 equiv.), the second arylboronic acid (1.5 equiv.), and a stronger base such as K₃PO₄ (3.0 equiv.).[15]
-
Catalyst & Solvent: Use an anhydrous, polar aprotic solvent like toluene or 1,4-dioxane. The catalyst system is critical: pre-form the active catalyst or add the components separately. Use a palladium source like Pd₂(dba)₃ (2 mol%) with a specialized bulky phosphine ligand like SPhos or XPhos (4-5 mol%).[15] All reagents and solvents must be rigorously degassed and handled under a strict inert atmosphere.
-
Reaction: Heat the reaction to 100–120 °C for 12–24 hours. These reactions are often slower than aryl bromide couplings. Monitor carefully by TLC/LC-MS.
-
Work-up & Purification: Follow steps 6 and 7 from Protocol 1 to isolate the 3,6-diaryl-1H-indazole product. Note that removal of the specialized ligands and byproducts during chromatography may require careful solvent selection.
Conclusion and Strategic Recommendations
The choice between this compound and 6-bromo-3-iodo-1H-indazole is a classic example of strategic planning in organic synthesis. Neither substrate is universally "better"; they are tools for different applications.
-
Choose 6-bromo-3-iodo-1H-indazole for:
-
Rapid and reliable synthesis of 3,6-di-substituted indazoles.
-
Projects where straightforward reaction conditions and readily available catalysts are preferred.
-
Scaffolds where the slightly lower stability of the C-Br bond is not a concern in the overall synthetic route.
-
-
Choose this compound for:
-
Complex, multi-step syntheses requiring a highly robust C-6 handle that can withstand various chemical transformations before its final functionalization.
-
Cost-driven projects where the lower price of aryl chlorides can provide a significant advantage at scale.
-
Laboratories equipped to handle the more demanding catalytic systems and inert atmosphere techniques required for C-Cl bond activation.
-
By understanding the fundamental principles of halide reactivity and the practical requirements of their associated catalytic systems, researchers can leverage both of these valuable building blocks to their full potential, accelerating the discovery and development of novel indazole-based therapeutics.
References
- 1. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caribjscitech.com [caribjscitech.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. byjus.com [byjus.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr - 博客 | 文学城 [blog.wenxuecity.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. uwindsor.ca [uwindsor.ca]
- 17. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
Comparative Crystallographic Analysis of Substituted Indazoles: A Guide for Researchers
This guide provides a comparative analysis of the X-ray crystallographic data of 6-chloro-3-iodo-1H-indazole derivatives and related substituted indazoles. It is intended for researchers, scientists, and professionals in drug development to facilitate an understanding of the structural characteristics of this important class of compounds. The guide includes a summary of crystallographic data, detailed experimental protocols, and visualizations of the experimental workflow and a relevant biological signaling pathway.
Indazole derivatives are a significant class of heterocyclic compounds that form the core scaffold of numerous pharmacologically active molecules.[1] Their diverse biological activities, including anti-cancer and anti-inflammatory properties, have made them a focal point in medicinal chemistry.[1][2] X-ray crystallography provides definitive insights into their three-dimensional structure, which is crucial for understanding structure-activity relationships and for rational drug design.[3]
Crystallographic Data Comparison
The following table summarizes the key crystallographic parameters for a selection of substituted indazole derivatives, providing a basis for structural comparison. While the specific crystal structure for this compound is not publicly available, the data for a closely related compound, 3-chloro-6-nitro-1-(prop-2-en-1-yl)-1H-indazole, is presented alongside other substituted indazoles to highlight structural variations.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z | Ref. |
| 3-chloro-6-nitro-1-(prop-2-en-1-yl)-1H-indazole | C10H8ClN3O2 | Monoclinic | P21/c | 11.433(2) | 12.016(2) | 16.096(3) | 90 | 108.85(3) | 90 | 2092.9(7) | 8 | [4] |
| 9-Bromo-3-(pyridin-4-yl)pyrimido[1,2-b]indazole | C15H9BrN4 | Monoclinic | P21/n | 10.1349(4) | 8.0151(3) | 16.7468(6) | 90 | 97.245(2) | 90 | 1349.53(9) | 4 | [5] |
| 10-Methoxy-3-(pyridin-4-yl)pyrimido[1,2-b]indazole | C16H12N4O | Monoclinic | P21/c | 12.0990(7) | 12.4210(7) | 9.1706(5) | 90 | 109.208(2) | 90 | 1300.90(13) | 4 | [5] |
| Indazol-2-yl-acetic acid | C9H8N2O2 | Monoclinic | P21/c | 11.238(2) | 5.586(1) | 13.265(3) | 90 | 109.38(3) | 90 | 784.8(3) | 4 | [6] |
Experimental Protocols
The following sections detail the generalized methodologies for the synthesis, crystallization, and X-ray crystallographic analysis of substituted indazole derivatives, based on reported procedures.[4][5][6][7]
Synthesis of Substituted Indazoles
The synthesis of the title compound, this compound (CAS 503045-59-8), and its derivatives can be achieved through various organic synthesis routes.[8] A common method involves the iodination of the corresponding 6-chloro-1H-indazole. For instance, the synthesis of 6-bromo-3-iodo-1H-indazole has been reported by treating 6-bromo-1H-indazole with potassium hydroxide and iodine in DMF.[9] Similar principles can be applied for the synthesis of other derivatives, often involving cyclization reactions of substituted hydrazones or nucleophilic substitution on the indazole ring.[6][10]
Crystallization
Single crystals suitable for X-ray diffraction are typically grown using slow evaporation, vapor diffusion, or cooling crystallization methods. The choice of solvent is critical and is often determined empirically. Common solvents for crystallizing indazole derivatives include toluene, methanol, and ethanol.[5][7] For example, X-ray quality crystals of 10-Methoxy-3-(pyridin-4-yl)pyrimido[1,2-b]indazole were grown from a toluene solution over five days.[5]
X-ray Data Collection and Structure Refinement
Single-crystal X-ray diffraction data are collected on a diffractometer, typically equipped with a CCD or CMOS detector and using Mo Kα or Cu Kα radiation. The crystals are usually mounted on a loop and maintained at a low temperature (e.g., 100-170 K) during data collection to minimize thermal motion.
The collected diffraction data are processed to yield a set of structure factors. The crystal structure is then solved using direct methods or Patterson methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model. The final structural model is validated using tools such as CHECKCIF.
Visualizations
The following diagrams illustrate the experimental workflow for X-ray crystallography and a relevant signaling pathway where indazole derivatives have shown activity.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Crystallographic Characterisation of Pyridyl- and Indoleninyl-Substituted Pyrimido[1,2-b]Indazoles | MDPI [mdpi.com]
- 6. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 6-CHLORO-3-IODO(1H)INDAZOLE| CAS No:503045-59-8|ZaiQi Bio-Tech [chemzq.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Palladium Catalysts for Indazole Functionalization
For Researchers, Scientists, and Drug Development Professionals
Indazole and its derivatives are pivotal structural motifs in medicinal chemistry, exhibiting a wide array of biological activities. The functionalization of the indazole core is a key strategy in the development of novel therapeutic agents. Palladium-catalyzed cross-coupling and C-H functionalization reactions have emerged as powerful tools for the synthesis of diverse indazole derivatives. This guide provides a comparative overview of various palladium catalysts, summarizing their performance based on available experimental data and offering detailed experimental protocols for key reactions.
Introduction to Indazole Functionalization
Indazoles are bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrazole ring.[1] Their structural versatility allows for functionalization at various positions, with the C3 position being a frequent target for modification to modulate biological activity.[2][3] Palladium catalysts have been instrumental in achieving efficient and selective C-C, C-N, and C-O bond formations on the indazole scaffold. Common palladium-catalyzed reactions for indazole functionalization include Suzuki-Miyaura cross-coupling, Heck coupling, Buchwald-Hartwig amination, and direct C-H activation/functionalization.[3][4] The choice of the palladium catalyst, including the palladium precursor and the associated ligands, is critical for achieving high yields and selectivity.
Comparative Analysis of Palladium Catalysts
The selection of an appropriate palladium catalyst system is crucial for the successful functionalization of indazoles. The catalytic activity is influenced by the nature of the palladium precursor (e.g., Pd(OAc)₂, PdCl₂, Pd₂(dba)₃), the type of ligand, the base, and the solvent. Below is a comparison of commonly used palladium catalysts for various indazole functionalization reactions.
Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Cross-Coupling of Iodo-Indazoles
| Catalyst System | Substrate | Coupling Partner | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 3-Iodo-1H-indazole | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 95 | |
| PdCl₂(dppf) | 1-Boc-3-iodo-1H-indazole | 4-Methoxyphenylboronic acid | K₂CO₃ | 1,4-Dioxane | 80 | 92 | [2] |
| Pd(OAc)₂ / SPhos | 5-Iodo-1H-indazole | 2-Tolylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 88 | |
| PdCl₂(dtbpf) | 3-Iodo-1H-indazole | Furan-2-boronic acid | K₂CO₃ | BMImBF₄ | 100 | 94 | [2] |
Table 2: Comparison of Palladium Catalysts for C-H Arylation of Indazoles
| Catalyst System | Substrate | Coupling Partner | Oxidant | Additive | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | 1-Methyl-1H-indazole | Benzene | Ag₂CO₃ | Pivalic Acid | Toluene | 110 | 78 | [4] |
| Pd(OAc)₂ | 2H-Indazole | 1,3-Dimethoxybenzene | Ag₂CO₃ | Phenanthroline | Toluene | 120 | 85 | [5] |
| Pd(TFA)₂ | 1H-Indazole | Thiophene | Cu(OAc)₂ | - | DCE | 100 | 65 | [6] |
Experimental Protocols
Detailed experimental procedures are essential for the reproducibility of synthetic methods. Below are representative protocols for palladium-catalyzed indazole functionalization.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of 3-Iodo-1H-indazole [2][7]
A mixture of 3-iodo-1H-indazole (1.0 mmol), the corresponding boronic acid (1.2 mmol), and a base such as K₂CO₃ (2.0 mmol) is taken in a round-bottom flask. The palladium catalyst (e.g., PdCl₂(dppf), 0.02 mmol) is added, followed by the solvent system (e.g., 1,4-dioxane/water, 4:1, 5 mL). The reaction mixture is degassed with argon for 15 minutes and then heated at the specified temperature (e.g., 100 °C) for 12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Protocol 2: General Procedure for Direct C-H Arylation of 1H-Indazole [4]
To a screw-capped vial is added 1H-indazole (0.5 mmol), the aryl coupling partner (1.0 mL), the palladium catalyst (e.g., Pd(OAc)₂, 0.025 mmol), a ligand (if required, e.g., phenanthroline, 0.05 mmol), an oxidant (e.g., Ag₂CO₃, 1.0 mmol), and a base (e.g., NaOH, 0.1 mmol). The vial is sealed and the mixture is stirred at the indicated temperature (e.g., 120 °C) for the specified time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., dichloromethane) and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by flash column chromatography to afford the desired product.
Visualizing Reaction Pathways and Workflows
Diagrams illustrating the catalytic cycle and experimental workflow can aid in understanding the reaction mechanisms and experimental design.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. soc.chim.it [soc.chim.it]
- 6. Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potential of Novel Indazole Compounds in Cancer Therapy: A Comparative Benchmarking Study
For Immediate Release
In the relentless pursuit of more effective cancer therapeutics, a novel class of indazole-based compounds is demonstrating significant promise in preclinical studies. This guide offers a comprehensive analysis of the anti-proliferative activity of these emerging drug candidates, benchmarking their performance against established chemotherapeutic agents. Designed for researchers, scientists, and drug development professionals, this publication provides a detailed comparison supported by experimental data, elucidating the potential of these compounds to advance the oncology pipeline.
Comparative Anti-proliferative Activity
The in vitro cytotoxic effects of novel indazole derivatives were evaluated against a panel of human cancer cell lines and compared with standard chemotherapeutic drugs: Doxorubicin, Cisplatin, and Paclitaxel. The half-maximal inhibitory concentration (IC50), a key indicator of a compound's potency, was determined using validated cell viability assays. The data, summarized in the tables below, highlight the potent anti-proliferative activity of the novel indazole compounds, with some exhibiting efficacy comparable or superior to current standards of care in specific cell lines.
Table 1: IC50 Values (µM) of Novel Indazole Compounds in Human Cancer Cell Lines
| Compound ID | A549 (Lung) | MCF-7 (Breast) | HCT-116 (Colorectal) | K562 (Leukemia) | PC-3 (Prostate) | Hep-G2 (Hepatoma) | Reference |
| Indazole-A | 4.66 ± 0.45 | - | - | 9.32 ± 0.59 | 15.48 ± 1.33 | 12.67 ± 1.31 | [1] |
| Indazole-B (6o) | 8.21 ± 0.56 | - | - | 5.15 ± 0.55 | 6.12 ± 0.10 | 5.62 ± 1.76 | [1] |
| Indazole-C (6f) | 0.80 ± 0.12 | 0.75 ± 0.08 | - | - | - | - | [2] |
| Indazole-D (6i) | 0.95 ± 0.15 | 0.88 ± 0.11 | - | - | - | - | [2] |
| Indazole-E (8h) | - | 0.025 ± 0.003 | 0.023 ± 0.002 | - | - | - | [3] |
Note: '-' indicates data not available from the cited sources.
Table 2: IC50 Values (µM) of Standard Chemotherapeutic Drugs in Human Cancer Cell Lines
| Drug | A549 (Lung) | MCF-7 (Breast) | HCT-116 (Colorectal) | Reference |
| Doxorubicin | > 20 | 2.5 | - | [4][5] |
| Cisplatin | 16.48 | - | - | [6] |
| Paclitaxel | 9.4 (24h) | 3.5 | 2.46 | [7][8] |
Deciphering the Mechanism of Action: Targeting Key Signaling Pathways
The potent anti-proliferative effects of these novel indazole compounds are attributed to their ability to modulate critical signaling pathways implicated in cancer cell growth and survival. Two prominent mechanisms of action have been identified: the inhibition of the VEGFR-2 signaling cascade and the activation of the p53/MDM2 apoptotic pathway.
VEGFR-2 Signaling Pathway Inhibition
Several indazole derivatives have been designed as potent inhibitors of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[9][10] By blocking VEGFR-2, these compounds disrupt the formation of new blood vessels that are essential for tumor growth and metastasis.
Figure 1: Inhibition of the VEGFR-2 signaling pathway by novel indazole compounds.
Activation of the p53/MDM2 Apoptotic Pathway
Certain indazole compounds have been shown to induce apoptosis (programmed cell death) by disrupting the interaction between p53, a tumor suppressor protein, and its negative regulator, MDM2.[1] This disruption leads to the stabilization and activation of p53, which in turn triggers the expression of pro-apoptotic proteins such as Bax and the activation of executioner caspases like caspase-3, ultimately leading to cell death.[11]
Figure 2: Activation of the p53/MDM2 apoptotic pathway by novel indazole compounds.
Experimental Protocols
The following are detailed methodologies for the key anti-proliferative assays cited in this guide.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Figure 3: Experimental workflow for the MTT assay.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the novel indazole compounds or standard drugs for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Following treatment, the media is replaced with a fresh medium containing MTT solution (0.5 mg/mL) and incubated for 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.
SRB (Sulphorhodamine B) Assay
This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.
-
Cell Fixation: After the treatment period, the cells are fixed with cold trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: The plates are washed and stained with 0.4% SRB solution for 30 minutes at room temperature.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Dye Solubilization: The bound dye is solubilized with 10 mM Tris base solution.
-
Absorbance Reading: The absorbance is measured at 510 nm.
Colony Formation Assay
This assay assesses the long-term survival and proliferative capacity of single cells.
-
Cell Seeding: A low density of cells (e.g., 200-1000 cells/well) is seeded in 6-well plates.
-
Treatment: The cells are treated with the compounds for a defined period.
-
Incubation: The treatment medium is replaced with fresh medium, and the cells are incubated for 1-2 weeks to allow for colony formation.
-
Fixation and Staining: The colonies are fixed with methanol and stained with a solution like crystal violet.
-
Colony Counting: The number of colonies (typically defined as clusters of ≥50 cells) is counted.
Conclusion
The novel indazole compounds presented in this guide demonstrate compelling anti-proliferative activity across a range of human cancer cell lines. Their mechanisms of action, targeting key oncogenic pathways such as VEGFR-2 and p53/MDM2, underscore their potential as next-generation cancer therapeutics. The provided data and experimental protocols serve as a valuable resource for the scientific community to further investigate and validate the therapeutic promise of this exciting class of molecules. Continued research and development are warranted to translate these promising preclinical findings into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel indazole-based small compounds enhance TRAIL-induced apoptosis by inhibiting the MKK7-TIPRL interaction in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. PD‐0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Comparative proteomic analysis of paclitaxel sensitive A549 lung adenocarcinoma cell line and its resistant counterpart A549-Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 11. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Purity Assessment of 6-Chloro-3-iodo-1H-indazole
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 6-Chloro-3-iodo-1H-indazole, a key building block in the synthesis of various therapeutic agents, is no exception. Its impurity profile can directly influence the outcome of subsequent synthetic steps and the final drug product's safety. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the robust purity assessment of this critical intermediate, grounded in scientific principles and practical, field-proven insights.
The objective is to equip researchers, scientists, and drug development professionals with the knowledge to select and implement an HPLC method that is not only fit for purpose but also stands up to the rigorous scrutiny of regulatory bodies. We will delve into the rationale behind method development choices, present detailed experimental protocols, and compare the primary method with viable alternatives, supported by illustrative data.
The Criticality of Purity for this compound
This compound serves as a pivotal intermediate in the synthesis of a number of targeted therapies. The presence of impurities, which can arise from starting materials, side reactions, or degradation, can have significant consequences, including:
-
Altered Reactivity: Impurities can interfere with subsequent chemical transformations, leading to lower yields and the formation of new, undesirable byproducts.
-
Pharmacological and Toxicological Impact: Even at trace levels, certain impurities can exhibit their own pharmacological or toxicological effects, compromising the safety profile of the final API.
-
Regulatory Hurdles: A poorly characterized impurity profile can lead to significant delays and challenges during regulatory review.
Therefore, a well-developed and validated analytical method for purity determination is of paramount importance.
Primary Recommended Method: Reversed-Phase HPLC (RP-HPLC)
For the purity assessment of this compound, a reversed-phase high-performance liquid chromatography (RP-HPLC) method is the recommended approach. This technique separates compounds based on their hydrophobicity, making it ideal for a wide range of organic molecules, including heterocyclic compounds like indazoles.[1][2] The non-polar stationary phase (typically C18) and a polar mobile phase allow for excellent resolution of the main component from its potential impurities.
Rationale for Method Selection
The choice of RP-HPLC is deliberate and based on several key factors:
-
Versatility and Robustness: RP-HPLC is a highly versatile and robust technique, widely used in the pharmaceutical industry for its reliability and reproducibility.[2]
-
Broad Applicability: It is suitable for a wide range of analytes with varying polarities, which is crucial when dealing with unknown impurities.[1]
-
Established Regulatory Acceptance: RP-HPLC methods are well-understood and widely accepted by regulatory agencies worldwide, streamlining the validation and approval process.
Experimental Workflow: RP-HPLC Purity Assessment
The following diagram illustrates the logical workflow for the purity assessment of this compound using RP-HPLC.
Caption: Workflow for RP-HPLC Purity Analysis.
Detailed Experimental Protocol: RP-HPLC
This protocol is a robust starting point for the purity determination of this compound and should be validated according to ICH Q2(R1) guidelines.[3][4]
1. Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard, reliable HPLC system with a UV detector is sufficient. |
| Column | C18, 4.6 x 150 mm, 5 µm (e.g., Zorbax Eclipse Plus C18) | A C18 column provides good retention and selectivity for non-polar to moderately polar compounds. The 150 mm length offers a good balance between resolution and run time. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a common mobile phase modifier that improves peak shape and provides protons for mass spectrometry if an LC-MS method is developed. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in RP-HPLC with good UV transparency and low viscosity.[5] |
| Gradient Elution | 0-5 min: 30% B; 5-20 min: 30-80% B; 20-25 min: 80% B; 25.1-30 min: 30% B | A gradient elution is necessary to elute potential impurities with a wide range of polarities and to ensure the column is re-equilibrated. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm | Based on the typical UV absorbance of indazole-containing compounds. A photodiode array (PDA) detector can be used to assess peak purity. |
| Injection Volume | 10 µL | A typical injection volume to avoid column overloading. |
| Diluent | Acetonitrile:Water (50:50, v/v) | This mixture should provide good solubility for the analyte and is compatible with the mobile phase. |
2. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of approximately 0.1 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
3. System Suitability:
Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately.[6][7]
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for 5 replicate injections) |
4. Purity Calculation:
The purity of the sample is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Comparison with Alternative Analytical Methods
While RP-HPLC is the primary recommended method, it is beneficial to consider alternative and orthogonal techniques for a comprehensive purity assessment.
Alternative HPLC Methods
-
Ultra-Performance Liquid Chromatography (UPLC): UPLC utilizes columns with smaller particle sizes (<2 µm), leading to faster analysis times and higher resolution compared to traditional HPLC.[8] This can be particularly advantageous for high-throughput screening or for resolving closely eluting impurities.
-
Normal-Phase HPLC (NP-HPLC): In NP-HPLC, a polar stationary phase and a non-polar mobile phase are used. This technique is suitable for separating highly polar or isomeric compounds that may not be well-resolved by RP-HPLC.[1]
Orthogonal Analytical Techniques
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for the analysis of volatile and thermally stable impurities. It can provide complementary information to HPLC, especially for identifying low molecular weight residual solvents or starting materials.
-
Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the same compound.[9] It provides a highly accurate purity value and structural information.
Illustrative Performance Comparison
The following table provides an illustrative comparison of the performance of these methods for the purity assessment of this compound. The data presented is hypothetical and intended for comparative purposes.
| Parameter | RP-HPLC | UPLC | NP-HPLC | GC-MS | qNMR |
| Principle | Hydrophobic Interactions | Hydrophobic Interactions | Adsorption/Partition | Volatility/Mass-to-Charge Ratio | Nuclear Spin Properties |
| Typical Analysis Time | 20-30 min | 5-10 min | 20-30 min | 15-25 min | 10-20 min |
| Resolution | Good to Excellent | Excellent | Good (for specific isomers) | Excellent (for volatile compounds) | Not a separation technique |
| Sensitivity | High (ng level) | Very High (pg level) | Moderate | Very High (pg level) | Low (mg level) |
| Primary Use | Routine Purity Testing | High-Throughput Screening, Impurity Profiling | Isomer Separation | Volatile Impurity Analysis | Absolute Purity Determination, Structural Elucidation |
| Limitations | May not resolve all isomers | Higher backpressure, requires specialized instrumentation | Less robust than RP-HPLC | Not suitable for non-volatile or thermally labile compounds | Lower sensitivity, requires a suitable internal standard |
Logical Workflow for Method Selection
The selection of an appropriate analytical method should be a logical, risk-based process. The following diagram outlines a decision-making workflow.
Caption: Decision Workflow for Analytical Method Selection.
Conclusion and Forward Look
The purity assessment of this compound is a critical step in ensuring the quality and safety of pharmaceutical products. The recommended reversed-phase HPLC method provides a robust and reliable approach for routine quality control. However, a comprehensive understanding of the impurity profile may necessitate the use of orthogonal techniques such as UPLC, NP-HPLC, GC-MS, or qNMR.
The choice of analytical methodology should always be guided by the specific requirements of the analysis, the stage of drug development, and a thorough risk assessment. By employing the principles and protocols outlined in this guide, researchers and drug development professionals can confidently establish a scientifically sound and defensible strategy for the purity assessment of this important synthetic intermediate. The methods described herein should be fully validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure their suitability for their intended purpose.[10][11]
References
- 1. pharmtech.com [pharmtech.com]
- 2. Overview of RP-HPLC method development for drug estimation. [wisdomlib.org]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. fda.gov [fda.gov]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. usp.org [usp.org]
- 7. <621> CHROMATOGRAPHY [drugfuture.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 11. starodub.nl [starodub.nl]
A Comparative Guide to the Synthesis of 3-Vinylindazoles: Thermal vs. Microwave Approaches
For researchers, scientists, and professionals in drug development, the efficient synthesis of novel heterocyclic compounds is paramount. 3-Vinylindazoles, key building blocks in the creation of various pharmacologically active molecules, can be synthesized through several methods. This guide provides an objective comparison of traditional thermal heating versus modern microwave-assisted synthesis for three common routes to 3-vinylindazoles: the Suzuki coupling, the Heck coupling, and the Wittig reaction. The information presented is supported by experimental data to aid in the selection of the most appropriate synthetic strategy.
The indazole core is a significant scaffold in medicinal chemistry, and the introduction of a vinyl group at the 3-position opens up a plethora of possibilities for further functionalization and the development of new chemical entities. The choice of synthetic methodology can dramatically impact reaction times, yields, and overall efficiency. Here, we delve into a comparative analysis of thermal and microwave-assisted approaches for the synthesis of these valuable compounds.
At a Glance: Performance Comparison
| Synthetic Route | Heating Method | Reaction Time | Yield (%) |
| Suzuki Coupling | Microwave | 40 minutes | 72-87%[1] |
| Thermal | 2-12 hours | 49-75%[2] | |
| Heck Coupling | Microwave | ~10-30 minutes | Good to Excellent (General)[3][4] |
| Thermal | 4-24 hours | Moderate to Good (General)[2][5] | |
| Wittig Reaction | Microwave | 10-30 minutes | Good to Excellent (General)[6] |
| Thermal | 3-24 hours | Good (General)[7] |
Note: Data for Heck and Wittig reactions are generalized from protocols for similar heterocyclic systems due to the limited availability of direct comparative studies on 3-vinylindazoles.
In-Depth Analysis of Synthetic Routes
Suzuki Coupling
The Suzuki-Miyaura cross-coupling reaction is a robust and widely used method for the formation of carbon-carbon bonds. In the context of 3-vinylindazole synthesis, it typically involves the reaction of a 3-iodoindazole with a vinylboronic acid derivative.
Microwave-Assisted Suzuki Coupling: This approach offers a significant acceleration of the reaction. Studies have shown that the C-3 vinylation of unprotected 3-iodoindazoles can be achieved in as little as 40 minutes with yields ranging from 72% to 87% using microwave irradiation at 120°C.[1] This rapid and efficient method allows for the direct synthesis of 3-vinylated indazoles without the need for N-protection.[2]
Thermal Suzuki Coupling: Conventional heating methods for the Suzuki coupling of 3-iodoindazoles require significantly longer reaction times, typically ranging from 2 to 12 hours, with yields between 49% and 75%.[2] While still a viable method, the extended reaction times can lead to the formation of byproducts and require more energy consumption.
Heck Coupling
The Mizoroki-Heck reaction provides another powerful tool for the vinylation of aryl halides. This palladium-catalyzed reaction couples a 3-haloindazole with an alkene, such as ethylene or a vinyl ether.
Microwave-Assisted Heck Coupling: Microwave irradiation has been shown to dramatically reduce reaction times for Heck couplings, often from hours to minutes, while maintaining or even improving yields.[8][9] For the synthesis of vinyl-heterocycles, microwave-assisted protocols are highly efficient.[10]
Thermal Heck Coupling: Traditional thermal Heck reactions often necessitate prolonged heating, typically for 4 to 24 hours, to achieve satisfactory conversion.[2][5] While effective, the lengthy reaction times can be a significant drawback in a research and development setting.
Wittig Reaction
The Wittig reaction is a classic method for the synthesis of alkenes from aldehydes or ketones. For the synthesis of 3-vinylindazoles, this would involve the reaction of a 3-formylindazole with a phosphorus ylide, such as methylenetriphenylphosphorane.
Microwave-Assisted Wittig Reaction: The application of microwave energy to the Wittig reaction can lead to substantial rate enhancements, reducing reaction times to as little as 10 to 30 minutes and often providing excellent yields.[6]
Thermal Wittig Reaction: The conventional Wittig reaction is typically carried out over several hours (3 to 24 hours) at room temperature or with heating.[7] While a reliable and well-established method, it is considerably slower than its microwave-assisted counterpart.
Experimental Protocols
Microwave-Assisted Suzuki Coupling of 3-Iodo-1H-indazole
Materials:
-
3-Iodo-1H-indazole
-
Potassium vinyltrifluoroborate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Microwave reactor vial
Procedure:
-
To a microwave reactor vial, add 3-iodo-1H-indazole (1.0 equiv), potassium vinyltrifluoroborate (1.5 equiv), Pd(OAc)₂ (0.05 equiv), PPh₃ (0.1 equiv), and K₂CO₃ (2.0 equiv).
-
Add a 4:1 mixture of 1,4-dioxane and water.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120°C for 40 minutes.
-
After cooling, the reaction mixture is worked up using standard extraction and purification techniques (e.g., column chromatography).
Conventional Thermal Suzuki Coupling of 3-Iodo-1H-indazole
Materials:
-
3-Iodo-1H-indazole
-
Pinacol vinyl boronate
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Round-bottom flask with reflux condenser
Procedure:
-
In a round-bottom flask, dissolve 3-iodo-1H-indazole (1.0 equiv) and pinacol vinyl boronate (1.2 equiv) in a 4:1 mixture of 1,4-dioxane and water.
-
Add Na₂CO₃ (2.0 equiv) and Pd(PPh₃)₄ (0.05 equiv).
-
Heat the mixture to reflux (approximately 100°C) and stir for 2-12 hours, monitoring the reaction by TLC.
-
Upon completion, the reaction is cooled and subjected to a standard aqueous workup and purification by column chromatography.
Visualizing the Synthetic Workflow
The general workflow for both thermal and microwave-assisted synthesis of 3-vinylindazoles can be visualized as a straightforward process from starting materials to the final product, with the key difference being the mode of energy input.
Caption: General workflow for thermal vs. microwave synthesis.
Conclusion
The evidence strongly suggests that microwave-assisted synthesis offers a superior alternative to conventional thermal heating for the preparation of 3-vinylindazoles. The primary advantages of microwave irradiation are the dramatic reduction in reaction times and, in many cases, improved reaction yields. This increased efficiency can significantly accelerate the drug discovery and development process by enabling the rapid synthesis and screening of new indazole derivatives. While thermal methods remain effective, the benefits of speed, efficiency, and potentially greener chemistry make microwave synthesis a highly attractive option for modern synthetic laboratories. Researchers are encouraged to consider the adoption of microwave technology to streamline their synthetic workflows and enhance productivity.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of olefins via a Wittig reaction mediated by triphenylarsine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Microwave-Assisted Heck Reaction: Modifying Conventional Heating Protocols [cem.com]
- 9. Heck Reactions with Ultralow Concentration of Transition Metals under Microwave Irradiation [scirp.org]
- 10. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]
Unveiling the Potential of 3-chloro-6-nitro-1H-indazole Derivatives in the Fight Against Leishmaniasis: A Comparative Guide
For Immediate Release
In the persistent global effort to combat leishmaniasis, a parasitic disease affecting millions, researchers are in a constant search for novel, effective, and safer therapeutic agents. This guide provides a comprehensive comparison of the antileishmanial activity of a promising class of compounds, 3-chloro-6-nitro-1H-indazole derivatives, against other established and experimental antileishmanial agents. Through a detailed analysis of experimental data, this report offers researchers, scientists, and drug development professionals a thorough resource to evaluate the potential of these indazole derivatives.
Data Presentation: A Quantitative Comparison of Antileishmanial Potency
The efficacy of a potential drug candidate is primarily determined by its ability to inhibit parasite growth at low concentrations while exhibiting minimal toxicity to host cells. The following tables summarize the 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) values for 3-chloro-6-nitro-1H-indazole derivatives and a range of other antileishmanial compounds, providing a clear and objective comparison of their performance.
Table 1: In Vitro Antileishmanial Activity of 3-chloro-6-nitro-1H-indazole Derivatives
| Compound | Leishmania major (IC50 in µM) | Leishmania tropica (IC50 in µM) | Leishmania infantum (IC50 in µM) |
| 4 | >250 | >250 | 5.53 |
| 5 | >250 | >250 | 4 |
| 7 | >250 | >250 | 117 |
| 8 | >250 | >250 | 100 |
| 10 | >250 | >250 | 62 |
| 11 | >250 | 76 | 6 |
| 12 | >250 | >250 | 36.33 |
| 13 | 38 | 186 | 110 |
| Glucantime | 185.33 | 196 | 211 |
Table 2: Comparative In Vitro Antileishmanial and Cytotoxic Activity of Other Compounds
| Compound/Drug | Leishmania Species | IC50 (µM) | Host Cell Line | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| Amphotericin B | L. tropica (promastigotes) | 0.075[1] | THP-1 | 0.15[1] | 2 |
| Amphotericin B | L. tropica (amastigotes) | 0.065[1] | THP-1 | 0.15[1] | 2.3 |
| Miltefosine | L. donovani (amastigotes) | 0.4 - 0.9 | PMM | - | - |
| Buparvaquone | L. tropica (promastigotes) | 0.15[1] | THP-1 | 12.03[1] | 80.2 |
| Buparvaquone | L. tropica (amastigotes) | 0.53[1] | THP-1 | 12.03[1] | 22.7 |
| Thiosemicarbazone LT-73 | L. infantum (promastigotes) | 10.5 - 14 | J774.A1 Macrophages | >75 | >7.1 |
| Thiosemicarbazone LT-75 | L. infantum (promastigotes) | 10.5 - 14 | J774.A1 Macrophages | >75 | >5.8 |
| 8-hydroxyquinoline | L. martiniquensis (promastigotes) | 1.61 µg/mL | THP-1 | 128.55 µg/mL | 79.84 |
| 8-hydroxyquinoline | L. martiniquensis (amastigotes) | 1.56 µg/mL | THP-1 | 128.55 µg/mL | 82.40 |
| Benzimidazole K1 | L. major (promastigotes) | 0.6787 µg/mL | L929 mouse fibroblast | 250 µg/mL | 368.25 |
Experimental Protocols: Methodologies for Key Experiments
Reproducibility and standardization are cornerstones of scientific research. Below are detailed protocols for the primary assays used to evaluate the antileishmanial and cytotoxic activities of the compounds discussed.
In Vitro Antileishmanial Susceptibility Assay (MTT Method)
This assay is a colorimetric method used to assess the viability of Leishmania promastigotes after exposure to the test compounds.
-
Parasite Culture: Leishmania promastigotes are cultured in appropriate media (e.g., M199 or RPMI-1640) supplemented with fetal bovine serum (FBS) until they reach the logarithmic growth phase.
-
Compound Preparation: The 3-chloro-6-nitro-1H-indazole derivatives and other test compounds are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create stock solutions. Serial dilutions are then prepared.
-
Assay Procedure:
-
Promastigotes are seeded into 96-well microtiter plates at a density of 1-2 x 10^6 cells/mL.
-
Varying concentrations of the test compounds are added to the wells. Control wells containing untreated parasites and solvent controls are included.
-
The plates are incubated at the appropriate temperature (e.g., 22-26°C) for 48-72 hours.
-
Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a further 3-4 hours.
-
Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
-
A solubilizing agent (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl) is added to dissolve the formazan crystals.
-
-
Data Analysis: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. The 50% inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in parasite viability, is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Cytotoxicity Assay on Mammalian Cells
This assay determines the toxicity of the compounds against mammalian cells, often macrophage cell lines like J774A.1 or RAW 264.7, to assess their selectivity.[1][2]
-
Cell Culture: Mammalian cells (e.g., macrophages) are cultured in a suitable medium (e.g., DMEM or RPMI-1640) supplemented with FBS and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Assay Procedure:
-
Cells are seeded into 96-well plates and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing various concentrations of the test compounds.
-
The plates are incubated for 24-72 hours.
-
Cell viability is assessed using the MTT assay, as described above, or other viability assays like the resazurin reduction assay.[2][3]
-
-
Data Analysis: The absorbance is measured, and the 50% cytotoxic concentration (CC50) is calculated. The CC50 represents the concentration of the compound that reduces the viability of the mammalian cells by 50%.[2] The selectivity index (SI) is then determined by dividing the CC50 value by the IC50 value against the parasite. A higher SI value indicates greater selectivity of the compound for the parasite over host cells.[2]
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Workflow for in vitro antileishmanial and cytotoxicity screening.
Caption: Inhibition of the Trypanothione Reductase pathway by indazole derivatives.
Caption: Comparative mechanisms of action of Amphotericin B and Miltefosine.
References
- 1. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values. | Semantic Scholar [semanticscholar.org]
- 3. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of 6-Chloro-3-iodo-1H-indazole
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the recommended disposal procedures for 6-Chloro-3-iodo-1H-indazole, a halogenated indazole derivative. Adherence to these protocols, in conjunction with institutional and local regulations, is critical.
Hazard Identification and Classification
Hazard Classifications for Similar Compounds: [1]
| Hazard Class | Category | GHS Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |
This data is based on similar compounds and should be used as a guideline. Always refer to the specific Safety Data Sheet (SDS) for the exact material in use, if available.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, wearing the appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure risks.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles | Chemical splash goggles meeting ANSI Z87.1 or equivalent standards. | Protects eyes from splashes and airborne particles. |
| Face Shield | To be worn over safety goggles. | Provides a secondary layer of protection for the face. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves. | Prevents skin contact. Gloves should be inspected before use and changed immediately if contaminated[2]. |
| Body Protection | Laboratory Coat | Flame-resistant with a full front closure. | Protects skin and personal clothing from contamination. |
| Full-Length Pants and Closed-Toe Shoes | Ensures no exposed skin on the lower body and feet[2]. | ||
| Respiratory Protection | Respirator | NIOSH-approved N95 or higher-rated respirator. | Required when handling the solid compound outside of a certified chemical fume hood[2]. |
Waste Segregation and Collection Protocol
Proper segregation is a critical step in the disposal process to prevent dangerous chemical reactions and to ensure correct handling by waste management personnel.
Experimental Protocol for Waste Segregation:
-
Designate a Waste Container : Use a clearly labeled, dedicated waste container for "Halogenated Organic Solids."[1] The container must be made of a compatible material, such as high-density polyethylene (HDPE), and have a secure, tight-fitting lid[1].
-
Solid Waste Collection :
-
Collect waste this compound in its solid form.
-
Disposable items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, should be collected in a dedicated, labeled hazardous waste bag within a fume hood[2].
-
-
Liquid Waste Collection :
-
Unused solutions and reaction mixtures containing the compound should be collected in a designated, sealed, and clearly labeled hazardous waste container[2].
-
-
Prohibited Mixing : Do not mix this compound with other waste streams, especially[1]:
-
Non-halogenated organic waste
-
Acids or bases
-
Oxidizing agents
-
Aqueous waste
-
Disposal Procedures
On-site treatment, such as neutralization, or disposal down the drain is not a suitable or safe option for this chemical[1]. The compound must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor[3].
Step-by-Step Disposal Guide:
-
Waste Identification : All chemical waste must be properly identified. Assume that all chemical wastes are hazardous[4]. The generator of the waste is responsible for determining if it is hazardous[5].
-
Container Management :
-
Use a suitable container with a secure lid. The container must be in good condition with no leaks or rust[6]. Plastic bottles are often preferred over glass for hazardous waste when compatibility is not an issue[3].
-
Keep waste containers closed at all times, except when adding or removing waste[4][6].
-
-
Labeling :
-
Label the hazardous waste container as soon as waste is added[7].
-
The label must include the words "Hazardous Waste."[3]
-
List the full common chemical name and quantity of each chemical in the container. Chemical formulas or abbreviations are not acceptable[3][8].
-
Include the date of waste generation, place of origin (department, room number), and the Principal Investigator's name and contact number[3].
-
-
Storage :
-
Segregate waste containers according to their contents (e.g., flammable, corrosive)[6].
-
Store the waste in a designated and secure area until it is collected.
-
-
Arrange for Pickup :
Disposal Workflow Diagram
Caption: Disposal workflow for this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. pfw.edu [pfw.edu]
- 5. epa.gov [epa.gov]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. vumc.org [vumc.org]
- 8. Chemical Waste Disposal | Environmental Health & Safety | Washington State University [ehs.wsu.edu]
Essential Safety and Operational Guide for 6-Chloro-3-iodo-1H-indazole
Disclaimer: At the time of this writing, a specific Safety Data Sheet (SDS) for 6-Chloro-3-iodo-1H-indazole was not publicly available. The following guidance is based on safety data for structurally similar compounds, including other halogenated indazoles. This information is intended for researchers, scientists, and drug development professionals and should be supplemented by a thorough, substance-specific risk assessment before any handling. It is anticipated that this compound may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.
Personal Protective Equipment (PPE)
Consistent and correct use of appropriate personal protective equipment is the primary line of defense when handling this compound. Due to the potential for harm upon inhalation, skin contact, or ingestion, a comprehensive PPE protocol is mandatory.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes/Face | Safety Goggles & Face Shield | Chemical splash goggles meeting EN 166 (EU) or NIOSH (US) standards are required to protect the eyes from splashes and airborne particles.[1][2] A face shield should be worn over safety goggles for a secondary layer of protection. |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended to prevent skin contact.[2] Gloves should be inspected for tears or holes before use and changed immediately if contamination is suspected. |
| Body | Laboratory Coat & Full Coverage | A flame-resistant lab coat with a full front closure is necessary to protect skin and personal clothing.[1] Full-length pants and closed-toe shoes must be worn to ensure no exposed skin. |
| Respiratory | NIOSH-Approved Respirator | A NIOSH-approved respirator is required when handling the solid compound outside of a certified chemical fume hood or if there is a risk of generating dust.[1][2] |
Operational Plan: Step-by-Step Handling
Adherence to the following procedural steps is essential for the safe handling of this compound.
Preparation and Engineering Controls:
-
All handling of solid this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2]
-
Ensure all necessary PPE is available and in good condition.
-
Assemble all required equipment (glassware, spatulas, etc.) inside the fume hood before starting work.
Handling the Compound:
-
Wear all PPE as detailed in the table above.
-
To avoid dust formation when handling the solid material, use appropriate tools like spatulas for transferring the compound.[3]
-
When preparing solutions, add the solid to the solvent slowly to prevent splashing.
Post-Handling:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Properly segregate and dispose of all contaminated materials as outlined in the disposal plan.
Disposal Plan
Improper disposal of this compound and its associated waste can pose a risk to human health and the environment. This compound must be managed as regulated chemical waste.
Waste Segregation and Collection:
-
Do Not Mix: This compound should not be mixed with other waste streams, particularly non-halogenated organic waste, acids, bases, or oxidizing agents.[4]
-
Solid Waste: Collect waste this compound and any contaminated disposable items (e.g., gloves, weigh boats) in a dedicated, clearly labeled hazardous waste container for "Halogenated Organic Solids."[4] The container should be made of a compatible material like high-density polyethylene (HDPE) and have a secure lid.[4]
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, sealed, and clearly labeled hazardous waste container.
Disposal Procedure:
-
On-site treatment, such as neutralization or drain disposal, is not a suitable option for this chemical.[4]
-
The compound must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4]
-
Ensure the hazardous waste label on the container is complete and accurate before collection.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
